Product packaging for NS-1619(Cat. No.:CAS No. 153587-01-0)

NS-1619

Katalognummer: B1680089
CAS-Nummer: 153587-01-0
Molekulargewicht: 362.23 g/mol
InChI-Schlüssel: YLFMCMWKHSDUCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

NS 1619 is a member of the class of benzimidazoles that is 1,3-dihydro-2H-benzimidazol-2-one in which the hydrogens at positions 1 and 5 are replaced are replaced by 2-hydroxy-5-(trifluoromethyl)phenyl and trifluoromethyl groups, respectively. It is an opener/activator of the large-conductance calcium-activated potassium channel (Bkca). It has a role as a potassium channel opener. It is a member of benzimidazoles, a member of phenols and a member of (trifluoromethyl)benzenes.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8F6N2O2 B1680089 NS-1619 CAS No. 153587-01-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[2-hydroxy-5-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6N2O2/c16-14(17,18)7-1-3-10-9(5-7)22-13(25)23(10)11-6-8(15(19,20)21)2-4-12(11)24/h1-6,24H,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFMCMWKHSDUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2C3=C(C=CC(=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165363
Record name 1,3-dihydro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2H-Benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153587-01-0
Record name 1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153587-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NS 1619
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153587010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-dihydro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2H-Benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NS-1619 on BK Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

NS-1619 is a synthetic benzimidazolone derivative widely utilized as a pharmacological tool to study the physiological roles of large-conductance Ca²⁺-activated potassium (BK) channels. It functions as a channel opener, primarily by increasing the channel's open probability (Po), which leads to membrane hyperpolarization and subsequent relaxation of smooth muscle, among other cellular effects. Recent advancements in structural biology and computational modeling have elucidated a detailed mechanism of action, revealing a specific binding pocket and a "foot-in-the-door" allosteric activation model. This guide provides a comprehensive overview of the core mechanism, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions and pathways involved.

Core Mechanism of Action

The activation of BK channels by this compound is a multi-faceted process involving direct binding and allosteric modulation of the channel's gating machinery. While initially characterized by its functional effects, the precise molecular underpinnings are now becoming clear.

Binding Site Identification

Cryo-electron microscopy (cryo-EM) and molecular dynamics simulations have identified the binding site for this compound within a pocket formed at the interface of the transmembrane and cytosolic domains of the BK channel α subunit.[1][2][3]

  • Location: The binding pocket is formed by residues from the S6/RCK1 linker, the C-linker, and the S4 transmembrane segment of the voltage-sensor domain (VSD).[1][2][3]

  • Key Interacting Residues: Molecular docking and mutagenesis studies have pinpointed several amino acids as critical for this compound binding and efficacy. Upon binding, the pocket reconfigures to involve interactions with:

    • F223 in the S4 segment of the VSD.[1][2][4][5]

    • K330 and K331 in the C-linker region.[1][2][4][5]

    • Other identified residues potentially involved include R329, Y332, G334, F391, K392, and E399.[1]

Allosteric Gating Modulation

This compound does not open the channel pore directly but rather modulates the channel's intrinsic gating equilibria. Its primary effect is to stabilize the open conformation of the channel.[1][6]

  • Increased Open Probability (Po): The principal effect of this compound is a significant increase in the channel's open probability.[6][7] At a given voltage and Ca²⁺ concentration, the channel spends more time in the open state.

  • Leftward Shift in Voltage Dependence: this compound shifts the voltage-activation curve (G-V curve) to more negative potentials, meaning the channel can be activated at lower levels of membrane depolarization.[8]

  • "Foot-in-the-Door" Mechanism: A proposed model suggests that this compound initially binds and then, through a conformational change, establishes simultaneous interactions with residues on both the VSD (F223) and the C-linker (K330, K331).[2][4] This interaction induces a twisting motion in the S6 segment, which acts like a "foot-in-the-door" to prevent channel closure and stabilize the open state.[2][4]

  • Modulation of Gating Equilibria: Within the framework of allosteric gating models (e.g., the Horrigan-Aldrich model), this compound favors the open conformation by increasing the equilibrium constant for the closed-to-open transition (L₀) and decreasing the allosteric factor D, which couples voltage sensor activation to the pore opening.[1][2]

Dual Activation Pathway in Smooth Muscle

In certain cell types, such as porcine coronary artery smooth muscle cells, this compound exhibits a dual mechanism of action.[9]

  • Direct Activation: As described above, this compound directly binds to and activates the BK channel.[9]

  • Indirect Activation via Ca²⁺ Release: At higher concentrations (e.g., 30 μM), this compound can induce the release of Ca²⁺ from intracellular stores (caffeine/ryanodine-sensitive). This localized increase in intracellular Ca²⁺ further potentiates BK channel opening, contributing to about one-third of the observed membrane hyperpolarization in this specific cell type.[9]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data reported for this compound across various experimental paradigms.

Table 1: Electrophysiological Effects on BK Channels

ParameterValueConcentrationCell/Tissue TypeReference
ΔV₀.₅ (Shift in Half-Activation Voltage) -21.6 ± 3.9 mV10 μMSlo1 (HEK293 cells)[8]
-36.0 ± 2.6 mV30 μMSlo1 (HEK293 cells)[8]
-36 ± 5 mV≤ 30 μMWild Type BK (Inside-out patch)[5]
Increase in Open Probability (Po) ~9.8-fold10 μMHuman detrusor smooth muscle[6]
Effect on Single-Channel Conductance No significant change10 μMHuman detrusor smooth muscle[6]

Table 2: Cellular and Tissue-Level Effects

ParameterValueConcentrationCell/Tissue TypeReference
Membrane Hyperpolarization ~12.5 mV30 μMPorcine coronary artery smooth muscle[9]
EC₅₀ (Relaxation) ~10 - 30 μMN/AVarious smooth muscles[9][10]
EC₅₀ (Mitochondrial Membrane Potential) 3.6 μMN/AGlioma cells[11]
IC₅₀ (Cell Proliferation Inhibition) 31.1 μM (48h)N/AA2780 ovarian cancer cells[10][12]

Mandatory Visualizations

Diagram: Proposed "Foot-in-the-Door" Mechanism

G cluster_channel BK Channel Domains VSD VSD (S4) F223 Pore_Open Pore (Open/Stabilized State) VSD->Pore_Open 3. Induces Twist in S6 Pore Pore (S6) CLinker C-Linker K330, K331 CLinker->Pore_Open NS1619_unbound This compound (Unbound) NS1619_bound This compound (Bound) NS1619_unbound->NS1619_bound 1. Initial Binding to S6/RCK1/C-Linker pocket NS1619_bound->VSD 2. Reconfiguration & Interaction NS1619_bound->CLinker Pore_Closed Pore (Closed State) Pore_Closed->Pore_Open Shifts Equilibrium

Caption: "Foot-in-the-door" mechanism of this compound action on the BK channel.

Diagram: Dual Signaling Pathway for Activation

G cluster_cell Smooth Muscle Cell NS1619 This compound BK_Channel BK Channel NS1619->BK_Channel Direct Binding & Allosteric Activation SR Sarcoplasmic Reticulum (Ryanodine-Sensitive) NS1619->SR Induces Ca²⁺ Release (at higher conc.) Hyperpolarization Membrane Hyperpolarization BK_Channel->Hyperpolarization K⁺ Efflux Ca_ion Ca²⁺ SR->Ca_ion Ca_ion->BK_Channel Ca²⁺-dependent Activation

Caption: Dual pathways of this compound-mediated BK channel activation in smooth muscle.

Diagram: Experimental Workflow for Mechanism Elucidation

G A Functional Characterization (Patch-Clamp Electrophysiology) - Measure ΔV₀.₅, Po B Identify Putative Binding Site (Molecular Docking) A->B F Develop Mechanistic Model ('Foot-in-the-door') A->F C Validate Key Residues (Site-Directed Mutagenesis) - Alanine Scanning B->C D Structural Determination (Cryo-Electron Microscopy) - BK-NS1619 Complex C->D Confirms functionally important region C->F E Analyze Dynamic Interactions (Molecular Dynamics Simulations) D->E Provides static structure for simulation E->F

Caption: Integrated experimental workflow for defining the this compound mechanism of action.

Experimental Protocols

The elucidation of the this compound mechanism has relied on a combination of electrophysiological, structural, and computational techniques.

Patch-Clamp Electrophysiology
  • Objective: To measure the functional effect of this compound on BK channel currents, open probability, and voltage dependence.

  • Methodology:

    • Preparation: Use of HEK293 cells stably expressing the human BK α subunit (Slo1) or freshly isolated cells (e.g., detrusor smooth muscle cells).[6][7]

    • Configuration: Experiments are typically performed in inside-out or whole-cell patch-clamp configurations. The inside-out configuration is ideal for controlling the intracellular solution and applying this compound directly to the cytosolic face of the channel.[6]

    • Solutions: Symmetrical potassium solutions (e.g., 140-160 mM K⁺) are used to set the K⁺ equilibrium potential near 0 mV. The intracellular (bath) solution contains a Ca²⁺ buffer (e.g., EGTA/HEDTA) to clamp the free Ca²⁺ concentration at a known level.

    • Voltage Protocol: To generate conductance-voltage (G-V) curves, the membrane is held at a negative potential (e.g., -80 mV) and then stepped to a series of depolarizing test potentials. Tail currents are measured upon repolarization to assess channel deactivation.

    • Data Acquisition: Currents are recorded before and after the application of this compound to the bath solution. The shift in the half-activation voltage (V₀.₅) is calculated by fitting the G-V curves with a Boltzmann function. For single-channel analysis, open probability (Po) is calculated from long-duration recordings at a fixed voltage.[6]

Cryo-Electron Microscopy (Cryo-EM)
  • Objective: To determine the high-resolution 3D structure of the BK channel in complex with this compound to identify the binding site.[1][2]

  • Methodology:

    • Sample Preparation: The human BK channel protein is purified using established protocols. This compound is added to the purified protein sample under saturating Ca²⁺ conditions (to favor the open state) before vitrification.[1]

    • Data Collection: The vitrified sample is imaged using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

    • Image Processing: Single-particle analysis software is used to process the collected micrographs, perform 2D and 3D classifications, and reconstruct the final 3D density map of the BK-NS1619 complex.

    • Model Building: The atomic model of the BK channel is fitted into the cryo-EM density map. An unassigned density corresponding to the ligand is identified, allowing for the precise placement of this compound and identification of interacting residues.[5]

Site-Directed Mutagenesis (Alanine Scanning)
  • Objective: To functionally validate the importance of specific amino acid residues in the this compound binding pocket.[1][2]

  • Methodology:

    • Mutation: Plasmids containing the BK channel cDNA are modified using PCR-based site-directed mutagenesis to replace target residues (e.g., F223, K330, K331) with alanine (F223A, K330A, etc.).

    • Expression: The mutated plasmids are transfected into a host cell line (e.g., HEK293).

    • Functional Testing: Patch-clamp electrophysiology is performed on cells expressing the mutant channels. The effect of this compound (e.g., the shift in V₀.₅) on the mutant channel is measured and compared to its effect on the wild-type channel.

    • Analysis: A significant reduction or abolition of the this compound effect in a mutant channel confirms the functional importance of that specific residue for drug action.[5]

Intracellular Calcium Measurement
  • Objective: To determine if this compound affects intracellular Ca²⁺ concentration ([Ca²⁺]i).[9]

  • Methodology:

    • Cell Loading: Freshly isolated cells (e.g., porcine coronary myocytes) are loaded with a Ca²⁺-sensitive fluorescent dye, such as Indo-1.

    • Simultaneous Recording: Cells are placed on the stage of a confocal microscope, and simultaneous recordings of membrane potential (using current-clamp) and [Ca²⁺]i (from dye fluorescence) are performed.

    • Experiment: this compound is applied via perfusion, and changes in both membrane potential and [Ca²⁺]i are recorded. Specific inhibitors of Ca²⁺ release channels (e.g., caffeine and ryanodine) can be used to probe the source of any Ca²⁺ increase.[9]

References

Unveiling the Molecular Grip: A Technical Guide to the NS-1619 Binding Site on the BK Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the binding site of NS-1619, a synthetic benzimidazolone agonist, on the large-conductance Ca2+ and voltage-activated potassium (BK) channel. Understanding this interaction is pivotal for the rational design of novel therapeutic agents targeting a myriad of conditions, including cardiovascular and neurological disorders. This document synthesizes recent structural and functional data, providing a comprehensive overview for researchers and drug development professionals.

The this compound Binding Pocket: A Multi-Domain Interface

Recent advancements in cryo-electron microscopy (cryo-EM) and molecular dynamics simulations have successfully identified the binding site of this compound. It is not confined to a single domain but rather resides in a pocket formed by the interface of the S6 transmembrane segment, the S6/RCK1 linker, and the S4 transmembrane segment of the voltage sensor domain (VSD).[1][2][3] This strategic location allows this compound to allosterically modulate channel gating.

Upon binding, this compound induces a conformational change that stabilizes the open state of the BK channel.[1][4] This is achieved through simultaneous interactions with key residues in different domains, effectively acting as a "foot-in-the-door" to keep the channel open.[1][4]

Key Interacting Residues and Quantitative Effects of Mutations

Alanine scanning mutagenesis has been instrumental in pinpointing the specific amino acid residues crucial for this compound's agonistic activity. The following table summarizes the quantitative effects of mutations on the this compound-induced leftward shift in the current-voltage (I-V) curve, a measure of channel activation.

Mutation Domain/Region Shift in I-V Curve (mV) with 30 µM this compound Reference
Wild Type (WT)--36 ± 5[5]
F223AVoltage Sensor Domain (VSD)-20 ± 3[5]
K330AC-linker-7 ± 2[5]
K331AC-linker-26 ± 2[5]

Data presented as mean ± standard error of the mean.

These data clearly indicate that mutations of F223, K330, and K331 significantly reduce the efficacy of this compound, confirming their critical role in the binding and/or transduction of the drug's effect.[5] Molecular docking studies further support the involvement of a broader set of residues in forming the binding pocket, including R329, Y332, G334, F391, K392, and E399, primarily located in the C-linker and the RCK1 domain.[2][5]

Proposed Mechanism of Action: A "Foot-in-the-Door" Model

The binding of this compound to the BK channel initiates a cascade of conformational changes that favor the open state. The proposed "foot-in-the-door" mechanism can be visualized as a multi-step process.

cluster_0 This compound Binding and Channel Gating NS1619 This compound BindingSite Initial Binding Site (S6/RCK1 Linker & C-linker) NS1619->BindingSite Binds to Reconfiguration Binding Pocket Reconfiguration BindingSite->Reconfiguration Interaction Simultaneous Interaction (F223, K330, K331) Reconfiguration->Interaction S6Shift Positional Shift of S6 Segment Interaction->S6Shift Induces OpenState Stabilized Open State S6Shift->OpenState Leads to cluster_1 Experimental and Computational Workflow CryoEM Cryo-Electron Microscopy Structure High-Resolution Structure of BK-NS1619 Complex CryoEM->Structure MD Molecular Dynamics Simulations Structure->MD Mutagenesis Site-Directed Mutagenesis Structure->Mutagenesis Dynamics Dynamic Interactions and Conformational Changes MD->Dynamics BindingSite Identification of Binding Site and Mechanism Dynamics->BindingSite Electro Electrophysiology (Patch-Clamp) Mutagenesis->Electro Functional Functional Validation of Key Residues Electro->Functional Functional->BindingSite

References

The Role of NS-1619 in the Regulation of Smooth Muscle Tone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-1619 is a widely recognized pharmacological agent utilized in the study of smooth muscle physiology, primarily for its potent activation of large-conductance Ca²⁺-activated K⁺ (BK) channels. This technical guide provides a comprehensive overview of the mechanisms of action of this compound in regulating smooth muscle tone. It delves into its primary effect on BK channels, leading to membrane hyperpolarization and subsequent smooth muscle relaxation. Furthermore, this document explores the compound's secondary effects on other ion channels, including L-type Ca²⁺ channels and voltage-gated K⁺ channels, which contribute to its overall pharmacological profile. Detailed experimental protocols for investigating the effects of this compound, including patch-clamp electrophysiology, isometric tension recordings, and calcium imaging, are provided. Quantitative data from various studies are summarized in structured tables for comparative analysis. Finally, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the multifaceted role of this compound in smooth muscle pharmacology.

Introduction

Smooth muscle tone is a critical physiological parameter regulated by a complex interplay of signaling pathways and ion channel activity. Dysregulation of smooth muscle contraction is implicated in a variety of pathological conditions, including hypertension, asthma, and overactive bladder. Pharmacological tools that modulate specific ion channels are invaluable for both basic research and the development of novel therapeutics. This compound, a benzimidazole derivative, has emerged as a key compound for investigating the role of large-conductance Ca²⁺-activated K⁺ (BK) channels in smooth muscle function. This guide aims to provide a detailed technical resource on the actions of this compound, its experimental application, and the interpretation of its effects on smooth muscle tone.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct activation of BK channels.[1] These channels are key regulators of smooth muscle membrane potential and are activated by both membrane depolarization and increases in intracellular calcium concentration ([Ca²⁺]i).

Primary Target: BK Channel Activation

This compound directly interacts with the α-subunit of the BK channel, promoting its open state.[2][3][4] This leads to an increased efflux of potassium ions (K⁺) from the smooth muscle cell, causing membrane hyperpolarization.[5] The hyperpolarization moves the membrane potential further away from the threshold for activation of voltage-gated L-type Ca²⁺ channels.

Downstream Effects of BK Channel Activation

The this compound-induced hyperpolarization has a significant impact on intracellular calcium dynamics. By reducing the open probability of L-type Ca²⁺ channels, this compound diminishes Ca²⁺ influx, a critical step in the initiation and maintenance of smooth muscle contraction.[5] The overall effect is a reduction in global intracellular Ca²⁺ levels, leading to the deactivation of the contractile machinery and subsequent smooth muscle relaxation.

Off-Target and Secondary Effects

While this compound is a potent BK channel opener, it is not entirely selective and has been shown to exert effects on other ion channels, particularly at higher concentrations.

  • Inhibition of L-type Ca²⁺ Channels: Several studies have reported that this compound can directly inhibit L-type Ca²⁺ channels, independent of its effect on BK channels.[6][7] This direct inhibition of Ca²⁺ influx contributes to its relaxant effect on smooth muscle.

  • Inhibition of Voltage-Gated K⁺ (Kv) Channels: this compound has also been observed to inhibit delayed rectifier K⁺ currents (IK(V)) in vascular smooth muscle cells.[6] This action would be expected to cause membrane depolarization, counteracting its primary hyperpolarizing effect. However, the potent activation of BK channels typically dominates the overall physiological response.

  • Intracellular Ca²⁺ Release: Some evidence suggests that this compound can induce the release of Ca²⁺ from intracellular stores, such as the sarcoplasmic reticulum.[8] This localized Ca²⁺ release may, in turn, contribute to the activation of BK channels, creating a complex feedback loop.[8]

Quantitative Data on this compound Effects

The following tables summarize quantitative data from various studies on the effects of this compound on smooth muscle preparations.

Table 1: Electrophysiological Effects of this compound on Smooth Muscle Cells

ParameterCell TypeThis compound ConcentrationEffectReference
Membrane PotentialPorcine Coronary Artery Myocytes1-30 µMConcentration-dependent hyperpolarization[8]
Porcine Coronary Artery Myocytes30 µM~12 mV hyperpolarization[8]
BK Channel CurrentRat Portal Vein Myocytes10-33 µMInduction of noisy outward current[6][9]
Human Dermal Fibroblasts100 µMIncreased whole-cell outward currents[10]
L-type Ca²⁺ CurrentRat Portal Vein Myocytes33 µMTotal inhibition[6]
Delayed Rectifier K⁺ Current (IK(V))Rat Portal Vein Myocytes10-33 µMReduction of outward currents[6]

Table 2: Effects of this compound on Smooth Muscle Contraction

Tissue PreparationPre-contraction AgentThis compound ConcentrationEffectReference
Rat Detrusor Smooth MuscleSpontaneous30 µMSubstantial diminishment of amplitude, force, frequency, and tone[11][12]
Rat Detrusor Smooth MuscleCarbachol (0.1 µM)30 µMInhibition of phasic and tonic contractions[11][12]
Rat Detrusor Smooth MuscleKCl (20 mM)30 µMInhibition of phasic and tonic contractions[11][12]
Rat Detrusor Smooth MuscleKCl (60 mM)30 µMSignificantly reduced inhibitory effect[11][12]
Rat AortaKCl (20 mM and 80 mM)3-100 µMTotal inhibition of contractions[9]

Table 3: Pharmacological Parameters of this compound

ParameterTissue/Cell TypeValueReference
EC₅₀ (Relaxation)Various smooth muscles10-30 µM[5]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure ion channel currents in isolated smooth muscle cells.

Methodology:

  • Cell Isolation: Smooth muscle cells are enzymatically dispersed from the tissue of interest (e.g., portal vein, coronary artery) using a combination of enzymes such as collagenase and papain.

  • Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 2 Na₂ATP, with the pH adjusted to 7.2 with KOH.[5] For isolating specific currents, other ions can be substituted (e.g., CsCl to block K⁺ channels).

  • Bath Solution (Extracellular): The standard bath solution mimics physiological saline and contains (in mM): 138 NaCl, 4.7 KCl, 1.2 NH₂PO₄, 1.2 MgSO₄, 1.8 CaCl₂, 5 HEPES, and 10 glucose, with the pH adjusted to 7.4.[13]

  • Recording:

    • A glass micropipette with a resistance of 3-7 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane.[14]

    • The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.[15]

    • Voltage-Clamp Mode: The membrane potential is held at a specific voltage (e.g., -70 mV), and voltage steps are applied to elicit ion channel currents.[10] The effect of this compound is assessed by perfusing the drug onto the cell and observing changes in the recorded currents.

    • Current-Clamp Mode: The current is held at zero, and changes in the membrane potential are recorded in response to this compound application.[8]

Isometric Tension Recordings

This method measures the contractile force of isolated smooth muscle strips or rings.

Methodology:

  • Tissue Preparation: The smooth muscle tissue (e.g., aorta, detrusor muscle) is dissected and cut into small strips or rings (e.g., 2 mm long).[2][13]

  • Mounting: The tissue is mounted in an organ bath containing physiological salt solution (PSS), maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂.[1][2] One end of the tissue is fixed, and the other is connected to a force transducer.[1]

  • Equilibration and Pre-contraction: The tissue is allowed to equilibrate under a baseline tension (e.g., 3 mN for mouse aorta).[2] Contractions are then induced using a contractile agent such as KCl, phenylephrine, or carbachol.[2][11][12]

  • Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve and determine its relaxant effect.

Intracellular Calcium Imaging

This technique visualizes changes in intracellular calcium concentration in response to this compound.

Methodology:

  • Cell Preparation and Dye Loading: Isolated smooth muscle cells are incubated with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[16][17]

  • Imaging: The cells are placed on the stage of a fluorescence microscope equipped with a calcium imaging system.[5]

  • Experimental Protocol: A baseline fluorescence is recorded before the application of this compound. The change in fluorescence intensity upon drug application is then measured, which corresponds to a change in [Ca²⁺]i.[5][16] Ratiometric dyes like Fura-2 allow for the quantification of absolute [Ca²⁺]i levels.[17]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

NS1619_Signaling_Pathway cluster_cell Smooth Muscle Cell NS1619 This compound BK_channel BK Channel (α-subunit) NS1619->BK_channel Activates L_type_Ca_channel L-type Ca²⁺ Channel NS1619->L_type_Ca_channel Direct Inhibition (off-target) SR Sarcoplasmic Reticulum (SR) NS1619->SR Induces (secondary effect) K_efflux K⁺ Efflux BK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->L_type_Ca_channel Inhibits Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx Decreases Intracellular_Ca ↓ [Ca²⁺]i Ca_influx->Intracellular_Ca Contraction ↓ Contraction Intracellular_Ca->Contraction Relaxation Smooth Muscle Relaxation Contraction->Relaxation Ca_release Ca²⁺ Release SR->Ca_release Ca_release->BK_channel Activates

Caption: Signaling pathway of this compound in smooth muscle cells.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Isolation 1. Enzymatic Isolation of Smooth Muscle Cells Solution_Prep 2. Prepare Pipette and Bath Solutions Cell_Isolation->Solution_Prep Pipette_Pulling 3. Pull and Fire-polish Glass Micropipette Solution_Prep->Pipette_Pulling Giga_Seal 4. Form Gigaohm Seal Pipette_Pulling->Giga_Seal Whole_Cell 5. Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Set_Mode 6. Set to Voltage-Clamp or Current-Clamp Mode Whole_Cell->Set_Mode Record_Baseline 7. Record Baseline Currents/Potential Set_Mode->Record_Baseline Apply_NS1619 8. Perfuse this compound Record_Baseline->Apply_NS1619 Record_Effect 9. Record Changes in Currents/Potential Apply_NS1619->Record_Effect Analyze_Data 10. Analyze Current-Voltage Relationships or Membrane Potential Changes Record_Effect->Analyze_Data

Caption: Experimental workflow for whole-cell patch-clamp.

Isometric_Tension_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Dissection 1. Dissect and Prepare Smooth Muscle Strips/Rings Mounting 2. Mount Tissue in Organ Bath Tissue_Dissection->Mounting Equilibration 3. Equilibrate Under Baseline Tension Mounting->Equilibration Pre_contraction 4. Induce Contraction with Agonist (e.g., KCl) Equilibration->Pre_contraction Apply_NS1619 5. Add Cumulative Concentrations of this compound Pre_contraction->Apply_NS1619 Record_Tension 6. Record Isometric Tension Changes Apply_NS1619->Record_Tension Analyze_Curve 7. Generate Concentration-Response Curve and Calculate EC₅₀ Record_Tension->Analyze_Curve

Caption: Workflow for isometric tension recording experiments.

Conclusion

This compound is a powerful pharmacological tool for elucidating the role of BK channels in the regulation of smooth muscle tone. Its primary action of activating BK channels leads to membrane hyperpolarization and subsequent relaxation. However, researchers must be cognizant of its off-target effects on other ion channels, particularly when using higher concentrations. The experimental protocols detailed in this guide provide a framework for investigating the multifaceted effects of this compound on smooth muscle physiology. A thorough understanding of its mechanism of action and careful experimental design are crucial for the accurate interpretation of data and for advancing our knowledge of smooth muscle function in health and disease. This knowledge is fundamental for the development of novel therapeutic strategies targeting ion channels in smooth muscle-related disorders.

References

The Effect of NS-1619 on Neurotransmitter Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-1619 is widely recognized as a potent activator of large-conductance Ca2+-activated potassium (BKCa) channels. Its ability to modulate neuronal excitability has positioned it as a valuable tool in neuroscience research and a potential therapeutic agent. This technical guide provides an in-depth analysis of the effects of this compound on the release of key neurotransmitters, including acetylcholine, glutamate, and GABA. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways. While the primary mechanism of action involves the activation of BKCa channels leading to a reduction in neurotransmitter release, this document also explores evidence for BKCa-independent pathways, particularly in the context of neuroprotection. This guide is intended to serve as a comprehensive resource for researchers investigating the multifaceted roles of this compound in neurotransmission.

Introduction

This compound, or 1,3-dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one, is a synthetic molecule that has been instrumental in elucidating the physiological roles of large-conductance Ca2+-activated potassium (BKCa) channels. These channels are ubiquitously expressed in the central nervous system and are critical regulators of neuronal firing patterns and neurotransmitter release. By activating BKCa channels, this compound causes membrane hyperpolarization, which in turn reduces the influx of calcium through voltage-gated calcium channels, a critical step in the exocytosis of synaptic vesicles. This primary mechanism suggests that this compound generally acts as an inhibitor of neurotransmitter release.

However, the pharmacological profile of this compound is complex. At higher concentrations, it has been reported to inhibit voltage-dependent calcium and potassium channels and to induce the release of calcium from intracellular stores. Furthermore, some of its neuroprotective effects appear to be mediated by pathways independent of BKCa channel activation, involving the generation of reactive oxygen species (ROS) and activation of the phosphoinositide 3-kinase (PI3K) signaling pathway.

This guide aims to provide a detailed overview of the current understanding of this compound's impact on neurotransmitter release, presenting the available quantitative data and outlining the experimental methodologies used to derive these findings.

Mechanism of Action of this compound

BKCa Channel-Dependent Pathway

The principal mechanism by which this compound is understood to modulate neurotransmitter release is through its direct activation of BKCa channels. This compound binds to a pocket formed by the S6 transmembrane segment and the RCK1 domain of the BKCa channel's α-subunit. This binding stabilizes the open conformation of the channel, leading to an increased efflux of potassium ions (K+) from the neuron. The resulting hyperpolarization of the presynaptic terminal membrane reduces the opening probability of voltage-gated calcium channels (VGCCs). Consequently, the influx of calcium (Ca2+), which is the primary trigger for synaptic vesicle fusion and neurotransmitter release, is diminished.

NS1619 This compound BKCa BKCa Channel NS1619->BKCa Binds and Activates K_efflux K+ Efflux ↑ BKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx ↓ VGCC->Ca_influx Release Neurotransmitter Release ↓ Ca_influx->Release

BKCa Channel-Dependent Inhibition of Neurotransmitter Release by this compound.
BKCa Channel-Independent Pathway (Neuroprotection)

Several studies have indicated that the neuroprotective effects of this compound may not be solely dependent on its interaction with BKCa channels.[1] This alternative pathway involves the generation of reactive oxygen species (ROS), which can act as signaling molecules to activate the PI3K/Akt pathway.[1] Activation of this pathway is known to promote cell survival and inhibit apoptosis by suppressing the activity of pro-apoptotic proteins like caspases. While this pathway is primarily linked to neuroprotection, its direct influence on neurotransmitter release is an area of ongoing investigation.

NS1619 This compound ROS ROS Generation ↑ NS1619->ROS PI3K PI3K/Akt Pathway ROS->PI3K Activates Caspase Caspase Activation ↓ PI3K->Caspase Inhibits Neuroprotection Neuroprotection Caspase->Neuroprotection Leads to

Proposed BKCa Channel-Independent Neuroprotective Pathway of this compound.

Quantitative Effects of this compound on Neurotransmitter Release

The following tables summarize the available quantitative data on the effects of this compound on the release of various neurotransmitters. It is important to note that comprehensive dose-response data is limited in the current literature.

NeurotransmitterPreparationThis compound ConcentrationEffect on Release/FunctionReference
Acetylcholine Guinea Pig Trachea30 µM33.9% inhibition of electrically stimulated release[2]
Rat Detrusor Smooth Muscle30 µMReduction of cholinergic EFS-induced contractions to 46.2% of control at 50 Hz[3]
Rat Detrusor Smooth Muscle30 µMInhibition of EFS-induced contraction amplitude to 39.2% of control at 50 Hz[3]
GABA Rat Central Amygdala NeuronsNot SpecifiedReduction in the amplitude of evoked IPSCs to 39.8% of control[4]
Glutamate Hippocampal SlicesNot SpecifiedReduces epileptiform-like synaptic activity[1]
Dopamine --Data not available-

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on neurotransmitter release.

In Vivo Microdialysis for Dopamine Release

This protocol is adapted from standard microdialysis procedures and can be used to measure the effect of locally administered this compound on dopamine release in the striatum of anesthetized rats.[4][5]

cluster_pre Surgical Preparation cluster_exp Microdialysis Experiment cluster_post Analysis Anesthesia Anesthetize Rat Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Craniotomy Perform Craniotomy (Striatal Coordinates) Stereotaxic->Craniotomy Implantation Implant Guide Cannula Craniotomy->Implantation Probe Insert Microdialysis Probe Perfusion Perfuse with aCSF (1-2 µL/min) Probe->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline NS1619_admin Switch to aCSF + this compound Baseline->NS1619_admin Collection Collect Experimental Samples NS1619_admin->Collection HPLC Analyze Samples by HPLC-ECD Collection->HPLC Quantification Quantify Dopamine Levels HPLC->Quantification

Workflow for In Vivo Microdialysis Experiment.

Materials:

  • This compound

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4

  • HPLC with electrochemical detection (HPLC-ECD) system

  • Dopamine standards

Procedure:

  • Animal Preparation: Anesthetize a male Wistar rat and mount it in a stereotaxic frame.

  • Surgical Implantation: Perform a craniotomy over the striatum. Slowly lower a guide cannula to the desired coordinates. Secure the cannula with dental cement. Allow the animal to recover for 5-7 days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.

  • Perfusion and Equilibration: Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min. Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.

  • Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes).

  • This compound Administration: Switch the perfusion fluid to aCSF containing the desired concentration of this compound (e.g., 10, 30, 100 µM).

  • Experimental Sample Collection: Continue collecting dialysate samples at regular intervals for the duration of the drug administration.

  • Analysis: Analyze the dialysate samples for dopamine content using HPLC-ECD.

  • Data Quantification: Quantify the changes in dopamine concentration relative to the baseline levels.

Glutamate Release Measurement in Acute Hippocampal Slices

This protocol, based on methods using enzyme-based microelectrode arrays or genetically encoded glutamate sensors, allows for the real-time measurement of K+-evoked glutamate release from brain slices.[6][7]

Materials:

  • This compound

  • Vibratome

  • Dissection microscope

  • Recording chamber

  • aCSF

  • High K+ aCSF (e.g., 50 mM KCl, with adjusted NaCl to maintain osmolarity)

  • Glutamate biosensor or imaging setup for genetically encoded glutamate sensors (e.g., iGluSnFR)

  • Data acquisition system

Procedure:

  • Slice Preparation: Rapidly decapitate a rodent and dissect the brain in ice-cold aCSF. Prepare 300-400 µm thick hippocampal slices using a vibratome.

  • Slice Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

  • Baseline Recording: Position the glutamate sensor in the desired hippocampal subfield (e.g., CA1 stratum radiatum). Record a stable baseline of extracellular glutamate.

  • Evoked Release: Evoke glutamate release by a brief application of high K+ aCSF.

  • This compound Application: Bath-apply this compound at the desired concentration and allow it to equilibrate.

  • Post-Drug Evoked Release: Repeat the high K+ stimulation in the presence of this compound.

  • Data Analysis: Measure the amplitude and kinetics of the glutamate transients before and after this compound application to determine its effect on evoked release.

Western Blot for Akt Phosphorylation

This protocol can be used to assess the activation of the PI3K/Akt signaling pathway in neuronal cultures following treatment with this compound.[2][8]

Materials:

  • Primary neuronal cell culture or a suitable neuronal cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Cell Culture and Treatment: Plate neurons and grow to the desired confluency. Treat the cells with this compound at various concentrations for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Akt and total Akt. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the change in Akt phosphorylation.

Discussion and Future Directions

The available evidence strongly suggests that this compound, primarily through the activation of BKCa channels, exerts an inhibitory effect on the release of several key neurotransmitters, including acetylcholine and GABA. While direct quantitative data for its effect on glutamate and dopamine are less clear, the known function of BKCa channels in presynaptic terminals supports a similar inhibitory role.

The dual mechanism of action of this compound, encompassing both BKCa-dependent and -independent pathways, highlights the complexity of its pharmacological profile. The neuroprotective effects mediated by ROS and PI3K signaling are particularly intriguing and warrant further investigation to understand their potential interplay with the modulation of neurotransmitter release.

Future research should focus on several key areas:

  • Dose-Response Studies: Comprehensive dose-response studies are needed to quantify the potency and efficacy of this compound in modulating the release of a wider range of neurotransmitters, including dopamine and glutamate.

  • In Vivo Studies: Further in vivo studies, utilizing techniques like microdialysis and electrophysiology in awake, behaving animals, will be crucial to understanding the physiological relevance of this compound's effects on neurotransmission and behavior.

  • Pathway Elucidation: More research is required to fully elucidate the downstream signaling components of the BKCa-independent pathway and to determine if this pathway directly influences neurotransmitter release machinery.

  • Therapeutic Potential: A deeper understanding of the multifaceted actions of this compound will be essential for evaluating its therapeutic potential for neurological disorders characterized by neurotransmitter imbalances, such as epilepsy, and for harnessing its neuroprotective properties.

References

Investigating NS-1619 in Models of Pulmonary Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the investigation of NS-1619, a large-conductance Ca2+-activated potassium (BKCa) channel activator, in preclinical models of pulmonary hypertension (PH). The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the experimental data, methodologies, and known signaling pathways associated with this compound's effects in this disease context.

Pulmonary hypertension is a severe and progressive vascular disorder characterized by elevated pulmonary arterial pressure and vascular remodeling, leading to right heart failure and death.[1][2][3] The pathophysiology involves the proliferation of pulmonary artery smooth muscle cells (PASMCs), among other vascular cells.[4][5][6][7] BKCa channels are abundantly expressed in vascular smooth muscle cells, and their activation leads to membrane hyperpolarization and subsequent vasodilation.[4][5][8] Furthermore, activation of these channels has been shown to have anti-proliferative effects, making them a promising therapeutic target for PH.[4][5][6]

Data Presentation

The following tables summarize the key quantitative findings from studies investigating this compound in a rat model of monocrotaline-induced pulmonary hypertension and in vitro cell culture experiments.

Table 1: Hemodynamic Effects of Inhaled this compound in Monocrotaline-Induced PH Rats
ParameterTreatment GroupMeasurement TimeResultSignificance
Right Ventricular Systolic Pressure (RVSP)12 µM this compound120 min post-inhalationSignificant Reductionp < 0.05
Right Ventricular Systolic Pressure (RVSP)100 µM this compound120 min post-inhalationSignificant Reductionp < 0.05
Systemic Arterial Pressure12 µM & 100 µM this compound30 & 120 min post-inhalationNo significant effect-

Data sourced from studies where PH was induced in rats, and hemodynamic parameters were measured following inhalation of this compound or a solvent control.[4][5][6]

Table 2: Effects of Inhaled this compound on Blood Gas Parameters in PH Rats
ParameterTreatment GroupMeasurement TimeResultSignificance
Arterial Oxygen (PaO₂)100 µM this compound30 min post-inhalationSignificant Increasep < 0.05
Arterial Oxygen (PaO₂)12 µM & 100 µM this compound120 min post-inhalationSignificant Increasep < 0.05
Arterial Carbon Dioxide (PaCO₂)12 µM & 100 µM this compound120 min post-inhalationSignificant Reductionp < 0.05
pH12 µM this compound (and pooled group)120 min post-inhalationSignificant Increasep < 0.05

These results suggest that this compound inhalation improves oxygenation and reduces carbon dioxide levels, potentially by reducing pulmonary shunt.[4][5][6]

Table 3: In Vitro Effects of this compound on Pulmonary Artery Smooth Muscle Cells (PASMCs)
Cell TypeStimulusTreatmentDurationEffect on Cell ProliferationSignificance
Rat PASMCsPDGF-BB100 µM this compound48 hoursSignificant Attenuationp < 0.05

Platelet-derived growth factor (PDGF-BB) is a known contributor to the development of pulmonary arterial hypertension.[4] The study demonstrates that this compound can directly inhibit the proliferative response of PASMCs to this key mitogen.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the primary literature investigating this compound in PH models.[4][5][6]

Monocrotaline (MCT) Model of Pulmonary Hypertension in Rats
  • Induction of PH: Male Wistar rats receive a single subcutaneous injection of monocrotaline (60 mg/kg) to induce pulmonary hypertension.[9] This model is known to cause non-reversible PAH with significant vascular remodeling.[9]

  • Animal Housing: Post-injection, animals are housed under standard conditions for a period of 24 days to allow for the development of PH, characterized by elevated right ventricular pressure.[5]

  • Anesthesia and Preparation: On day 24, rats are anesthetized (e.g., with isoflurane). A tracheostomy is performed for mechanical ventilation. Catheters are inserted into the carotid artery and jugular vein/right ventricle for systemic and right ventricular hemodynamic monitoring, respectively.

  • Drug Administration: Animals are administered either a solvent control, 12 µM this compound, or 100 µM this compound via a nebulizer connected to the inhalation port of the ventilator for a defined period (e.g., 10 minutes).

  • Data Collection: Systemic and right ventricular hemodynamic parameters (systolic, diastolic, mean pressures, heart rate) and arterial blood gas samples are collected at baseline (before inhalation) and at specified time points post-inhalation (e.g., 30 and 120 minutes).[4][5]

In Vitro PASMC Proliferation Assay
  • Cell Culture: Primary rat pulmonary artery smooth muscle cells (PASMCs) are isolated and cultured in an appropriate growth medium (e.g., DMEM with 10% fetal calf serum).

  • Stimulation: Cells are serum-starved for 24 hours to synchronize their cell cycle.

  • Treatment: PASMCs are pre-incubated with this compound (e.g., 100 µM) or a vehicle control for a short period (e.g., 30 minutes).

  • Mitogen Challenge: The cells are then stimulated with a potent mitogen relevant to PAH, such as Platelet-Derived Growth Factor-BB (PDGF-BB).

  • Proliferation Assessment: After a 48-hour incubation period, the relative cell number is determined using a standard proliferation assay (e.g., crystal violet staining or a WST-1 assay).

  • Western Blot Analysis (for Signaling): To investigate signaling pathways, cell lysates are collected at early time points (e.g., 4 and 8 minutes) after PDGF-BB stimulation (with or without this compound pre-treatment). Western blotting is then performed to analyze the phosphorylation status of key signaling proteins like AKT, ERK1, and ERK2.[4]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vivo investigation of this compound in the monocrotaline rat model of pulmonary hypertension.

G cluster_induction PH Induction Phase (24 Days) cluster_experiment Acute Experiment Phase (Day 24) start Healthy Rat induce Subcutaneous Injection Monocrotaline (60 mg/kg) start->induce develop PH Development Period induce->develop prep Anesthesia & Surgical Prep (Catheter Insertion) develop->prep baseline Baseline Measurements (Hemodynamics, Blood Gas) prep->baseline treat Inhalation Treatment (Solvent or this compound) baseline->treat post_treat Post-Treatment Monitoring (30 & 120 min) treat->post_treat analysis Data Analysis post_treat->analysis

Workflow for in vivo testing of this compound in the MCT rat model.
This compound Signaling Pathway in PASMCs

This compound acts as an opener for BKCa channels. In the context of PDGF-induced PASMC proliferation, its anti-proliferative effect has been shown to be independent of the canonical AKT and ERK1/2 pathways.

G NS1619 This compound BKCa BKCa Channel NS1619->BKCa Activates AntiProlif Anti-Proliferation of PASMCs NS1619->AntiProlif Hyperpol Membrane Hyperpolarization BKCa->Hyperpol K+ Efflux Vaso Vasodilation Hyperpol->Vaso PI3K PI3K/AKT Pathway MAPK RAS/MEK/ERK Pathway Prolif PASMC Proliferation AntiProlif->Prolif Inhibits PDGF PDGF-BB PDGFR PDGF Receptor PDGF->PDGFR Binds PDGFR->PI3K PDGFR->MAPK PI3K->Prolif MAPK->Prolif note This compound's anti-proliferative effect is independent of AKT and ERK1/2 inhibition.

References

NS-1619's potential therapeutic applications in inflammatory pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Therapeutic Applications of the BK Channel Activator NS-1619 in Inflammatory Pain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory pain remains a significant clinical challenge, necessitating the exploration of novel therapeutic targets. One such target is the large-conductance calcium-activated potassium (BKCa) channel, a key regulator of neuronal excitability. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of this compound, a potent BKCa channel activator, in the management of inflammatory pain. We delve into the molecular mechanisms, summarize key quantitative findings from preclinical studies, provide detailed experimental protocols, and present visual representations of the underlying signaling pathways and experimental workflows. The data presented herein underscore the promise of this compound as a modulator of nociceptive signaling and a candidate for further investigation in the development of novel analgesics.

Introduction: The Role of BKCa Channels in Nociception

Inflammatory pain is characterized by hypersensitivity to both noxious (hyperalgesia) and innocuous (allodynia) stimuli, arising from the sensitization of peripheral nociceptors and central neurons. A critical factor in neuronal sensitization is the alteration of ion channel function, which governs neuronal excitability. Large-conductance calcium-activated potassium (BKCa) channels are expressed in sensory neurons and play a crucial role in regulating action potential firing and neurotransmitter release.[1] Activation of BKCa channels leads to potassium efflux, resulting in membrane hyperpolarization and a subsequent decrease in neuronal excitability.

In inflammatory states, the function and expression of BKCa channels can be downregulated, contributing to the hyperexcitability of nociceptive neurons.[2] This has led to the hypothesis that activating these channels could represent a viable strategy for mitigating inflammatory pain. This compound is a synthetic benzimidazolone derivative that acts as a selective opener of BKCa channels.[3] Preclinical studies have demonstrated its potential to reverse pain-like behaviors in various animal models, suggesting its therapeutic utility.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in models of inflammatory pain and related cellular assays.

Table 1: Analgesic Effects of this compound in a Model of Persistent Inflammatory Pain

Animal ModelPain ModalityTreatmentOutcomeReference
Mouse (CFA-induced)Persistent Inflammatory PainSystemic administration of this compoundSignificantly inhibited persistent inflammatory pain[1][2][4]

Note: Specific dose-response data on paw withdrawal thresholds from the primary literature were not available in the conducted search. The finding is based on the reported significant inhibition of inflammatory pain.

Table 2: Anti-inflammatory Effects of this compound in a Cellular Model of Inflammation

Cell TypeInflammatory StimulusTreatmentMeasured OutcomeResultReference
Human Pulmonary Microvascular Endothelial CellsTNF-αThis compoundCCL-2 SecretionDecreased secretion[3]

Signaling Pathways and Mechanism of Action

This compound exerts its analgesic and anti-inflammatory effects primarily through the activation of BKCa channels on sensory neurons. The proposed signaling pathway is as follows:

  • Binding and Channel Activation: this compound binds to the BKCa channel, increasing its open probability.

  • Potassium Efflux and Hyperpolarization: Activation of the BKCa channel leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane.

  • Reduced Neuronal Excitability: Membrane hyperpolarization increases the threshold for action potential firing, thereby reducing the excitability of nociceptive sensory neurons.

  • Inhibition of Nociceptive Transmission: The reduced excitability of peripheral nociceptors leads to a decrease in the transmission of pain signals to the spinal cord and brain.

  • Modulation of Inflammatory Mediators: In addition to its direct effects on neuronal excitability, this compound may also modulate the release of pro-inflammatory mediators. By hyperpolarizing the cell membrane, this compound can inhibit voltage-gated calcium channels, leading to a reduction in calcium-dependent signaling pathways, such as the JNK-1/2 and p38 MAPK pathways, which are involved in the production of inflammatory cytokines like CCL-2.[3]

G Proposed Signaling Pathway of this compound in Inflammatory Pain cluster_0 Sensory Neuron cluster_1 Inflammatory Cell (e.g., Macrophage) NS1619 This compound BKCa BKCa Channel NS1619->BKCa Activates K_efflux K+ Efflux BKCa->K_efflux Promotes Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Pain_Signal Pain Signal Transmission Reduced_Excitability->Pain_Signal Inhibits MAPK JNK-1/2, p38 MAPK Signaling Reduced_Excitability->MAPK Inhibits (via reduced Ca2+ influx) Analgesia Analgesia Pain_Signal->Analgesia Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->MAPK CCL2 CCL-2 Release MAPK->CCL2 Inflammation Inflammation CCL2->Inflammation

Caption: Signaling pathway of this compound in inflammatory pain.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential in inflammatory pain.

Animal Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

Objective: To induce a persistent inflammatory pain state in rodents.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Syringes (1 ml) with 27-gauge needles

  • Rodents (rats or mice)

  • Isoflurane anesthesia system

Procedure:

  • Anesthetize the animal using isoflurane.

  • Draw 50-100 µl of CFA into a syringe.

  • Inject the CFA subcutaneously into the plantar surface of the hind paw.

  • Monitor the animal until it has fully recovered from anesthesia.

  • Inflammation and pain hypersensitivity typically develop within hours and can persist for several weeks.

Behavioral Assessment of Mechanical Allodynia: Von Frey Test

Objective: To measure the mechanical withdrawal threshold in response to a non-noxious stimulus.

Materials:

  • Von Frey filaments (calibrated set of varying forces)

  • Elevated mesh platform

  • Plexiglas enclosures

Procedure:

  • Place the animal in a Plexiglas enclosure on the elevated mesh platform and allow it to acclimate for at least 30 minutes.

  • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.

  • Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.

  • A positive response is defined as a brisk withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold.

Behavioral Assessment of Thermal Hyperalgesia: Hargreaves Test

Objective: To measure the latency of paw withdrawal in response to a thermal stimulus.

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Plexiglas enclosures

Procedure:

  • Place the animal in a Plexiglas enclosure on the glass surface of the apparatus and allow it to acclimate.

  • Position the radiant heat source under the plantar surface of the hind paw.

  • Activate the heat source and start the timer.

  • The timer stops automatically when the animal withdraws its paw.

  • Record the paw withdrawal latency. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

Electrophysiology: Whole-Cell Patch-Clamp of DRG Neurons

Objective: To measure the effects of this compound on the electrophysiological properties of sensory neurons.

Materials:

  • Dorsal Root Ganglia (DRG) dissected from rodents

  • Collagenase and dispase for enzymatic digestion

  • Culture medium (e.g., DMEM/F12)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular and extracellular recording solutions

  • This compound

Procedure:

  • Dissect DRGs and enzymatically dissociate them into single neurons.

  • Plate the neurons on coated coverslips and culture for 24-48 hours.

  • Transfer a coverslip to the recording chamber on the patch-clamp rig and perfuse with extracellular solution.

  • Pull a patch pipette and fill it with intracellular solution.

  • Approach a neuron with the pipette and form a giga-ohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Record baseline membrane potential and firing properties in current-clamp mode.

  • Bath-apply this compound at various concentrations and record the changes in membrane potential and firing frequency.

Immunohistochemistry for BKCa Channel Expression

Objective: To visualize the expression and localization of BKCa channels in DRG neurons.

Materials:

  • DRG tissue sections (frozen or paraffin-embedded)

  • Primary antibody against the BKCa channel alpha subunit

  • Fluorophore-conjugated secondary antibody

  • Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Fix and section the DRG tissue.

  • Permeabilize the tissue sections and block non-specific antibody binding.

  • Incubate the sections with the primary antibody overnight at 4°C.

  • Wash the sections and incubate with the secondary antibody.

  • Wash the sections and counterstain with DAPI to visualize nuclei.

  • Mount the coverslips and visualize the fluorescence using a microscope.

G Experimental Workflow for Preclinical Evaluation of this compound cluster_0 In Vivo Studies cluster_1 In Vitro Studies CFA CFA-induced Inflammatory Pain Model Behavior Behavioral Testing (von Frey, Hargreaves) CFA->Behavior DRG_culture DRG Neuron Culture CFA->DRG_culture Tissue Source IHC Immunohistochemistry (BKCa Channel Expression) Behavior->IHC Tissue Collection Patch_clamp Patch-Clamp Electrophysiology DRG_culture->Patch_clamp Molecular Molecular Assays (e.g., Cytokine Release) DRG_culture->Molecular

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound, through its activation of BKCa channels, holds significant promise as a therapeutic agent for inflammatory pain. Its dual mechanism of reducing neuronal excitability and potentially modulating inflammatory mediator release makes it an attractive candidate for further development.

Future research should focus on:

  • Conducting detailed dose-response studies in various models of inflammatory pain to establish a clear therapeutic window.

  • Investigating the long-term efficacy and safety of this compound.

  • Elucidating the precise downstream signaling pathways affected by BKCa channel activation in sensory neurons during inflammation.

  • Exploring the potential for combination therapies with other analgesics.

References

The Anti-Proliferative Effects of NS-1619 on Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NS-1619, a potent activator of large-conductance Ca2+-activated potassium (BK) channels, has emerged as a molecule of interest in cancer research due to its demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides an in-depth overview of the core findings related to the effects of this compound on cancer cell proliferation, with a focus on experimental methodologies and the underlying signaling pathways.

Quantitative Analysis of this compound's Anti-Proliferative Efficacy

The inhibitory effect of this compound on cancer cell proliferation has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

Cell LineCancer TypeTreatment DurationIC50 ValueReference
A2780Ovarian Cancer48 hours31.1 µM[1][2]

Further research is required to establish the IC50 values of this compound across a broader range of cancer cell lines to better understand its spectrum of activity.

Experimental Protocols

The following sections detail the key experimental methodologies employed to investigate the effects of this compound on cancer cell proliferation and apoptosis.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A2780) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 5, 10, 30, 50, and 100 µM). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Flow Cytometry with Annexin V/Propidium Iodide Staining)

Flow cytometry with dual staining for Annexin V and Propidium Iodide (PI) is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Apoptotic Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling cascade.

Protocol:

  • Protein Extraction: Following treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound-Induced Apoptosis

This compound is believed to induce apoptosis in cancer cells, particularly in A2780 ovarian cancer cells, through a p53-dependent pathway.[1][2] The activation of BK channels by this compound leads to an increase in the expression of the tumor suppressor protein p53.[1] Subsequently, p53 upregulates the expression of p21, a cyclin-dependent kinase inhibitor, and Bax, a pro-apoptotic protein.[1] This cascade ultimately leads to the execution of the apoptotic program.

G NS1619 This compound BK_channel BK Channel Activation NS1619->BK_channel p53 p53 Upregulation BK_channel->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Apoptosis Apoptosis p21->Apoptosis Bax->Apoptosis

Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Investigating this compound Effects

The following diagram outlines a typical experimental workflow for characterizing the anti-proliferative effects of this compound on cancer cells.

G start Start cell_culture Cancer Cell Culture (e.g., A2780) start->cell_culture ns1619_treatment This compound Treatment (Dose-Response and Time-Course) cell_culture->ns1619_treatment proliferation_assay Cell Proliferation Assay (MTT) ns1619_treatment->proliferation_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) ns1619_treatment->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot) ns1619_treatment->protein_analysis data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis

Experimental workflow for this compound studies.

Concluding Remarks

This compound demonstrates significant anti-proliferative and pro-apoptotic activity in ovarian cancer cells, primarily through the activation of BK channels and subsequent engagement of the p53 signaling pathway. The provided experimental protocols offer a robust framework for further investigation into the therapeutic potential of this compound. Future research should focus on expanding the quantitative analysis to a wider array of cancer cell lines, elucidating the detailed molecular interactions within the signaling cascade, and exploring the potential for in vivo efficacy. A deeper understanding of these aspects will be crucial for the continued development of this compound as a potential anti-cancer agent.

References

An In-depth Technical Guide on NS-1619 and its Impact on Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-1619 is widely recognized as a potent activator of large-conductance Ca2+-activated potassium (BKCa) channels. Its influence extends to the mitochondrial level, where it exerts a significant impact on the mitochondrial membrane potential (ΔΨm), a critical parameter of mitochondrial function and overall cell health. This technical guide provides a comprehensive overview of the mechanisms of action of this compound on mitochondria, with a particular focus on its effects on ΔΨm. It details the dual role of this compound as both a mitoBKCa channel opener and an inhibitor of Complex I of the electron transport chain. This document furnishes researchers with detailed experimental protocols for assessing these effects and presents quantitative data in a clear, tabular format. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the complex interactions involved.

Introduction

Mitochondria are central to cellular bioenergetics, metabolism, and signaling. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is crucial for ATP synthesis, ion homeostasis, and the regulation of apoptosis. Dysregulation of ΔΨm is implicated in a variety of pathological conditions, making it a key target for therapeutic intervention.

This compound, a benzimidazolone derivative, has been extensively studied for its ability to activate BKCa channels. The presence of these channels in the inner mitochondrial membrane (mitoBKCa) has led to investigations into the effects of this compound on mitochondrial function. It has been consistently observed that this compound induces a dose-dependent depolarization of the mitochondrial membrane.[1] This guide delves into the nuanced mechanisms underlying this effect, exploring both its on-target and off-target actions.

Mechanism of Action of this compound on Mitochondria

The impact of this compound on mitochondrial membrane potential is attributed to two primary mechanisms:

  • Activation of Mitochondrial BKCa (mitoBKCa) Channels: The primary proposed mechanism involves the activation of mitoBKCa channels located on the inner mitochondrial membrane. The opening of these channels leads to an influx of potassium ions (K+) into the mitochondrial matrix. This influx of positive charge disrupts the electrochemical gradient across the inner membrane, resulting in its depolarization.[2][3]

  • Inhibition of Respiratory Chain Complex I: Accumulating evidence points to a significant off-target effect of this compound, namely the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[4][5] This inhibition disrupts the flow of electrons, thereby reducing the pumping of protons across the inner mitochondrial membrane and leading to a decrease in ΔΨm.[4][6] Some studies suggest that this inhibition of Complex I is the predominant mechanism for this compound-induced mitochondrial depolarization, independent of mitoBKCa channel activation.[4]

  • Induction of Intracellular Ca2+ Release: this compound has also been shown to induce the release of calcium ions (Ca2+) from intracellular stores.[7] Elevated cytosolic Ca2+ can be taken up by mitochondria, potentially influencing the activity of Ca2+-dependent enzymes and further contributing to changes in mitochondrial membrane potential.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound.

ParameterCell/Tissue TypeValueReference
EC50 for Mitochondrial Depolarization Human Glioma LN229 Cells3.6 ± 0.4 µM[4]
Human Glioma LN229 Cells3.6 µM[1]
Inhibition of Mitochondrial Respiratory Chain Complex I Human Glioma LN229 Cells17% decrease at 20 µM[4]

Table 1: Quantitative Effects of this compound on Mitochondrial Parameters.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial membrane potential.

Isolation of Mitochondria from Cultured Cells

This protocol is based on differential centrifugation to enrich for a mitochondrial fraction.[1]

Materials:

  • Cell culture flasks (70-80% confluent)

  • Ice-cold Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Hypotonic Buffer (e.g., 10 mM NaCl, 1.5 mM MgCl2, 10 mM Tris-HCl, pH 7.5)

  • Isolation Buffer (e.g., 250 mM sucrose, 1 mM EGTA, 10 mM HEPES-KOH, pH 7.4)

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

Procedure:

  • Harvest cells by scraping and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in hypotonic buffer and incubate on ice for 10-15 minutes to allow cells to swell.

  • Homogenize the swollen cells using a Dounce homogenizer with 10-15 gentle strokes.

  • Immediately add an equal volume of 2X concentrated Isolation Buffer to restore isotonicity.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Wash the mitochondrial pellet by resuspending in Isolation Buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 and Flow Cytometry

JC-1 is a ratiometric fluorescent dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[2][3][7]

Materials:

  • Cultured cells treated with this compound or vehicle control

  • JC-1 staining solution (e.g., 2.5 µg/mL in cell culture medium)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and treat with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (e.g., 10 µM FCCP for 10 minutes).

  • Remove the culture medium and incubate the cells with JC-1 staining solution at 37°C for 15-30 minutes.

  • Wash the cells twice with warm PBS.

  • Harvest the cells (e.g., by trypsinization) and resuspend in PBS.

  • Analyze the cells by flow cytometry. Excite at 488 nm and collect fluorescence emission in both the green (e.g., 530/30 nm) and red (e.g., 585/42 nm) channels.

  • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This method measures the oxygen consumption rate (OCR), providing insights into the function of the electron transport chain.[8]

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Analyzer

  • This compound

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to attach.

  • Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

  • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.

  • Load the injection ports of the hydrated sensor cartridge with this compound and the mitochondrial stress test compounds.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. This will typically involve measuring basal OCR, followed by sequential injections of this compound, oligomycin, FCCP, and finally rotenone/antimycin A.

  • Analyze the resulting OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanisms of this compound action and a typical experimental workflow.

NS1619_Mechanism cluster_NS1619 This compound cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol NS1619 This compound mitoBKCa mitoBKCa Channel NS1619->mitoBKCa Activates ComplexI Complex I (ETC) NS1619->ComplexI Inhibits Ca_release Intracellular Ca2+ Release NS1619->Ca_release Induces K_influx K+ Influx mitoBKCa->K_influx ETC_inhibition ETC Inhibition ComplexI->ETC_inhibition Depolarization Mitochondrial Depolarization (ΔΨm ↓) K_influx->Depolarization ETC_inhibition->Depolarization

Caption: Proposed mechanisms of this compound-induced mitochondrial depolarization.

Experimental_Workflow start Start: Cell Culture treatment Treat cells with this compound start->treatment isolate_mito Isolate Mitochondria treatment->isolate_mito jc1_stain JC-1 Staining treatment->jc1_stain seahorse Seahorse XF Respiration Assay isolate_mito->seahorse flow_cytometry Flow Cytometry Analysis jc1_stain->flow_cytometry end_depolarization Result: Mitochondrial Depolarization flow_cytometry->end_depolarization end_respiration Result: Altered Respiration seahorse->end_respiration

Caption: Workflow for assessing this compound's effect on mitochondria.

Conclusion

This compound has a pronounced effect on mitochondrial membrane potential, primarily causing depolarization. This effect is complex, arising from the interplay between the activation of mitoBKCa channels and the inhibition of the mitochondrial respiratory chain at Complex I. For researchers investigating the mitochondrial effects of this compound, it is crucial to consider both its on-target and off-target activities. The experimental protocols and data presented in this guide provide a solid foundation for designing and interpreting studies aimed at elucidating the precise role of this compound in mitochondrial function and its potential as a modulator of cellular bioenergetics and signaling. The provided visualizations of the underlying mechanisms and experimental procedures are intended to further aid in the conceptualization and execution of such research.

References

Methodological & Application

Application Notes and Protocols for NS-1619 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing NS-1619, a potent activator of the large-conductance Ca2+-activated potassium (BK) channels, in patch clamp electrophysiology experiments. This document outlines the mechanism of action, experimental protocols, data presentation, and troubleshooting to facilitate the investigation of BK channel function and the effects of this compound.

Introduction to this compound

This compound is a synthetic benzimidazolone derivative that acts as an opener of large-conductance Ca2+-activated K+ (BK) channels.[1] By activating these channels, this compound facilitates potassium efflux, leading to membrane hyperpolarization and reduced cell excitability. This property makes it a valuable tool for studying the physiological roles of BK channels in various cell types, including neurons, smooth muscle cells, and cardiomyocytes.[2] The EC50 for this compound in several smooth muscles is in the range of 10–30 μM.[3]

Mechanism of Action

This compound allosterically modulates the BK channel, increasing its open probability.[4] This activation is achieved by shifting the voltage-dependence of channel activation to more negative potentials, meaning the channel is more likely to open at physiological membrane potentials.[4] Recent studies suggest that this compound binds to a pocket formed by the S6 transmembrane segment and the RCK1 domain of the BK channel's α-subunit.[4]

Data Presentation

Quantitative data from patch clamp experiments involving this compound should be presented in a clear and structured manner to allow for easy comparison and interpretation.

Table 1: Electrophysiological Parameters of this compound on BK Channels
ParameterValueCell TypeReference
EC50 ~10 - 30 µMSmooth Muscle[3]
Concentration for significant IK increase 30 µMOvarian Cancer Cells[3]
Holding Potential -10 mV to -70 mVVarious[2]
Voltage Steps -60 mV to +50 mVHuman Dermal Fibroblasts
Observed Effect Increase in outward K+ currentVarious[2]
Inhibition of other channels L-type Ca2+ channels, KV channelsVascular Smooth Muscle[5]

Experimental Protocols

This section provides a detailed methodology for a whole-cell patch clamp experiment to investigate the effects of this compound on BK channels.

Materials and Solutions

3.1.1. This compound Stock Solution Preparation

  • Solvent: this compound is soluble in DMSO and ethanol up to 100 mM.[6]

  • Stock Concentration: Prepare a 10 mM or 20 mM stock solution in DMSO.[7]

  • Storage: Store the stock solution at -20°C.[7]

  • Working Solution: Dilute the stock solution in the external recording solution to the desired final concentration (e.g., 10-100 µM) immediately before the experiment. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.

3.1.2. Recording Solutions

The composition of the internal (pipette) and external (bath) solutions is critical for isolating BK channel currents.

Solution Component Concentration (mM)
External Solution (ACSF) NaCl125
KCl2.5
MgCl21
CaCl22
NaH2PO41.25
NaHCO325
Glucose25
Internal (Pipette) Solution K-Gluconate119
Na-Gluconate2
NaCl6
MgCl22
EGTA0.9
HEPES10
Tris-phosphocreatine14
Mg-ATP4
Tris-GTP0.3

Adjust pH of the external solution to 7.4 by bubbling with 95% O2/5% CO2. Adjust the pH of the internal solution to 7.3 with KOH. The osmolarity of the external solution should be around 310 mOsm, and the internal solution around 285 mOsm.[8]

Cell Preparation
  • Cells expressing BK channels (e.g., HEK293 cells stably expressing the channel, primary neurons, or smooth muscle cells) should be cultured on glass coverslips.

  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with oxygenated external solution.

Whole-Cell Patch Clamp Protocol
  • Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Pipette Filling: Fill the micropipette with the internal solution, ensuring no air bubbles are trapped at the tip.

  • Establish Gigaohm Seal:

    • Apply positive pressure to the pipette and approach the target cell.

    • Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

    • Apply gentle suction if necessary to achieve a seal resistance of >1 GΩ.

  • Whole-Cell Configuration:

    • Apply brief, strong suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

    • Switch the amplifier to voltage-clamp mode.

  • Recording Baseline Currents:

    • Hold the cell at a holding potential of -70 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200-500 ms) to elicit baseline BK channel currents.

    • Record the resulting outward potassium currents.

  • Application of this compound:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 30 µM).

    • Allow sufficient time for the drug to take effect (typically 2-5 minutes).

  • Recording Post-Drug Currents:

    • Repeat the same voltage-step protocol as in the baseline recording to measure the currents in the presence of this compound.

  • Washout:

    • Perfuse the chamber with the drug-free external solution to wash out this compound and record the recovery of the currents.

Data Analysis
  • Current-Voltage (I-V) Relationship: Plot the peak outward current amplitude as a function of the applied voltage for baseline, this compound, and washout conditions.

  • Activation Curve: Calculate the channel conductance (G) at each voltage step (G = I / (V - EK)), where EK is the reversal potential for potassium. Normalize the conductance to the maximum conductance (G/Gmax) and plot it against the voltage. Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2). A leftward shift in the V1/2 in the presence of this compound indicates channel activation.

  • Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of the effects of this compound on current amplitude and V1/2.

Visualizations

Signaling Pathway of this compound

NS1619_Pathway NS1619 This compound BK_Channel BK Channel (α-subunit) NS1619->BK_Channel Binds and Activates K_Efflux K+ Efflux BK_Channel->K_Efflux Increases Open Probability Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound activating BK channels.

Experimental Workflow for this compound Patch Clamp

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Prep Cell Preparation Giga_Seal Establish Gigaohm Seal Cell_Prep->Giga_Seal Solution_Prep Solution Preparation (Internal, External, this compound) Solution_Prep->Giga_Seal Pipette_Prep Pipette Pulling & Filling Pipette_Prep->Giga_Seal Whole_Cell Go Whole-Cell Giga_Seal->Whole_Cell Baseline Record Baseline Currents (Voltage-Step Protocol) Whole_Cell->Baseline Drug_App Apply this compound Baseline->Drug_App IV_Curve I-V Curve Analysis Baseline->IV_Curve Drug_Rec Record Currents with this compound Drug_App->Drug_Rec Washout Washout Drug_Rec->Washout Drug_Rec->IV_Curve Washout->IV_Curve Activation_Curve Activation Curve Analysis (Boltzmann Fit) IV_Curve->Activation_Curve Stats Statistical Analysis Activation_Curve->Stats

Caption: Experimental workflow for a whole-cell patch clamp experiment with this compound.

Troubleshooting

ProblemPossible CauseSolution
No Gigaohm Seal Formation Dirty pipette tip or cell membrane. Incorrect pressure application. Osmolarity mismatch between solutions.Use fresh, clean pipettes. Ensure positive pressure is maintained during approach and released upon contact. Check and adjust the osmolarity of internal and external solutions.[8]
Unstable Recording Poor seal quality. Cell is unhealthy. Mechanical drift.Ensure a high-resistance seal (>1 GΩ). Use healthy, well-perfused cells. Minimize vibrations and ensure the micromanipulator is stable.
No response to this compound Incorrect drug concentration. Degraded this compound stock. Cell type does not express functional BK channels.Verify the final concentration and the integrity of the stock solution. Confirm BK channel expression in the chosen cell line using RT-PCR, Western blot, or a positive control agonist.
High Series Resistance Incomplete membrane rupture. Clogged pipette tip.Apply additional brief suction pulses to ensure complete rupture. Use a new pipette if the tip is clogged. Compensate for series resistance using the amplifier settings.
Large Leak Current Poor seal quality. Cell damage during whole-cell transition.Discard the cell and attempt a new recording with a fresh pipette. Apply suction for whole-cell configuration gently.

References

Determining the Effective Concentration of NS-1619 for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-1619 is a widely utilized pharmacological tool recognized for its role as a potent activator of large-conductance Ca²⁺-activated potassium (BK) channels. Determining the optimal effective concentration of this compound is critical for the accuracy and reproducibility of in vitro studies. This document provides detailed application notes and experimental protocols to guide researchers in establishing the effective concentration of this compound for various cell-based assays. The protocols cover key techniques including patch-clamp electrophysiology, cell viability assays, and intracellular calcium measurements. Additionally, quantitative data from published studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's mechanism of action and its application in vitro.

Introduction

This compound, a benzimidazolone derivative, selectively activates BK channels, leading to membrane hyperpolarization and subsequent modulation of various physiological processes. Its effects have been investigated in a multitude of in vitro models, ranging from smooth muscle cells to cancer cell lines. The effective concentration of this compound can vary significantly depending on the cell type, the specific BK channel subunit composition, and the experimental endpoint being measured. Therefore, empirical determination of the optimal concentration for each experimental system is paramount.

Data Presentation: Effective Concentrations of this compound in Vitro

The following table summarizes the effective concentrations of this compound reported in various in vitro studies, providing a valuable reference for experimental design.

ApplicationCell TypeEffective ConcentrationNotes
BK Channel Activation Smooth Muscle Cells (Blood Vessels)EC₅₀: ~10 – 30 μMHighly effective relaxant.[1]
Porcine Coronary Artery Myocytes1 - 30 μMConcentration-dependent membrane hyperpolarization. 30 μM is a frequently used concentration.[2][3]
Rat Portal Vein Smooth Muscle Cells10 - 33 µMInduced a noisy, outward current under whole-cell patch clamp.[4][5]
Mitochondrial Membrane Potential Glioma CellsEC₅₀ = 3.6 μMInduces a concentration-dependent decrease in mitochondrial membrane potential.[6][7][8]
Cell Viability / Proliferation A2780 Ovarian Cancer CellsIC₅₀ = 31.1 μM (48h)Inhibited cell growth in a time and concentration-dependent manner.[1][9]
Reversal of AT1-AAs Effects Mesenteric Artery Smooth Muscle Cells4 µMPretreatment reversed the phenotypic transition and migration induced by AT1-AAs.
High-Throughput Screening (HTS) N/A50 μMUsed as a positive control for BK channel activation.[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.

NS1619_Signaling_Pathway NS1619 This compound BK_channel BK Channel (Large-Conductance Ca²⁺-activated K⁺ Channel) NS1619->BK_channel activates Apoptosis_pathway Apoptotic Pathway NS1619->Apoptosis_pathway induces in cancer cells K_efflux K⁺ Efflux BK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca²⁺ Channels Hyperpolarization->VGCC inhibits Ca_influx Ca²⁺ Influx (decreased) VGCC->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation p53 p53 Apoptosis_pathway->p53 upregulates Bax Bax Apoptosis_pathway->Bax upregulates Apoptosis Apoptosis p53->Apoptosis Bax->Apoptosis

Caption: Signaling pathway of this compound.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture A2780 cells Cell_Seeding 2. Seed cells in 96-well plates Cell_Culture->Cell_Seeding NS1619_Dilution 3. Prepare serial dilutions of this compound Cell_Seeding->NS1619_Dilution Treatment 4. Treat cells with this compound for 48h NS1619_Dilution->Treatment MTT_Addition 5. Add MTT solution Treatment->MTT_Addition Incubation 6. Incubate for 4h MTT_Addition->Incubation Solubilization 7. Add solubilization buffer Incubation->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC₅₀ value Absorbance_Reading->IC50_Calculation

Caption: Workflow for IC₅₀ determination.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (MW: 362.23 g/mol )

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 100 mM stock solution, dissolve 36.22 mg of this compound in 1 mL of DMSO or ethanol.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or buffer to the desired final concentration immediately before use.

Protocol for Determining IC₅₀ using MTT Assay

This protocol is adapted for determining the cytotoxic effect of this compound on A2780 ovarian cancer cells.

Materials:

  • A2780 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A2780 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 100, 50, 30, 10, 5, 1, 0 µM) in complete medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Protocol for Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording BK channel currents activated by this compound.

Materials:

  • Cells expressing BK channels (e.g., smooth muscle cells, HEK293 cells transfected with BK channels)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries

  • Extracellular solution (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and an appropriate concentration of free Ca²⁺ (e.g., 1 µM) to set the basal channel activity (pH 7.2 with KOH)

  • This compound working solutions

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to obtain micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and place a coverslip in the recording chamber perfused with the extracellular solution.

  • Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms) to elicit BK channel currents.

  • This compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 10-30 µM).

  • Data Acquisition: Record the currents before and after the application of this compound. Observe the increase in outward current, which indicates the activation of BK channels.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and the fold-increase in current amplitude at a specific voltage to quantify the effect of this compound.

Protocol for Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 10 HEPES, 135 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 Glucose (pH 7.4)

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm

Procedure:

  • Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

  • Washing: Wash the cells twice with HBS to remove the extracellular dye.

  • De-esterification: Incubate the cells in HBS for an additional 30 minutes to allow for the complete de-esterification of Fura-2 AM by intracellular esterases.

  • Imaging: Mount the coverslip on the stage of the fluorescence microscope.

  • Baseline Recording: Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.

  • This compound Application: Add this compound at the desired concentration (e.g., 30 µM) to the imaging chamber.

  • Data Acquisition: Continue to record the fluorescence ratio (F340/F380) over time. An increase in the F340/F380 ratio indicates an increase in [Ca²⁺]i.[3]

  • Data Analysis: The ratio values can be converted to absolute [Ca²⁺]i values using the Grynkiewicz equation, which requires calibration with solutions of known Ca²⁺ concentrations.

Conclusion

The effective concentration of this compound is highly dependent on the experimental context. The provided data and protocols offer a robust starting point for researchers to design and execute their in vitro studies. It is strongly recommended to perform concentration-response curves for each new cell line and experimental setup to accurately determine the optimal working concentration of this compound. Careful adherence to these detailed protocols will enhance the reliability and reproducibility of experimental findings in the investigation of BK channel function and its modulation by this compound.

References

Application Notes and Protocols for NS-1619 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of NS-1619 in various in vivo animal models. This compound is a well-characterized activator of large-conductance Ca2+-activated potassium (BKCa) channels and is frequently used in preclinical research to investigate the therapeutic potential of BKCa channel modulation in a range of diseases.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the dosages and administration routes of this compound used in different in vivo animal models as reported in the literature.

Animal ModelStrainDisease/Condition ModelDosageAdministration RouteTreatment DurationKey Findings
MousemdxDuchenne Muscular Dystrophy0.5 mg/kg body weightIntraperitoneal (i.p.)Daily for 4 weeksImproved mitochondrial function and reduced fibrosis in skeletal muscle.[5]
MouseICRIschemia/Reperfusion (I/R) Injury1 mg/kgIntraperitoneal (i.p.)Single dose 24h before I/RProvided cardioprotection by reducing infarct size.[1]
Rat-Mesenteric Artery Remodeling20 µg/kg/dayOsmotic mini-pumps6 weeksReversed pathological vascular remodeling.[6][7]
Rat-Pulmonary Hypertension12 µM and 100 µM solutionInhalation-Reduced right ventricular pressure and improved oxygenation.[2][3]

Experimental Protocols

Intraperitoneal Administration in a Mouse Model of Duchenne Muscular Dystrophy

This protocol is based on a study investigating the effect of this compound on mitochondrial function in mdx mice.[5]

a. Materials:

  • This compound (Sigma-Aldrich)

  • Ethanol

  • Sterile saline (0.9% NaCl)

  • 8-week-old mdx mice

  • Syringes and needles for intraperitoneal injection

b. Preparation of this compound Solution (5 mg/mL):

  • Dissolve this compound in a mixture of ethanol and sterile saline.

  • The final vehicle composition should be 7.4% ethanol and 92.6% sterile saline (v/v).

  • For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]

c. Administration Protocol:

  • Administer a daily intraperitoneal injection of the this compound solution to the mdx mice.

  • The dosage is 0.5 mg/kg body weight.

  • The injection volume should be between 150-200 µL per animal.

  • The control group should receive an equivalent volume of the vehicle (7.4% ethanol in sterile saline).

  • Continue the treatment for 4 weeks.

d. Experimental Workflow:

G cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis start 8-week-old mdx mice prep_sol Prepare this compound solution (0.5 mg/kg) in 7.4% ethanol / 92.6% saline start->prep_sol admin Daily intraperitoneal injection for 4 weeks prep_sol->admin control Control group receives vehicle only admin->control sacrifice Sacrifice animals at the end of the experiment admin->sacrifice analysis Analyze skeletal muscle for: - Mitochondrial function - Fibrosis level - Gene expression sacrifice->analysis

Caption: Workflow for in vivo administration of this compound in mdx mice.

Continuous Infusion via Osmotic Mini-Pumps in a Rat Model of Vascular Remodeling

This protocol is adapted from a study on mesenteric artery remodeling in rats.[6][7]

a. Materials:

  • This compound

  • Vehicle for solubilization (e.g., DMSO, PEG300, Tween-80, Saline)[1]

  • Osmotic mini-pumps

  • Rats with induced mesenteric artery remodeling

b. Preparation of this compound Solution for Infusion:

  • A recommended vehicle for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Prepare a stock solution of this compound in DMSO first, then sequentially add the other co-solvents.[1]

  • The final concentration should be calculated based on the pump's flow rate and the target dosage of 20 µg/kg/day.

c. Surgical Implantation of Osmotic Mini-Pumps:

  • Anesthetize the rats according to an approved institutional protocol.

  • Implant the osmotic mini-pumps subcutaneously.

  • The pumps will deliver a continuous infusion of this compound (or vehicle for the control group) for the duration of the study.

d. Administration Protocol:

  • Rats are infused with this compound at a rate of 20 µg/kg per day.[6][7]

  • The infusion period is 6 weeks.[6][7]

  • At the end of the treatment period, tissues of interest (e.g., mesenteric arteries) are collected for analysis.

Signaling Pathway and Mechanism of Action

This compound primarily acts as an opener of large-conductance Ca2+-activated K+ (BK) channels.[1][8] This activation leads to a variety of downstream cellular effects.

G NS1619 This compound BK_channel BKCa Channel NS1619->BK_channel activates Ca_homeostasis Modulation of Intracellular Ca2+ Homeostasis NS1619->Ca_homeostasis inhibits SERCA Mito_potential Decreased Mitochondrial Membrane Potential NS1619->Mito_potential induces K_efflux K+ Efflux BK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cellular_effects Cellular Effects (e.g., muscle relaxation, cytoprotection) Hyperpolarization->Cellular_effects Ca_homeostasis->Cellular_effects Mito_potential->Cellular_effects

Caption: Proposed signaling pathway for this compound action.

The activation of BKCa channels by this compound leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This can result in smooth muscle relaxation and has been shown to be protective in models of ischemia-reperfusion injury.[1][3][9] Additionally, this compound has been reported to modulate intracellular calcium homeostasis by inhibiting the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[9] It also induces a concentration-dependent decrease in mitochondrial membrane potential.[2][4] These combined effects contribute to its observed therapeutic benefits in various disease models.

References

Application Notes and Protocols for NS-1619 in Cultured Mesenteric Arteriolar Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NS-1619, a potent large-conductance Ca2+-activated K+ (BK) channel opener, in studies involving cultured mesenteric arteriolar smooth muscle cells (MASMCs). This document outlines the mechanism of action, provides quantitative data from various experimental setups, and offers detailed protocols for key applications.

Introduction and Mechanism of Action

This compound is a synthetic benzimidazole derivative widely used to investigate the physiological roles of BK channels. In vascular smooth muscle cells, the activation of BK channels by this compound leads to an efflux of potassium (K+) ions, causing membrane hyperpolarization. This hyperpolarization inhibits the opening of voltage-dependent Ca2+ channels, reducing intracellular calcium ([Ca2+]i) influx and ultimately leading to vasodilation and relaxation of the smooth muscle.[1][2]

Some studies suggest a dual mechanism of action for this compound. At concentrations around 30 μM, in addition to its direct action on the BK channel α-subunit, this compound may also induce Ca2+ release from intracellular stores, such as the sarcoplasmic reticulum, via a ryanodine-sensitive pathway.[1][3] This localized increase in [Ca2+]i can further enhance BK channel activity, contributing to the overall hyperpolarizing effect.[1]

Functionally, in MASMCs, this compound has been demonstrated to reverse pathological changes such as phenotypic switching and increased migration, suggesting its potential as a therapeutic agent for vascular remodeling.[2][4][5]

Signaling Pathway of this compound in Mesenteric Arteriolar Smooth Muscle Cells

NS-1619_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NS1619 This compound BK_channel BK Channel (α-subunit) NS1619->BK_channel Direct Activation K_ion K⁺ BK_channel->K_ion Efflux VGCaC Voltage-Gated Ca²⁺ Channel Ca_ion_in Ca²⁺ VGCaC->Ca_ion_in Influx Blocked Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Vasorelaxation Vasorelaxation Ca_ion_in->Vasorelaxation Reduced [Ca²⁺]i Hyperpolarization->VGCaC Inhibition SR Sarcoplasmic Reticulum (SR) Ca_ion_release Ca²⁺ SR->Ca_ion_release Release Ca_ion_release->BK_channel Indirect Activation NS1619_intra This compound (higher conc.) NS1619_intra->SR Induces Release (Ryanodine-sensitive)

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the concentrations and observed effects of this compound in experiments involving vascular smooth muscle cells.

Table 1: Electrophysiological and Vasoactive Effects
ParameterSpecies/Cell TypeThis compound ConcentrationObserved EffectReference(s)
EC₅₀ for Relaxation Various blood vessels10 - 30 µMEffective relaxation of smooth muscle.[6]
Membrane Hyperpolarization Porcine coronary artery1 - 30 µMConcentration-dependent hyperpolarization. 30 µM induced an ~11.7 mV hyperpolarization.[1][3]
Whole-Cell Outward Current Rat portal vein10 - 33 µMInduction of a noisy, outward K+ current.[7]
BK Channel Activation Rat basilar artery10 - 30 µMRapid increase in the open probability of BK channels.[8]
Inhibition of Ca²⁺ Currents Rat basilar artery1 - 30 µM (IC₅₀ = 7 µM)Concentration-dependent inhibition of voltage-activated Ba²⁺ currents (as a surrogate for Ca²⁺).[8]
Table 2: Effects on Cell Behavior and Protein Expression
ParameterCell TypeThis compound ConcentrationTreatment DurationObserved EffectReference(s)
Phenotypic Reversal Cultured Rat MASMCs4 µM30 min pretreatmentReversed the downregulation of contractile proteins (α-SMA, Calponin, MYH11) induced by AT1-AAs.[2]
Migration Inhibition Cultured Rat MASMCs4 µM30 min pretreatmentReversed the increased cell migration induced by AT1-AAs.[2]
Proliferation Inhibition A2780 Ovarian Cancer Cells10 - 100 µM (IC₅₀ = 31.1 µM)48 hoursInhibited cell growth in a time and concentration-dependent manner.[6]

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_experiments Experimental Assays cluster_analysis Data Analysis A Isolate Mesenteric Artery from Rat/Mouse B Enzymatic Digestion (Collagenase/Elastase) A->B C Culture Primary MASMCs B->C D Whole-Cell Patch Clamp C->D Treat with This compound E Isometric Tension (Wire Myography) C->E Treat with This compound F Cell Migration Assay (Scratch Wound) C->F Treat with This compound G Western Blotting C->G Treat with This compound H Measure K⁺ Currents & Membrane Potential D->H I Measure Vasoconstriction & Relaxation E->I J Quantify Wound Closure F->J K Quantify Protein Expression (α-SMA, Calponin) G->K

References

Application of NS-1619 in HEK293T Cells Transfected with BK Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-1619 is a potent and selective opener of the large-conductance Ca²⁺-activated potassium (BK) channels, also known as KCa1.1 channels. These channels are ubiquitously expressed and play crucial roles in various physiological processes, including regulation of neuronal excitability, smooth muscle tone, and neurotransmitter release.[1] In HEK293T cells, a robust and reliable expression system, transfection with BK channel subunits allows for the detailed study of channel function and pharmacology in a controlled environment. This document provides detailed application notes and protocols for utilizing this compound to study BK channels in transiently transfected HEK293T cells.

This compound activates BK channels by binding to a pocket formed by the S6/RCK1 linker and the S4 transmembrane segment.[2] This interaction stabilizes the open conformation of the channel, leading to membrane hyperpolarization.[1][3][4] The compound has been shown to be a highly effective relaxant in various smooth muscles with an EC₅₀ of approximately 10–30 μM.[5]

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on BK channels in various cell types, including HEK293T cells.

Table 1: Dose-Dependent Effects of this compound on BK Channel Activity

Concentration (μM)Cell TypeEffectReference
1 - 10Porcine coronary artery myocytesMembrane hyperpolarization of ~6 mV or less[3][4]
30Porcine coronary artery myocytesMembrane hyperpolarization of ~12 mV[3][4]
30Human ovarian cancer cells (A2780)Augmenting effect on whole-cell K⁺ current[5]
100Human dermal fibroblasts~13.6-fold increase in whole-cell outward currents at +50 mV[6]
10Not specifiedΔV₀.₅ = -21.6 ± 3.9 mV
30Not specifiedΔV₀.₅ = -36.0 ± 2.6 mV

Table 2: IC₅₀ and EC₅₀ Values of this compound

ParameterValue (μM)Cell Type/ConditionReference
EC₅₀~10 - 30Smooth muscles of blood vessels and other tissues[5]
EC₅₀3.6Decrease in mitochondrial membrane potential[7]
IC₅₀31.1Inhibition of proliferation in A2780 cells (48h pretreatment)[5]

Experimental Protocols

Herein are detailed protocols for the application of this compound in HEK293T cells transfected with BK channels.

Protocol 1: HEK293T Cell Culture and Transfection

This protocol outlines the steps for maintaining HEK293T cells and transiently transfecting them with plasmids encoding BK channel subunits.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • Plasmid DNA encoding the desired BK channel α-subunit (e.g., pCMV-hSlo1)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates or 35 mm dishes

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T75 flask.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells every 2-3 days or when they reach 80-90% confluency. To passage, wash cells with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution.[8]

  • Transfection:

    • One day before transfection, seed HEK293T cells into 6-well plates or 35 mm dishes at a density that will result in 70-90% confluency on the day of transfection.[9]

    • On the day of transfection, prepare the DNA-transfection reagent complexes in two separate tubes:

      • Tube A: Dilute 2.0 µg of BK channel plasmid DNA into 250 µL of Opti-MEM.

      • Tube B: Dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Remove the culture medium from the cells and wash once with sterile PBS.

    • Add 1.5 mL of fresh, antibiotic-free DMEM to each well.

    • Add the 500 µL DNA-transfection reagent complex dropwise to each well.

    • Incubate the cells for 24-48 hours at 37°C and 5% CO₂ before performing experiments. For some applications, a co-transfection with a marker plasmid (e.g., GFP) can aid in identifying transfected cells.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to measure BK channel currents in transfected HEK293T cells and assess the effect of this compound.

Materials:

  • Transfected HEK293T cells on coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution: 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 2 mM Na₂ATP, and a Ca²⁺ buffer (e.g., EGTA) to achieve a desired free Ca²⁺ concentration (pH 7.2 with KOH).[4]

  • This compound stock solution (in DMSO) and working solutions diluted in external solution.

Procedure:

  • Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Identify transfected cells (e.g., by GFP fluorescence if co-transfected).

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.[6]

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit outward K⁺ currents.[6]

  • Record baseline currents.

  • Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1-100 µM).[4][6]

  • After a stable effect is observed, record currents again using the same voltage protocol.

  • To test for reversibility, wash out the this compound with the control external solution.

  • Analyze the data by measuring the current amplitude at a specific voltage step or by constructing current-voltage (I-V) and conductance-voltage (G-V) relationships.

Protocol 3: Intracellular Calcium Imaging

This protocol details the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound using the ratiometric dye Fura-2 AM.

Materials:

  • Transfected HEK293T cells on glass-bottom dishes or coverslips

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

  • Fura-2 AM stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound stock solution and working solutions.

Procedure:

  • Dye Loading:

    • Wash the transfected cells twice with HBSS.[2]

    • Prepare a loading solution of 1-5 µg/mL Fura-2 AM in HBSS.[2]

    • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at room temperature in the dark.[2]

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for at least 15-30 minutes.[2]

  • Imaging:

    • Mount the cells on the microscope stage and perfuse with HBSS.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

    • Perfuse the cells with HBSS containing the desired concentration of this compound.

    • Continuously record the fluorescence ratio (F340/F380) over time. An increase in this ratio indicates an increase in intracellular calcium.

    • At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium, and the minimum fluorescence ratio (Rmin) in a calcium-free solution containing a calcium chelator (e.g., EGTA).

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

NS1619_Signaling_Pathway cluster_membrane NS1619 This compound BK_channel BK Channel (α-subunit) NS1619->BK_channel Binds to S4-S6 linker region SR_ER Sarcoplasmic/Endoplasmic Reticulum NS1619->SR_ER May induce Ca²⁺ release (at high concentrations) K_efflux K+ Efflux BK_channel->K_efflux Stabilizes open state Membrane Cell Membrane Hyperpolarization Membrane Hyperpolarization V_gated_Ca Voltage-gated Ca²⁺ Channels Hyperpolarization->V_gated_Ca Inhibition K_efflux->Hyperpolarization Ca_influx Ca²⁺ Influx Intracellular_Ca [Ca²⁺]i Intracellular_Ca->BK_channel Co-activates Ca_release Ca²⁺ Release SR_ER->Ca_release Ca_release->Intracellular_Ca

Caption: Signaling pathway of BK channel activation by this compound.

Experimental_Workflow start Start culture HEK293T Cell Culture start->culture transfect Transfect with BK Channel Plasmid culture->transfect incubate Incubate for 24-48 hours transfect->incubate split Split for Different Assays incubate->split patch_clamp Whole-Cell Patch-Clamp split->patch_clamp ca_imaging Calcium Imaging split->ca_imaging ns1619_app_pc Apply this compound (Dose-Response) patch_clamp->ns1619_app_pc ns1619_app_ca Apply this compound ca_imaging->ns1619_app_ca record_pc Record BK Currents ns1619_app_pc->record_pc record_ca Record [Ca²⁺]i Changes ns1619_app_ca->record_ca analyze_pc Analyze I-V and G-V Curves record_pc->analyze_pc analyze_ca Analyze F340/F380 Ratio record_ca->analyze_ca end End analyze_pc->end analyze_ca->end

Caption: Experimental workflow for studying this compound effects.

Logical_Relationship NS1619 This compound Application BK_Activation BK Channel Activation NS1619->BK_Activation Ca_Release Intracellular Ca²⁺ Release (Concentration-dependent) NS1619->Ca_Release Secondary Effect Membrane_Hyperpolarization Membrane Hyperpolarization BK_Activation->Membrane_Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Membrane_Hyperpolarization->Reduced_Excitability Ca_Release->BK_Activation Potentiation

Caption: Logical relationship of this compound's effects.

References

Application Notes and Protocols for NS-1619 Infusion in Rats Using Osmotic Mini-Pumps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the continuous infusion of NS-1619 in rats using osmotic mini-pumps. This document outlines the mechanism of action of this compound, detailed experimental protocols for in vivo studies, and relevant quantitative data from published research.

Introduction to this compound

This compound is a potent and selective opener of large-conductance Ca2+-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels.[1][2] These channels are crucial regulators of cellular excitability and are widely expressed in various tissues, including vascular smooth muscle and neurons.[1][3][4] By activating BK channels, this compound leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane.[3] This hyperpolarization plays a key role in modulating vascular tone, neuronal firing, and other physiological processes.[3][5] Research suggests that this compound has therapeutic potential in conditions characterized by hyperexcitability and vascular smooth muscle cell dysfunction, such as hypertension and certain neurological disorders.[6]

Mechanism of Action

This compound directly activates the α-subunit of the BK channel, increasing its open probability in a calcium-dependent manner.[7] This leads to an outward potassium current, causing membrane hyperpolarization. In vascular smooth muscle cells, this hyperpolarization closes voltage-gated Ca2+ channels, reducing intracellular calcium concentration and leading to vasodilation.[3][8] In neurons, the activation of BK channels by this compound can reduce the firing rate of action potentials, thereby modulating neuronal excitability.[5]

Data Presentation

The following tables summarize quantitative data from a study utilizing continuous infusion of this compound in rats via osmotic mini-pumps to investigate its effects on vascular remodeling.

Table 1: Experimental Parameters for Continuous this compound Infusion in Rats

ParameterValueReference
Animal ModelMale Sprague-Dawley Rats[6]
DrugThis compound[6]
Dosage20 µg/kg/day[6]
Infusion Duration6 weeks[6]
Delivery MethodOsmotic Mini-pump (subcutaneous implantation)[6]
VehicleNot specified in the primary source, but compatible vehicles include DMSO, PEG300, Tween-80, and saline mixtures.

Table 2: Effects of Continuous this compound Infusion on Mesenteric Artery Remodeling in Rats

ParameterControl Group (AT1-AAs)This compound Treated Group (AT1-AAs + this compound)OutcomeReference
Media Wall Thickness (µm)IncreasedSignificantly RescuedAttenuation of remodeling[6]
Lumen Diameter (µm)DecreasedSignificantly RescuedAttenuation of remodeling[6]
External Diameter (µm)No significant changeNo significant changeNo effect[6]
Collagen DepositionIncreasedSignificantly RescuedReduction in fibrosis[6]

*AT1-AAs: Agonistic autoantibodies against the angiotensin II type 1 receptor, used to induce mesenteric artery remodeling.

Experimental Protocols

This section provides a detailed methodology for the subcutaneous implantation of osmotic mini-pumps for the continuous infusion of this compound in rats.

Protocol 1: Preparation of this compound Infusion Solution

Materials:

  • This compound powder

  • Vehicle (e.g., a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filter (0.22 µm)

  • Sterile syringe

Procedure:

  • Calculate the total amount of this compound required based on the desired concentration, pump volume, and the number of animals.

  • In a sterile microcentrifuge tube, weigh the calculated amount of this compound powder.

  • Add the vehicle components one by one to the this compound powder. A common vehicle formulation for in vivo studies that is compatible with osmotic pumps can be prepared by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Vortex the mixture until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.

  • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Store the prepared solution at 4°C until the pumps are filled.

Protocol 2: Osmotic Mini-Pump Filling and Priming

Materials:

  • Osmotic mini-pumps (e.g., ALZET®)

  • Flow moderator for each pump

  • Prepared sterile this compound solution

  • Sterile filling tube provided with the pumps

  • Sterile syringe

  • Sterile beaker with sterile 0.9% saline

  • Incubator at 37°C

Procedure:

  • Using a sterile syringe and the provided filling tube, slowly fill the osmotic mini-pump with the prepared this compound solution. Ensure no air bubbles are trapped inside.

  • Carefully insert the flow moderator into the pump opening until it is flush with the pump surface.

  • Prime the filled pumps by placing them in a sterile beaker containing sterile 0.9% saline and incubating at 37°C for at least 4-6 hours before implantation. Priming is crucial to ensure immediate and steady drug delivery upon implantation.

Protocol 3: Subcutaneous Implantation of Osmotic Mini-Pumps in Rats

Materials:

  • Anesthetized rat (e.g., using isoflurane)

  • Electric clippers

  • Antiseptic solution (e.g., povidone-iodine and 70% ethanol)

  • Sterile surgical instruments (scalpel, forceps, hemostat, wound clips or sutures)

  • Sterile gauze

  • Warming pad

  • Analgesics

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Shave the fur on the back of the rat, slightly posterior to the scapulae.

  • Disinfect the surgical site with an antiseptic solution.

  • Make a small transverse incision (approximately 1 cm) through the skin.

  • Using a hemostat, create a subcutaneous pocket by blunt dissection, large enough to accommodate the osmotic mini-pump.

  • Insert the primed osmotic mini-pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.

  • Close the incision with wound clips or sutures.

  • Administer post-operative analgesia as per approved institutional animal care and use committee (IACUC) protocols.

  • Monitor the animal during recovery on a warming pad until it is fully ambulatory.

  • Check the incision site daily for signs of infection or discomfort.

Visualizations

Signaling Pathways

NS1619_Signaling_Vascular_Smooth_Muscle cluster_0 Vasodilation Pathway cluster_1 Anti-Calcification Pathway NS1619 This compound BK_Channel BK Channel (α-subunit) NS1619->BK_Channel activates Akt Akt NS1619->Akt activates K_efflux K+ Efflux BK_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx mediates Intra_Ca [Ca2+]i Ca_influx->Intra_Ca increases Vasodilation Vasodilation Intra_Ca->Vasodilation leads to pAkt p-Akt Akt->pAkt FoxO1 FoxO1 pAkt->FoxO1 phosphorylates pFoxO1 p-FoxO1 (inactive) FoxO1->pFoxO1 Amelioration Amelioration of Vascular Calcification pFoxO1->Amelioration contributes to

NS1619_Signaling_Neuron cluster_0 Modulation of Neuronal Excitability cluster_1 Neuroprotective Pathway NS1619 This compound BK_Channel BK Channel NS1619->BK_Channel activates PI3K PI3K NS1619->PI3K activates K_efflux K+ Efflux BK_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization AP_Firing Action Potential Firing Rate Hyperpolarization->AP_Firing decreases Neuronal_Excitability Neuronal Excitability AP_Firing->Neuronal_Excitability reduces PI3K_activation PI3K Pathway Activation PI3K->PI3K_activation Neuroprotection Neuroprotection PI3K_activation->Neuroprotection promotes

Experimental Workflow

Experimental_Workflow Prep_Solution 1. Prepare this compound Infusion Solution Fill_Pump 2. Fill and Prime Osmotic Mini-Pump Prep_Solution->Fill_Pump Surgery 4. Subcutaneous Implantation Fill_Pump->Surgery Anesthesia 3. Anesthetize Rat Anesthesia->Surgery Post_Op 5. Post-Operative Care & Monitoring Surgery->Post_Op Infusion_Period 6. Continuous Infusion (e.g., 6 weeks) Post_Op->Infusion_Period Data_Collection 7. Data Collection & Analysis Infusion_Period->Data_Collection

References

Application Notes and Protocols for Western Blotting Analysis of NS-1619 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing Western blotting analysis to investigate the effects of NS-1619 treatment in cell culture.

Introduction

This compound is a widely recognized activator of large-conductance Ca²⁺-activated potassium (BK) channels.[1][2][3] Its primary mechanism of action involves binding to a pocket formed by the S6/RCK1 linker and the S4 transmembrane segment of the BK channel, which stabilizes the channel in its open conformation.[4][5] This activation leads to membrane hyperpolarization and modulation of intracellular calcium levels.[3][6][7] this compound has been shown to exert various biological effects, including the induction of apoptosis in cancer cells, neuroprotection, and regulation of smooth muscle contractility.[1][6][8] Western blotting is a crucial technique to elucidate the molecular pathways affected by this compound by analyzing changes in protein expression levels.

Data Presentation: Effects of this compound on Protein Expression

The following tables summarize quantitative data from studies that have utilized Western blotting to analyze protein expression changes following this compound treatment in various cell lines.

Table 1: Upregulation of Apoptosis-Related Proteins in A2780 Ovarian Cancer Cells [1][9]

ProteinTreatment Concentration (µM)Treatment DurationFold Change vs. Control
p5310, 30, 50, 10048 hoursSignificantly increased
p2110, 30, 50, 10048 hoursSignificantly increased
Bax10, 30, 50, 10048 hoursSignificantly increased

Table 2: Attenuation of Contractile Protein Downregulation in Mesenteric Artery Smooth Muscle Cells (MASMCs) [10][11]

ProteinConditionThis compound TreatmentOutcome
α-SMAAT1-AAs stimulation4 µM, 30 min pre-treatmentAttenuated downregulation
CalponinAT1-AAs stimulation4 µM, 30 min pre-treatmentAttenuated downregulation
MYH11AT1-AAs stimulation4 µM, 30 min pre-treatmentAttenuated downregulation

Table 3: Modulation of Signaling Pathways in Various Cell Types

Cell TypeProtein/PathwayThis compound EffectReference
Rat Cortical NeuronsPI3K pathwayActivation[6]
Rat Cortical NeuronsCaspase-3/7Inhibition of activation[6]
HT-22, bEnd3, BV-2Nrf2/HO-1Enhanced[12]
HT-22, bEnd3, BV-2NF-ĸBInhibition of activation[12]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol provides a general guideline for culturing cells and treating them with this compound. Specific conditions should be optimized for each cell line.

Materials:

  • Cell line of interest (e.g., A2780, primary MASMCs, HT-22)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-buffered saline (PBS), sterile

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • This compound Stock Solution Preparation: Dissolve this compound powder in sterile DMSO to prepare a concentrated stock solution (e.g., 10-100 mM). Store the stock solution at -20°C.

  • Treatment:

    • On the day of the experiment, thaw the this compound stock solution.

    • Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 30, 50, 100 µM). It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48 hours) at 37°C in a 5% CO₂ incubator.

Protocol 2: Protein Lysate Preparation

This protocol describes the preparation of whole-cell lysates for Western blotting.

Materials:

  • Ice-cold PBS

  • Ice-cold RIPA buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • Cell scraper

  • Microcentrifuge tubes, pre-cooled

  • Centrifuge (4°C)

Procedure:

  • Cell Washing: Place the cell culture dish on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis:

    • Aspirate the PBS completely.

    • Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to the dish (e.g., 100-200 µL for a 6-well plate).

    • Use a cell scraper to scrape the adherent cells off the dish.

  • Lysate Collection and Incubation: Transfer the cell lysate to a pre-cooled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-cooled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).

Protocol 3: Western Blotting

This protocol outlines the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting the target proteins.

Materials:

  • Protein lysates

  • Laemmli sample buffer (2x or 4x)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each lysate with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load the boiled samples and a molecular weight marker into the wells of an SDS-PAGE gel.

    • Run the gel in running buffer until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • After transfer, wash the membrane briefly with TBST.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer at the recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin) to compare protein expression levels between samples.

Mandatory Visualizations

NS1619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_apoptosis Apoptosis Pathway cluster_pi3k PI3K/Akt Pathway NS1619 This compound BK_channel BK Channel NS1619->BK_channel Activates K_ion K+ Efflux BK_channel->K_ion p53 p53 BK_channel->p53 Induces PI3K PI3K BK_channel->PI3K Activates Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Ca_influx Decreased Ca2+ Influx Hyperpolarization->Ca_influx p21 p21 p53->p21 Bax Bax p53->Bax Apoptosis Apoptosis p21->Apoptosis Bax->Apoptosis Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection

Caption: Signaling pathways modulated by this compound treatment.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture Cell Culture & This compound Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sample_boil Sample Boiling protein_quant->sample_boil sds_page SDS-PAGE sample_boil->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging quantification Band Quantification imaging->quantification

Caption: General workflow for Western blotting analysis.

References

Application Notes and Protocols for Assessing Cell Migration with NS-1619 using a Scratch-Wound Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, immune response, tissue regeneration, and cancer metastasis. The scratch-wound assay is a well-established and widely utilized in vitro method to investigate collective cell migration. This technique is straightforward, cost-effective, and allows for the quantitative analysis of the effects of various compounds on cell motility.

NS-1619 is a potent and selective opener of the large-conductance calcium-activated potassium (BK) channels. Emerging evidence suggests that this compound can modulate cell migration in various cell types, making it a valuable tool for studying the role of BK channels in this process and for screening potential therapeutic agents that target cell motility.

These application notes provide a detailed protocol for utilizing the scratch-wound assay to assess the effects of this compound on cell migration. Included are experimental workflows, data presentation guidelines, and a summary of expected outcomes based on current scientific literature.

Principle of the Assay

The scratch-wound assay is based on creating a cell-free gap, or "scratch," in a confluent monolayer of cultured cells. The ability of the cells to migrate and close this gap over time is monitored and quantified. The rate of wound closure serves as a measure of cell migration. By treating the cells with this compound, researchers can assess its impact on the migratory capacity of the cells. To ensure that the observed wound closure is due to cell migration and not cell proliferation, it is recommended to perform the assay in serum-free media or in the presence of a proliferation inhibitor like Mitomycin C.

Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., glioma cells, vascular smooth muscle cells, cancer cell lines)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (stock solution typically prepared in DMSO)

  • Mitomycin C (optional, for inhibiting cell proliferation)

  • Multi-well culture plates (12-well or 24-well plates are recommended)

  • Sterile 200 µL or 1 mL pipette tips

  • Cell culture incubator (37°C, 5% CO2)

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

Experimental Workflow

A generalized workflow for the scratch-wound assay with this compound is depicted below.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Performance cluster_analysis Phase 3: Data Acquisition & Analysis A 1. Cell Seeding Seed cells in a multi-well plate to form a confluent monolayer. B 2. Serum Starvation (Optional) Incubate in serum-free medium to synchronize cells and inhibit proliferation. A->B C 3. Scratch Creation Create a uniform scratch in the cell monolayer using a sterile pipette tip. B->C D 4. Washing Gently wash with PBS to remove dislodged cells. C->D E 5. This compound Treatment Add fresh medium containing various concentrations of this compound or vehicle control (DMSO). D->E F 6. Image Acquisition Capture images of the scratch at T=0 and subsequent time points (e.g., 6, 12, 24, 48 hours). E->F G 7. Quantitative Analysis Measure the wound area at each time point using image analysis software. F->G H 8. Data Interpretation Calculate wound closure percentage and compare between treatment groups. G->H

Figure 1: Experimental workflow for the scratch-wound assay with this compound.

Detailed Protocol
  • Cell Seeding:

    • Culture cells to approximately 80-90% confluence in a T-75 flask.

    • Trypsinize and count the cells.

    • Seed the cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24-48 hours. For many cancer cell lines, a seeding density of 1.5 x 10^5 to 2 x 10^5 cells/well in a 24-well plate is a good starting point.[1]

    • Incubate at 37°C and 5% CO2.

  • Serum Starvation (Optional but Recommended):

    • Once the cells reach confluence, gently aspirate the complete medium.

    • Wash the cells once with sterile PBS.

    • Add serum-free or low-serum (e.g., 1% FBS) medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration. Alternatively, treat with Mitomycin C (e.g., 5-10 µg/mL) for 2 hours prior to scratching.[2]

  • Scratch Creation:

    • Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer. Apply firm, even pressure to ensure a clean, cell-free area.[3]

    • To create a cross-shaped wound, make a second scratch perpendicular to the first one.[3]

  • Washing:

    • Gently aspirate the medium and any detached cells.

    • Wash the wells twice with sterile PBS to remove all cellular debris. Be careful not to disturb the remaining monolayer.[3]

  • This compound Treatment:

    • Prepare fresh culture medium (serum-free or low-serum) containing the desired concentrations of this compound. A concentration range of 1 µM to 100 µM is a common starting point for this compound.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Add the prepared media to the respective wells.

  • Image Acquisition:

    • Immediately after adding the treatment media, capture images of the scratches. This is the T=0 time point.

    • It is crucial to have reference points to ensure that images are taken at the same position at each time point. This can be achieved by making a mark on the bottom of the plate.

    • Place the plate back in the incubator.

    • Acquire images at subsequent time points, for example, at 6, 12, 24, and 48 hours. The frequency of imaging will depend on the migration rate of the specific cell line being used.[3]

  • Quantitative Analysis:

    • Use image analysis software such as ImageJ or Fiji to measure the area of the cell-free "wound" at each time point for all treatment groups.

    • The percentage of wound closure can be calculated using the following formula: % Wound Closure = [ (Wound Area at T=0) - (Wound Area at T=x) ] / (Wound Area at T=0) * 100 Where T=x is the specific time point after the scratch was made.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different concentrations of this compound and control groups at various time points.

Table 1: Effect of this compound on Wound Closure Percentage in [Cell Line Name]

Treatment Group6 hours12 hours24 hours48 hours
Vehicle Control (DMSO)DataDataDataData
This compound (1 µM)DataDataDataData
This compound (10 µM)DataDataDataData
This compound (30 µM)DataDataDataData
This compound (100 µM)DataDataDataData
p-valueValueValueValueValue

Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance should be determined using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Table 2: Effect of this compound on Cell Migration Velocity in [Cell Line Name]

Treatment GroupMigration Velocity (µm/hour)% Inhibition of Migration
Vehicle Control (DMSO)Data0%
This compound (1 µM)DataData
This compound (10 µM)DataData
This compound (30 µM)DataData
This compound (100 µM)DataData
p-valueValue-

Migration velocity can be calculated from the slope of the line when plotting wound width against time.

Signaling Pathway

This compound is known to activate BK channels, leading to membrane hyperpolarization due to K+ efflux. This change in membrane potential and the associated alterations in intracellular calcium ion (Ca2+) concentration can influence the complex signaling cascades that regulate cell migration. The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and focal adhesions, which are essential for cell movement. Activation of BK channels by this compound is hypothesized to modulate the activity of these Rho GTPases, thereby affecting cell migration.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_outcome Cellular Response NS1619 This compound BK_channel BK Channel NS1619->BK_channel Activates K_efflux K+ Efflux BK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_influx Altered Intracellular [Ca2+] Hyperpolarization->Ca_influx Rho_GTPases Modulation of Rho GTPases (RhoA, Rac1, Cdc42) Ca_influx->Rho_GTPases Actin Actin Cytoskeleton Reorganization Rho_GTPases->Actin FA Focal Adhesion Dynamics Rho_GTPases->FA Migration Inhibition of Cell Migration Actin->Migration FA->Migration

Figure 2: Proposed signaling pathway of this compound in cell migration.

Expected Results and Interpretation

Based on existing literature, treatment with this compound is expected to inhibit cell migration in a concentration-dependent manner in several cell types. For instance, in human glioma cells, 100 µM this compound has been shown to reduce migration velocity by approximately 50%. In mesenteric arteriolar smooth muscle cells, this compound reversed the increased migration induced by agonistic autoantibodies.[4]

A dose-dependent decrease in the percentage of wound closure is anticipated with increasing concentrations of this compound. This inhibition of migration is likely mediated by the activation of BK channels, leading to downstream effects on the actin cytoskeleton and focal adhesions, regulated by Rho GTPases.

It is important to consider that the effects of this compound can be cell-type specific. Therefore, the optimal concentration range and incubation times should be determined empirically for each cell line.

Troubleshooting

  • Uneven Scratch Width: Ensure the pipette tip is held perpendicular to the plate and that consistent pressure is applied during scratching.

  • High Variability Between Replicates: Standardize cell seeding density and ensure a uniform confluent monolayer before scratching. Increase the number of replicates and the number of fields of view analyzed per scratch.

  • Wound Closure in Control is Too Fast or Too Slow: Adjust the initial cell seeding density or the duration of the assay. The migration rate can also be influenced by the type and concentration of serum used.

  • Cell Death at High this compound Concentrations: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentrations of this compound for your specific cell line and use concentrations below this threshold for the migration assay.

By following these detailed protocols and guidelines, researchers can effectively utilize the scratch-wound assay to investigate the role of this compound and BK channels in cell migration, contributing to a deeper understanding of this crucial biological process and its implications in health and disease.

References

Application Notes and Protocols: Isometric Tension Recordings of Detrusor Smooth Muscle with NS-1619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting isometric tension recordings of detrusor smooth muscle (DSM) strips to investigate the effects of NS-1619, a potent activator of large-conductance Ca2+-activated K+ (BK) channels.

Introduction

The detrusor smooth muscle of the urinary bladder plays a critical role in urine storage and voiding. Inappropriate contractions of the detrusor can lead to conditions such as overactive bladder. The large-conductance Ca2+-activated K+ (BK) channels are key regulators of DSM excitability and contractility.[1][2][3] Activation of these channels leads to membrane hyperpolarization and subsequent relaxation of the smooth muscle.[3] this compound is a pharmacological tool used to selectively activate BK channels, making it a valuable compound for studying the physiological role of these channels and for exploring potential therapeutic interventions for bladder dysfunction.[1][4][5]

These protocols detail the methodology for isolating DSM strips, performing isometric tension recordings, and analyzing the effects of this compound on spontaneous and induced contractions.

Signaling Pathway of this compound in Detrusor Smooth Muscle

This compound exerts its effects on detrusor smooth muscle primarily through the activation of BK channels. This activation leads to a cascade of events that ultimately results in muscle relaxation.

NS1619_Signaling_Pathway cluster_cell Detrusor Smooth Muscle Cell NS1619 This compound BK_channel BK Channel (Large Conductance Ca2+-activated K+ Channel) NS1619->BK_channel Activates K_efflux K+ Efflux BK_channel->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channels (L-type) Hyperpolarization->Ca_channel Inhibits Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Relaxation Detrusor Muscle Relaxation Ca_influx->Relaxation

Caption: Signaling pathway of this compound in detrusor smooth muscle cells.

Experimental Protocols

Materials and Reagents
  • Animals: Female Sprague Dawley rats (200-250 g) are commonly used.[6] All animal procedures should be approved by the institutional animal care and use committee.

  • Solutions:

    • Krebs Solution (Physiological Saline Solution - PSS): (in mM) 120 NaCl, 5.4 KCl, 1.2 MgSO4·7H2O, 1.2 KH2PO4, 25 NaHCO3, 11.7 glucose, and 1.26 CaCl2.[7] The solution should be continuously aerated with 95% O2 and 5% CO2 to maintain a pH of 7.4.[7]

    • High K+ Depolarizing Solution (20 mM KCl): Modify Krebs solution to contain 20 mM KCl.

    • High K+ Depolarizing Solution (60 mM KCl): Modify Krebs solution to contain 60 mM KCl.

    • This compound Stock Solution: Prepare a stock solution in DMSO. The final concentration of DMSO in the tissue bath should not exceed a level that affects muscle contractility.

    • Carbachol Stock Solution: Prepare a stock solution in deionized water.

    • Iberiotoxin (IBTX) Stock Solution: Prepare a stock solution. IBTX is a selective BK channel inhibitor used to confirm the specificity of this compound's effects.[1][4]

Experimental Workflow

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Isometric Tension Recording Setup cluster_exp Experimental Protocols cluster_analysis Data Analysis Animal_Euthanasia Animal Euthanasia Bladder_Excision Bladder Excision Animal_Euthanasia->Bladder_Excision Strip_Dissection Dissection of Detrusor Strips (~2 x 8 mm) Bladder_Excision->Strip_Dissection Mounting Mount Strips in Organ Bath Strip_Dissection->Mounting Equilibration Equilibration (45-60 min) under 1g Tension Mounting->Equilibration Washout Wash with Krebs (every 15 min) Equilibration->Washout Spontaneous Record Spontaneous Contractions Washout->Spontaneous Induced Induce Contractions (Carbachol, KCl, EFS) Washout->Induced NS1619_Addition Add this compound (e.g., 30 µM) Spontaneous->NS1619_Addition Induced->NS1619_Addition IBTX_Addition Add Iberiotoxin (IBTX) (e.g., 200 nM) NS1619_Addition->IBTX_Addition To confirm specificity Data_Recording Record Tension Data IBTX_Addition->Data_Recording Parameter_Analysis Analyze Contractile Parameters Data_Recording->Parameter_Analysis

References

Troubleshooting & Optimization

NS-1619 solubility issues and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NS-1619. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic benzimidazolone derivative that functions as a potent activator (opener) of large-conductance Ca2+-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels.[1][2] Its primary mechanism involves binding to a pocket formed by the S6/RCK1 linker and the S4 transmembrane segment of the BK channel's α-subunit.[3][4][5] This binding stabilizes the open conformation of the channel, leading to an increase in potassium ion (K+) efflux and hyperpolarization of the cell membrane.[3][4]

Q2: In what solvents is this compound soluble, and what are the recommended storage conditions?

This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2][6][7] It is poorly soluble in water.[7] For long-term storage, it is recommended to store the solid compound at +4°C.[2][8] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to two years.[1][6] It is advisable to prepare and use solutions on the same day if possible and to avoid repeated freeze-thaw cycles.[6]

Q3: My this compound is precipitating in the cell culture medium. What could be the cause and how can I prevent this?

Precipitation of this compound in aqueous culture media is a common issue due to its low water solubility. Several factors can contribute to this:

  • High Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit.

  • Insufficient Mixing: Inadequate mixing when diluting the DMSO stock solution into the aqueous medium can lead to localized high concentrations and precipitation.

  • Temperature Shifts: Moving from a concentrated, cold stock solution to a warmer culture medium can sometimes affect solubility.

  • Interactions with Media Components: Interactions with salts, proteins, or other components in the culture medium can lead to the formation of insoluble complexes.[9]

To prevent precipitation, consider the following best practices:

  • Use a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to minimize solvent effects and potential toxicity.[10]

  • Pre-warm the Medium: Before adding the this compound stock solution, ensure your culture medium is at the experimental temperature (e.g., 37°C).

  • Step-wise Dilution: Instead of adding the concentrated stock directly to the final volume of medium, perform a serial dilution. First, dilute the stock in a smaller volume of medium, mix thoroughly, and then add this to the rest of the culture.

  • Vortexing/Mixing: When preparing the final working solution, vortex or mix the solution thoroughly immediately after adding the this compound stock to ensure it is evenly dispersed.

  • Sonication: If precipitation occurs, gentle sonication or warming of the solution may help to redissolve the compound.[1]

Q4: I am not observing the expected effect of this compound in my experiment. What are some potential reasons?

Several factors could contribute to a lack of effect:

  • Inappropriate Concentration: The effective concentration of this compound can vary significantly between cell types and experimental conditions. The EC50 is typically in the range of 3.6 µM to 30 µM.[1][2] A dose-response experiment is recommended to determine the optimal concentration for your specific model.

  • Compound Degradation: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C) can lead to degradation of the compound.[6]

  • Presence of Splice Variants: Some splice variants of the BK channel, such as those containing the alternative exon 9 (Slo1_9a), are insensitive to this compound.[11] If your experimental system primarily expresses such variants, you may not observe an effect.

  • Off-Target Effects: At high concentrations (e.g., >30-50 µM), this compound can have off-target effects, including inhibition of L-type Ca2+ channels, voltage-gated K+ (Kv) channels, and the mitochondrial respiratory chain, which could mask or alter the expected outcome.[12][13][14] It can also modulate intracellular calcium homeostasis by inhibiting SERCA.[15]

Q5: What are the known downstream signaling effects of this compound-mediated BK channel activation?

Activation of BK channels by this compound has been shown to induce apoptosis and inhibit proliferation in some cancer cell lines, such as A2780 ovarian cancer cells.[1][16] This effect is associated with the upregulation of p53, p21Cip1, and the pro-apoptotic protein Bax.[1][16] The induction of p21 may occur in a p53-dependent manner.[16]

Data Summary

Table 1: Solubility and Storage of this compound

ParameterValueSource(s)
Molecular Weight 362.23 g/mol [2][7]
Solubility in DMSO ≥ 31 mg/mL (≥ 85.58 mM)[1][2][7]
Solubility in Ethanol 36.22 mg/mL (100 mM)[2][6][7]
Solubility in Water < 1 mg/mL[7]
Solid Storage +4°C[2][8]
Solution Storage -20°C (up to 1 month) or -80°C (up to 2 years)[1][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (CAS: 153587-01-0)

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Based on the batch-specific molecular weight provided by the manufacturer, calculate the mass of this compound required to prepare a stock solution of desired concentration (e.g., 10 mM or 100 mM).

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to the tube. For example, to make 1 mL of a 10 mM solution (MW = 362.23), add 1 mL of DMSO to 3.62 mg of this compound.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Preparation of Working Solution for Cell Culture Experiments

  • Objective: To dilute the this compound stock solution into cell culture medium for treating cells.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Pre-warmed sterile cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Determine the final concentration of this compound required for your experiment (e.g., 30 µM).

    • Thaw an aliquot of the this compound stock solution and bring it to room temperature.

    • Perform a serial dilution. For example, to achieve a final concentration of 30 µM from a 10 mM stock, you can first prepare an intermediate dilution.

    • Add the appropriate volume of the stock solution to a tube containing pre-warmed culture medium. For a 1:1000 dilution, add 10 µL of 10 mM stock to 10 mL of medium to get a 10 µM final concentration.

    • Immediately after adding the stock solution, vortex the medium gently but thoroughly to ensure rapid and even dispersion, which helps prevent precipitation.

    • Apply the final working solution to your cells. Ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell type (typically ≤ 0.1%).

Visualizations

NS1619_Signaling_Pathway NS1619 This compound BK_Channel BK Channel (α-subunit) NS1619->BK_Channel Activates p53 p53 NS1619->p53 Upregulates Hyperpolarization Membrane Hyperpolarization BK_Channel->Hyperpolarization Leads to Proliferation Cell Proliferation Apoptosis Apoptosis p21 p21Cip1 p53->p21 Induces Bax Bax p53->Bax Induces p21->Proliferation Inhibits Bax->Apoptosis Promotes

Caption: Signaling pathway of this compound in cancer cells.

Troubleshooting_Workflow start Issue: this compound Precipitation in Aqueous Medium check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration. Perform dose-response. check_conc->reduce_conc Yes check_mixing Was the stock solution mixed properly into the medium? check_conc->check_mixing No resolved Issue Resolved reduce_conc->resolved improve_mixing Use serial dilution and vortex immediately after adding stock. check_mixing->improve_mixing No check_temp Was the medium pre-warmed? check_mixing->check_temp Yes improve_mixing->resolved warm_medium Pre-warm medium to 37°C before adding this compound. check_temp->warm_medium No sonicate Consider gentle sonication of the final solution. check_temp->sonicate Yes warm_medium->resolved sonicate->resolved

Caption: Troubleshooting workflow for this compound precipitation issues.

References

Potential off-target effects of NS-1619 on other ion channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of NS-1619, a widely used activator of the large-conductance Ca²⁺-activated potassium (BKCa) channel. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary molecular target of this compound is the large-conductance Ca²⁺-activated potassium channel (BKCa or KCa1.1). It is an opener or activator of this channel, leading to an increase in potassium efflux and typically resulting in hyperpolarization of the cell membrane.[1][2][3]

Q2: I am observing effects in my experiment that are inconsistent with BKCa channel activation. What could be the cause?

A2: this compound is known to have several off-target effects that can lead to experimental outcomes not directly related to BKCa channel activation. These include inhibition of voltage-gated K+ (Kv) channels, L-type Ca²⁺ channels, and the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[4][5] It can also impact mitochondrial function. Consider these alternative mechanisms when interpreting your data.

Q3: My cells are showing signs of cytotoxicity after treatment with this compound. Is this expected?

A3: While this compound is generally used for its channel activating properties, it has been observed to induce apoptosis in some cell lines, such as A2780 ovarian cancer cells, with an IC50 of 31.1 µM after 48 hours of pretreatment.[2][6] Furthermore, this compound can affect mitochondrial function by decreasing the mitochondrial membrane potential and inhibiting the respiratory chain, which could contribute to cytotoxicity depending on the cell type and experimental conditions.

A4: this compound can modulate intracellular calcium homeostasis by inhibiting the SERCA pump, which is responsible for sequestering calcium into the sarcoplasmic/endoplasmic reticulum. This inhibition can lead to an increase in cytosolic calcium levels, independent of its effects on plasma membrane ion channels.[5]

Q5: Are there any known effects of this compound on voltage-gated sodium channels (Nav)?

Troubleshooting Guides

Problem: Unexpected Depolarization or Lack of Hyperpolarization

  • Possible Cause: While this compound is a BKCa channel opener and should cause hyperpolarization, it also inhibits voltage-gated K+ (Kv) channels. In cells where Kv channels play a dominant role in setting the resting membrane potential, the inhibitory effect of this compound on these channels may counteract or override the hyperpolarizing effect of BKCa activation.

  • Troubleshooting Steps:

    • Verify BKCa Channel Expression: Confirm that your experimental cells express functional BKCa channels.

    • Use a Specific BKCa Blocker: Co-apply a specific BKCa channel blocker, such as iberiotoxin or charybdotoxin. If the observed effect is not reversed, it is likely an off-target effect.

    • Patch-Clamp Analysis: Perform voltage-clamp experiments to isolate and measure currents from different channel types to directly assess the effect of this compound on Kv channels in your specific cell type.

Problem: Altered Cellular Respiration or Viability

  • Possible Cause: this compound can directly affect mitochondrial function by decreasing the mitochondrial membrane potential and inhibiting the respiratory chain.

  • Troubleshooting Steps:

    • Measure Mitochondrial Membrane Potential: Use a fluorescent dye such as TMRM or JC-1 to assess changes in mitochondrial membrane potential in the presence of this compound.

    • Assess Oxygen Consumption: Employ techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and determine if this compound is inhibiting mitochondrial respiration in your cells.

    • Dose-Response Curve: Perform a dose-response experiment to determine if the effects on viability are concentration-dependent and correlate with the concentrations at which mitochondrial effects are reported (EC50 = 3.6 μM for decreased mitochondrial membrane potential).

Problem: Inconsistent Results in Different Cell Types

  • Possible Cause: The net effect of this compound depends on the relative expression levels of its on-target (BKCa) and off-target proteins (Kv channels, L-type Ca²⁺ channels, SERCA) in a given cell type.

  • Troubleshooting Steps:

    • Characterize Your Cell Line: If not already known, perform molecular (e.g., qPCR, Western blot) or functional (e.g., patch-clamp) experiments to determine the expression profile of the relevant ion channels and pumps in your cells.

    • Use Multiple Cell Lines: If possible, confirm your key findings in a different cell line with a known and different expression profile of the target and off-target molecules.

Quantitative Data on Off-Target Effects

The following tables summarize the known quantitative data for the on-target and off-target effects of this compound.

On-Target EffectIon ChannelActionPotencyCell Type/Tissue
KCa1.1 (BKCa) ActivationLarge-conductance Ca²⁺-activated K⁺ channelOpener/ActivatorEC₅₀: ~10-30 µMVarious smooth muscle tissues
Off-Target EffectsTargetActionPotencyCell Type/Tissue
L-type Ca²⁺ ChannelsVoltage-gated Ca²⁺ channelsInhibitionTotal inhibition at 33 µMRat portal vein smooth muscle cells
Voltage-gated K⁺ Channels (Kv)Delayed rectifier K⁺ current (IK(V))InhibitionMarked inhibition at 10-33 µMRat portal vein smooth muscle cells
Mitochondrial FunctionMitochondrial Membrane PotentialDecreaseEC₅₀ = 3.6 µMHuman glioma cells
SERCA PumpSarcoplasmic/endoplasmic reticulum Ca²⁺-ATPaseInhibitionConcentration-dependentH9C2 and C2C12 cells
Cell Proliferation-InhibitionIC₅₀ = 31.1 µM (48h)A2780 ovarian cancer cells

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess Off-Target Effects on Kv and L-type Ca²⁺ Channels

This protocol provides a general framework for investigating the effects of this compound on voltage-gated potassium (Kv) and L-type calcium (Ca²⁺) channels.

Methodology:

  • Cell Preparation: Culture the cells of interest on glass coverslips to a confluency of 50-70%.

  • Solution Preparation:

    • External Solution (for Kv currents): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (for Kv currents): 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH adjusted to 7.2 with KOH).

    • External Solution (for L-type Ca²⁺ currents): 120 mM NaCl, 20 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH). To block K⁺ currents, CsCl can be substituted for KCl.

    • Internal Solution (for L-type Ca²⁺ currents): 120 mM CsCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH adjusted to 7.2 with CsOH).

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the appropriate external solution.

    • Obtain a giga-ohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • For Kv currents, hold the cell at a membrane potential of -80 mV and apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments).

    • For L-type Ca²⁺ currents, hold the cell at -40 mV to inactivate most Na⁺ and T-type Ca²⁺ channels and apply depolarizing steps (e.g., from -30 mV to +50 mV).

  • Drug Application: After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application. Plot the current-voltage (I-V) relationship to visualize the effect of this compound.

Protocol 2: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF) to assess the impact of this compound on mitochondrial respiration.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge in a non-CO₂ incubator at 37°C overnight.

  • Compound Plate Preparation: Load the injector ports of the sensor cartridge with the compounds for the mitochondrial stress test:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (uncoupler)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

    • Load one or more ports with this compound to test its acute effect.

  • Assay Execution:

    • Replace the cell culture medium with the pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.

    • Place the cell plate in the extracellular flux analyzer and start the assay protocol.

    • The instrument will measure baseline OCR, and then sequentially inject the compounds and measure the corresponding changes in OCR.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between control and this compound-treated cells.

Signaling Pathways and Experimental Workflows

NS1619_Off_Target_Workflow cluster_experimental_setup Experimental Setup cluster_assays Experimental Assays cluster_readouts Observed Effects Cell_Culture Cell Culture (e.g., HEK293, Smooth Muscle Cells) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Mitochondrial_Assay Mitochondrial Respiration Assay (e.g., Seahorse) Cell_Culture->Mitochondrial_Assay Calcium_Imaging Intracellular Calcium Imaging (e.g., Fura-2) Cell_Culture->Calcium_Imaging NS1619_Preparation Prepare this compound Stock (e.g., in DMSO) NS1619_Preparation->Patch_Clamp NS1619_Preparation->Mitochondrial_Assay NS1619_Preparation->Calcium_Imaging BKCa_Activation On-Target: BKCa Channel Activation Patch_Clamp->BKCa_Activation Kv_Inhibition Off-Target: Kv Channel Inhibition Patch_Clamp->Kv_Inhibition CaV_Inhibition Off-Target: L-type CaV Inhibition Patch_Clamp->CaV_Inhibition Mito_Dysfunction Off-Target: Mitochondrial Dysfunction Mitochondrial_Assay->Mito_Dysfunction SERCA_Inhibition Off-Target: SERCA Inhibition Calcium_Imaging->SERCA_Inhibition

NS1619_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondrion cluster_er Endoplasmic Reticulum NS1619 This compound BKCa BKCa Channel NS1619->BKCa Activates Kv Kv Channel NS1619->Kv Inhibits CaV L-type CaV Channel NS1619->CaV Inhibits Mito_Resp_Chain Respiratory Chain NS1619->Mito_Resp_Chain Inhibits SERCA SERCA Pump NS1619->SERCA Inhibits K_efflux K+ Efflux BKCa->K_efflux Ca_influx Ca2+ Influx CaV->Ca_influx Decreased Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization ROS ROS Generation PI3K PI3K ROS->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival/ Neuroprotection Akt->Cell_Survival Mito_Resp_Chain->ROS Leads to Ca_release Ca2+ Release SERCA->Ca_release Increased Cytosolic Ca2+

References

NS-1619 inhibition of voltage-gated K+ and L-type Ca2+ channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of NS-1619 on voltage-gated K+ (Kv) and L-type Ca2+ channels.

Frequently Asked Questions (FAQs)

Q1: Is this compound a selective BK channel opener?

A1: No, this compound is not entirely selective for large-conductance Ca2+-activated K+ (BK) channels.[1][2] While it is widely used as a BK channel activator, it has been shown to inhibit voltage-gated K+ (Kv) channels and L-type Ca2+ channels, particularly at higher concentrations.[1][3][4]

Q2: At what concentrations does this compound inhibit Kv and L-type Ca2+ channels?

A2: The inhibitory effects of this compound are concentration-dependent. Inhibition of L-type Ca2+ channels has been observed with an IC50 value of 7 µM in rat cerebral artery smooth muscle cells.[5] In the same preparation, inhibition of outward K+ currents occurred at concentrations of 10-30 µM.[5] In rat cardiac muscle cells, inhibition of both L-type Ca2+ and Kv channels was noted at concentrations around 100 µM.[1]

Q3: How does the activation of BK channels by this compound lead to vasodilation?

A3: Activation of BK channels in vascular smooth muscle cells (VSMCs) leads to an efflux of K+ ions, causing membrane hyperpolarization. This hyperpolarization, in turn, leads to the closure of voltage-gated L-type Ca2+ channels, reducing Ca2+ influx and resulting in vasodilation.[6][7]

Q4: Can the inhibitory effects of this compound on L-type Ca2+ channels contribute to its vasodilatory effect?

A4: Yes, in some tissues, the vasodilatory effect of this compound may be primarily due to its direct inhibition of L-type Ca2+ channels, rather than its activation of BK channels.[4] This highlights the compound's complex pharmacology and the need to consider its multiple targets when interpreting experimental results.

Troubleshooting Guide

Issue 1: Unexpected inhibition of outward K+ currents when trying to activate BK channels.

  • Possible Cause: The concentration of this compound being used is too high, leading to off-target inhibition of voltage-gated K+ (Kv) channels.[1][5]

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the optimal concentration of this compound for BK channel activation with minimal inhibition of Kv channels in your specific cell type. Start with a low concentration (e.g., 1 µM) and gradually increase it.

    • Use a more selective BK channel activator: If specificity is critical, consider using an alternative BK channel opener with higher selectivity, such as NS11021.[1]

    • Pharmacological isolation: In your experimental setup, use known blockers of Kv channels to isolate the BK channel activity and confirm that the observed outward current is indeed from BK channels.

Issue 2: Observed vasodilation does not seem to correlate with BK channel activity.

  • Possible Cause: The observed physiological effect may be due to the inhibition of L-type Ca2+ channels by this compound, rather than the activation of BK channels.[4] This is particularly relevant in tissues where L-type Ca2+ channel activity is the dominant factor in regulating contractility.

  • Troubleshooting Steps:

    • Measure L-type Ca2+ channel currents: Directly assess the effect of this compound on L-type Ca2+ channel currents in your preparation using patch-clamp electrophysiology.

    • Use a specific L-type Ca2+ channel blocker: Compare the effects of this compound with a known L-type Ca2+ channel blocker (e.g., nifedipine) to see if they produce similar physiological responses.

    • Use a specific BK channel blocker: Pre-incubate your tissue with a selective BK channel blocker like iberiotoxin. If this compound still produces a significant effect, it is likely acting through other channels.[5]

Issue 3: Inconsistent or contradictory results between different cell types or tissues.

  • Possible Cause: The effects of this compound can be tissue- and cell-type specific. For example, in rat detrusor smooth muscle, the relaxant effect of this compound has been attributed solely to BK channel activation, with no involvement of voltage-gated Ca2+ channel inhibition.[8]

  • Troubleshooting Steps:

    • Thorough literature review: Carefully review studies conducted on similar preparations to understand the expected effects of this compound.

    • Comprehensive characterization: In your specific experimental model, systematically characterize the effects of this compound on all relevant ion channels (BK, Kv, and L-type Ca2+) to build a complete pharmacological profile.

    • Control experiments: Always perform appropriate control experiments, including vehicle controls and experiments with selective channel blockers, to validate your findings.

Data Presentation

Table 1: Inhibitory Effects of this compound on Voltage-Gated K+ and L-type Ca2+ Channels

Channel TypePreparationConcentration RangeIC50Reference
Voltage-Gated K+ (Kv)Rat Cerebral Artery Smooth Muscle Cells10-30 µMNot specified[5]
L-type Ca2+Rat Cerebral Artery Smooth Muscle Cells1-30 µM7 µM[5]
L-type Ca2+ & KvRat Cardiac Muscle Cells~100 µMNot specified[1]

Table 2: Activator Effects of this compound on BK Channels

PreparationEC50Reference
Various Smooth Muscles10-30 µM[3][9]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Voltage-Gated K+ (Kv) Currents

This protocol is a general guideline and may require optimization for specific cell types.

  • Cell Preparation: Isolate single cells from the tissue of interest using enzymatic digestion.

  • Solutions:

    • External Solution (in mM): 130 NaCl, 5 KCl, 1.2 MgCl2, 2.5 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To block Ca2+ channels, CdCl2 (200 µM) can be added.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -90 mV to ensure the removal of inactivation of most Kv channels.

    • Apply depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200-400 ms) to elicit Kv currents.

    • Record baseline currents before and after the application of this compound to determine its inhibitory effect.

Protocol 2: Whole-Cell Patch-Clamp Recording of L-type Ca2+ Currents

This protocol is a general guideline and may require optimization for specific cell types.

  • Cell Preparation: Isolate single cells as described above.

  • Solutions:

    • External Solution (in mM): 120 NaCl, 5 CsCl, 1 MgCl2, 10 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH). Ba2+ is often used as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation. K+ channel blockers (e.g., TEA-Cl) should be included to isolate Ca2+ currents.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -90 mV.

    • Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit L-type Ca2+ currents.

    • Record baseline currents before and after the application of various concentrations of this compound to determine the IC50 for inhibition.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_patch_clamp Patch-Clamp Electrophysiology cluster_drug_app Drug Application cluster_data_acq Data Acquisition & Analysis cell_isolation Isolate Single Cells whole_cell Establish Whole-Cell Configuration cell_isolation->whole_cell Transfer to recording chamber voltage_protocol Apply Voltage-Step Protocol whole_cell->voltage_protocol current_recording Record Baseline Ionic Currents voltage_protocol->current_recording ns1619_app Apply this compound current_recording->ns1619_app After stable baseline post_drug_recording Record Post-Drug Ionic Currents ns1619_app->post_drug_recording data_analysis Analyze Current Inhibition (e.g., IC50) post_drug_recording->data_analysis

Caption: Workflow for Investigating this compound Effects on Ion Channels.

signaling_pathway cluster_ns1619 This compound cluster_channels Ion Channel Targets cluster_effects Cellular Effects NS1619 NS1619 BK BK Channels NS1619->BK Activates Kv Voltage-Gated K+ Channels NS1619->Kv Inhibits L_type_Ca L-type Ca2+ Channels NS1619->L_type_Ca Inhibits Hyperpolarization Membrane Hyperpolarization BK->Hyperpolarization K+ Efflux Reduced_K_efflux Reduced K+ Efflux Kv->Reduced_K_efflux Reduced_Ca_influx Reduced Ca2+ Influx L_type_Ca->Reduced_Ca_influx Hyperpolarization->L_type_Ca Inhibits (Indirectly)

Caption: Dual Action of this compound on Key Ion Channels.

References

NS-1619 Technical Support Center: Investigating Mitochondrial Respiratory Chain Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of NS-1619 in studies of mitochondrial respiratory chain function. This compound is widely recognized as an opener of large-conductance Ca2+-activated potassium (BKCa) channels. However, its effects on mitochondrial bioenergetics are complex and warrant careful consideration. This guide will help you navigate potential experimental challenges and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on mitochondria?

A1: this compound is primarily known as a potent opener of large-conductance Ca2+-activated potassium (BKCa) channels, which are also found in the inner mitochondrial membrane (mitoBKCa). However, a significant body of evidence demonstrates that this compound also has off-target effects, most notably the inhibition of the mitochondrial respiratory chain. This inhibition can lead to a decrease in mitochondrial membrane potential and alterations in cellular respiration.[1][2][3][4]

Q2: Which complexes of the mitochondrial respiratory chain are affected by this compound?

A2: The primary mitochondrial target of this compound, independent of its action on BKCa channels, is Complex I (NADH:ubiquinone oxidoreductase).[5] Some studies have also reported inhibitory effects on Complex III and Complex IV, indicating a broader impact on the electron transport chain.[6]

Q3: What is the expected effect of this compound on mitochondrial membrane potential?

A3: this compound typically induces a dose-dependent depolarization (decrease) of the mitochondrial membrane potential.[1][2][3] This effect is attributed to both the opening of mitoBKCa channels, leading to K+ influx, and the inhibition of the respiratory chain, which reduces the proton-motive force.

Q4: Does this compound act as a mitochondrial uncoupler?

A4: While this compound can cause an increase in state 4 respiration (respiration in the absence of ADP), which is characteristic of uncoupling, it is not considered a classical protonophore uncoupler.[7] Its effects on respiration are primarily linked to its inhibitory actions and its modulation of ion transport via BKCa channels, rather than direct proton transport across the inner mitochondrial membrane.[5]

Q5: How does this compound affect the production of reactive oxygen species (ROS)?

A5: The impact of this compound on ROS production can be complex. Inhibition of Complex I can lead to an increase in superoxide formation. Conversely, by causing mild depolarization, this compound may in some contexts reduce ROS production. The net effect often depends on the specific experimental conditions and the metabolic state of the mitochondria.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Greater than expected inhibition of cellular respiration. 1. High concentration of this compound causing significant off-target inhibition of respiratory chain complexes. 2. The cell type being used is particularly sensitive to respiratory chain inhibitors.1. Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental goals. 2. Consider using a lower concentration of this compound or a more specific BKCa channel opener if the primary goal is to study channel activation.
No significant change in mitochondrial membrane potential. 1. Insufficient concentration of this compound. 2. The fluorescent probe used for membrane potential measurement is not sensitive enough or is used at a quenching concentration. 3. The cell type has a low expression of mitoBKCa channels.1. Increase the concentration of this compound, keeping in mind the potential for off-target effects. 2. Optimize the concentration of the potentiometric dye (e.g., Safranin O, TMRM) and ensure it is used in non-quenching mode for your specific instrument and cell density. 3. Verify the presence of mitoBKCa channels in your experimental model.
Unexpected mitochondrial swelling. 1. High concentrations of this compound, coupled with Ca2+ influx, can induce the opening of the mitochondrial permeability transition pore (mPTP).1. Measure mitochondrial swelling by monitoring changes in light scattering at 540 nm. 2. Co-incubate with an mPTP inhibitor, such as Cyclosporin A, to see if the swelling is prevented. 3. Lower the concentration of this compound or the extracellular Ca2+.
Effect of this compound is not reversed by BKCa channel blockers (e.g., Paxilline, Iberiotoxin). 1. The observed effect is due to the off-target inhibition of the respiratory chain by this compound, which is independent of BKCa channel activity.1. This is a key control experiment to differentiate between on-target and off-target effects. 2. Acknowledge that at the concentration used, the observed mitochondrial effects are likely due to respiratory chain inhibition.[4]

Quantitative Data Summary

Parameter Value Cell/Tissue Type Reference
EC50 for Mitochondrial Depolarization 3.6 ± 0.4 µMHuman Glioma LN229 cells[3][5]
Inhibition of Complex I Activity ~17% decrease at 20 µMMouse Skeletal Muscle Mitochondria[5]

Experimental Protocols

Measurement of Mitochondrial Respiration (High-Resolution Respirometry)

This protocol is adapted for use with an Oroboros Oxygraph-2k or similar instrument.

Materials:

  • Isolated mitochondria or permeabilized cells

  • Respiration Medium (MiR05): 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA (fatty acid-free), pH 7.1.

  • Substrates: Glutamate (10 mM), Malate (2 mM), ADP (5 mM), Succinate (10 mM)

  • Inhibitors: Rotenone (0.5 µM), Antimycin A (2.5 µM)

  • This compound stock solution (in DMSO)

Procedure:

  • Calibrate the oxygen electrodes in the respirometer chambers with air-saturated MiR05.

  • Add 2 ml of MiR05 to each chamber.

  • Add isolated mitochondria (typically 0.05-0.1 mg/ml) or permeabilized cells.

  • Allow the signal to stabilize to measure ROUTINE respiration (State 1).

  • Complex I-linked respiration:

    • Add glutamate and malate to energize the mitochondria through Complex I. This is State 2 respiration.

    • Add a saturating concentration of ADP to stimulate ATP synthesis (State 3 respiration).

    • After ADP is phosphorylated, respiration returns to State 4.

    • Titrate this compound to the desired concentration and observe the effect on State 4 and subsequent State 3 respiration.

    • Add Rotenone to inhibit Complex I.

  • Complex II-linked respiration:

    • Following Rotenone addition, add succinate to measure Complex II-driven respiration.

    • Add Antimycin A to inhibit Complex III.

Assessment of Mitochondrial Membrane Potential (Safranin O Assay)

Materials:

  • Isolated mitochondria

  • Assay Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 50 µM EGTA, pH 7.4.

  • Safranin O stock solution (5 mM in DMSO)

  • Substrates (e.g., glutamate/malate or succinate)

  • FCCP (uncoupler)

Procedure:

  • In a fluorometer cuvette, add 2 ml of Assay Buffer and isolated mitochondria (0.5 mg protein/ml).

  • Add Safranin O to a final concentration of 5 µM.

  • Record the baseline fluorescence (Excitation: 495 nm, Emission: 586 nm).

  • Energize the mitochondria by adding respiratory substrates. A decrease in fluorescence indicates mitochondrial uptake of the dye and the generation of a membrane potential.

  • Add this compound at the desired concentration. An increase in fluorescence indicates depolarization.

  • At the end of the experiment, add FCCP (1 µM) to completely dissipate the membrane potential, which will cause the release of all Safranin O and a maximal increase in fluorescence. This serves as a positive control for depolarization.[8][9][10][11]

Measurement of Mitochondrial H2O2 Production (Amplex® Red Assay)

Materials:

  • Isolated mitochondria

  • Assay Buffer: K-MES buffer (120 mM), KCl (30 mM), KH2PO4 (5 mM), MgCl2 (1 mM), EGTA (1 mM), pH 7.2.

  • Amplex® Red reagent (10 mM in DMSO)

  • Horseradish peroxidase (HRP) (10 U/ml)

  • Superoxide dismutase (SOD) (40 U/ml)

  • Substrates (e.g., glutamate/malate)

  • H2O2 standard solutions

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Amplex® Red (50 µM), HRP (1 U/ml), and SOD.

  • Add isolated mitochondria (25-50 µg protein) to the wells of a 96-well plate.

  • Add the reaction mixture to the wells.

  • Add respiratory substrates to initiate H2O2 production.

  • Add this compound at various concentrations.

  • Measure fluorescence in a plate reader (Excitation: 530-560 nm, Emission: ~590 nm) in kinetic mode.

  • Generate a standard curve using known concentrations of H2O2 to quantify the rate of H2O2 production.[12][13][14]

Mitochondrial Calcium Retention Capacity (CRC) Assay

Materials:

  • Isolated mitochondria

  • Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 µM EGTA, pH 7.2.

  • Calcium Green™-5N (1 mM in DMSO)

  • Substrates: Pyruvate (5 mM), Malate (5 mM)

  • CaCl2 solution (1 mM)

Procedure:

  • In a fluorometer cuvette or 96-well plate, add Assay Buffer, isolated mitochondria (0.5 mg/ml), Calcium Green™-5N (1 µM), and respiratory substrates.

  • Record the baseline fluorescence (Excitation: 506 nm, Emission: 532 nm).

  • Add pulses of CaCl2 (e.g., 10 µM) every 60-90 seconds.

  • Mitochondrial Ca2+ uptake will be observed as a decrease in fluorescence after each pulse.

  • The opening of the mitochondrial permeability transition pore (mPTP) is indicated by a large, sustained increase in fluorescence, as the mitochondria release the accumulated Ca2+.

  • To test the effect of this compound, pre-incubate the mitochondria with the compound before starting the Ca2+ pulses. An altered number of Ca2+ pulses required to open the mPTP indicates an effect on calcium retention capacity.[1][6][15][16][17]

Signaling Pathways and Experimental Workflows

NS1619_Mitochondrial_Effects cluster_on_target On-Target Effect cluster_off_target Off-Target Effect NS1619 This compound mitoBKCa mitoBKCa Channel Activation NS1619->mitoBKCa ComplexI Complex I Inhibition NS1619->ComplexI K_influx K+ Influx mitoBKCa->K_influx ROS_Production Altered ROS Production ComplexI->ROS_Production Respiration_Inhibition Decreased Respiration ComplexI->Respiration_Inhibition Depolarization Mitochondrial Depolarization K_influx->Depolarization Depolarization->ROS_Production CRC Altered Ca2+ Retention Capacity Depolarization->CRC Respiration_Inhibition->Depolarization

Caption: Dual impact of this compound on mitochondrial function.

Respiration_Workflow start Isolated Mitochondria in Respiration Buffer substrates Add Substrates (Glutamate/Malate) start->substrates state3 Add ADP (State 3) substrates->state3 state4 ADP Phosphorylated (State 4) state3->state4 add_ns1619 Add this compound state4->add_ns1619 measure Measure O2 Consumption add_ns1619->measure

Caption: Workflow for mitochondrial respiration analysis.

Troubleshooting_Logic observation Unexpected Result with this compound is_reversible Reversed by BKCa Blocker? observation->is_reversible on_target Likely On-Target (mitoBKCa) Effect is_reversible->on_target Yes off_target Likely Off-Target (e.g., Complex I) Effect is_reversible->off_target No

Caption: Logic for troubleshooting this compound's mitochondrial effects.

References

Technical Support Center: Optimizing NS-1619 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of NS-1619 in their experiments while avoiding cytotoxicity.

Troubleshooting Guides

Q1: I am observing high cytotoxicity after treating my cells with this compound. What should I do?

High cytotoxicity is a common issue and can be influenced by several factors. Here’s a step-by-step guide to troubleshoot this problem:

1. Verify Solvent Toxicity:

  • Issue: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.

  • Solution: Ensure the final concentration of the solvent in your cell culture medium is non-toxic for your specific cell line. For DMSO, this is generally below 0.1%. Always include a vehicle-only control (culture medium with the same final concentration of the solvent) in your experiments to assess the impact of the solvent alone.

2. Re-evaluate this compound Concentration:

  • Issue: The optimal concentration of this compound is highly cell-type dependent. Concentrations reported in the literature for one cell line may be cytotoxic to another.

  • Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range of concentrations, for example, from 1 µM to 100 µM. Based on the results, you can then narrow down the concentration range to find the ideal balance between desired biological activity and minimal cytotoxicity.

3. Consider Off-Target Effects:

  • Issue: At higher concentrations, this compound can have off-target effects that contribute to cytotoxicity. It has been reported to inhibit mitochondrial function and the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA).[1][2]

  • Solution: If you suspect off-target effects, consider using lower concentrations of this compound in combination with other specific activators or measuring markers of mitochondrial health and calcium homeostasis.

4. Check for Contamination:

  • Issue: Underlying microbial contamination (e.g., mycoplasma) can stress cells, making them more susceptible to drug-induced cytotoxicity.[3]

  • Solution: Regularly test your cell cultures for contamination. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.

Below is a workflow to systematically address unexpected cytotoxicity:

G start High Cytotoxicity Observed check_solvent Verify Solvent Concentration (e.g., DMSO < 0.1%) start->check_solvent dose_response Perform Dose-Response Experiment (e.g., 1-100 µM) check_solvent->dose_response Solvent OK vehicle_control Include Vehicle-Only Control check_solvent->vehicle_control Solvent Suspected lower_concentration Use Lower this compound Concentration dose_response->lower_concentration Cytotoxicity Still High resolve Optimized Concentration Achieved dose_response->resolve Optimal Range Found check_off_target Consider Off-Target Effects (Mitochondria, SERCA) check_contamination Test for Mycoplasma Contamination check_off_target->check_contamination positive_control Use a Positive Control for BK Channel Activation check_contamination->positive_control lower_concentration->check_off_target vehicle_control->dose_response positive_control->resolve

Caption: Troubleshooting flowchart for unexpected high cytotoxicity.
Q2: I am not observing the expected biological effect of this compound. What could be the problem?

If this compound is not producing the desired effect, consider the following:

1. Confirm Drug Activity:

  • Issue: The this compound compound may have degraded.

  • Solution: Prepare fresh stock solutions of this compound. It is recommended to dissolve this compound in a suitable solvent like DMSO to create a high-concentration stock (e.g., 10 mM), which can be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5] If possible, test the compound on a positive control cell line known to respond to this compound.

2. Adjust Concentration and Incubation Time:

  • Issue: Your cell line may require higher concentrations or longer incubation times to exhibit a response.

  • Solution: Systematically increase the concentration of this compound and/or extend the incubation period. For example, if you see no effect at 10 µM after 24 hours, try increasing the concentration to 30 µM or 50 µM and extending the incubation to 48 or 72 hours.

3. Verify BK Channel Expression:

  • Issue: The target of this compound, the large-conductance Ca2+-activated potassium (BK) channel, may not be expressed at sufficient levels in your cell line.

  • Solution: Confirm the expression of the BK channel α-subunit (KCNMA1) in your cells using techniques like Western blotting, qPCR, or immunofluorescence.

4. Consider Experimental Conditions:

  • Issue: The activity of this compound can be influenced by experimental conditions such as pH and the presence of other ions.[1]

  • Solution: Ensure that your experimental buffer and media conditions are consistent and appropriate for your assay.

Frequently Asked Questions (FAQs)

Q3: What is the primary mechanism of action of this compound?

This compound is a well-characterized activator (opener) of large-conductance Ca2+-activated potassium (BKCa, KCa1.1) channels.[6] It binds to a pocket formed by the S6/RCK1 linker and the S4 transmembrane segment of the BK channel, stabilizing the open conformation of the channel's pore.[7] This leads to an increase in potassium ion efflux, which can hyperpolarize the cell membrane.

G cluster_membrane Cell Membrane BK_channel BK Channel (Closed) BK_channel_open BK Channel (Open) BK_channel->BK_channel_open Stabilizes Open Conformation K_ion K+ Efflux BK_channel_open->K_ion NS1619 This compound NS1619->BK_channel Binds to S6/RCK1 linker & S4 Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization

Caption: Simplified signaling pathway of this compound action.

Q4: What are the known off-target effects of this compound?

While this compound is a selective BK channel opener, it can exhibit off-target effects, particularly at higher concentrations. These include:

  • Inhibition of mitochondrial function: this compound can induce a concentration-dependent decrease in the mitochondrial membrane potential.[6]

  • Inhibition of SERCA: this compound can inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to the release of calcium from internal stores.[1]

  • Effects on cell proliferation and apoptosis: In some cancer cell lines, this compound has been shown to inhibit proliferation and induce apoptosis, potentially through pathways involving p53, p21, and Bax proteins.[8]

Q5: What are typical working concentrations for this compound?

The effective concentration of this compound can vary widely depending on the cell type and the biological effect being studied. The following table summarizes concentrations used in various studies.

Concentration RangeCell Type/SystemObserved EffectReference
4 µMMesenteric arteriolar smooth muscle cellsReversal of phenotypic transition and migration[9]
10 µMPurkinje neuronsNo significant effect on firing rate[10]
10 - 100 µMA2780 ovarian cancer cellsInhibition of cell proliferation[8]
10 - 100 µMC2C12 myoblastsIncreased respiration rate and decreased mitochondrial membrane potential[2]
30 µMRat detrusor smooth muscleInhibition of spontaneous contractions[11]
31.1 µMA2780 ovarian cancer cellsIC50 for inhibition of proliferation after 48 hours[8]
50 µMPurkinje neuronsIncreased firing rate and improved spiking irregularity[10]

Note: These values should be used as a starting point. The optimal concentration for your specific experimental system should be determined empirically.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol provides a general framework for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or the optimal non-toxic concentration of this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (or other suitable solvent)

  • Cell viability reagent (e.g., MTT, resazurin, or a kit for measuring ATP levels)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.[5]

    • Aliquot the stock solution and store at -20°C or -80°C.

  • Treatment Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare a serial dilution of this compound in your complete cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 75, 100 µM).

    • Prepare a vehicle-only control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Include wells with medium only (no cells) as a background control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Measurement:

    • Follow the manufacturer's instructions for your chosen cell viability reagent. For example, for an MTT assay:

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Add solubilization solution to dissolve the formazan crystals.

      • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all other readings.

    • Normalize the data to the vehicle-only control (set as 100% viability).

    • Plot the cell viability (%) against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity using Propidium Iodide Staining and Flow Cytometry

This protocol allows for the quantification of dead cells based on membrane integrity.

Materials:

  • Cells treated with this compound (as described in Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • After the desired incubation period with this compound, collect the cell culture supernatant (which may contain floating dead cells).

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using trypsin-EDTA.

  • Cell Pellet:

    • Combine the supernatant from the first step with the trypsinized cell suspension.

    • Centrifuge the cell suspension to pellet the cells.

  • Staining:

    • Resuspend the cell pellet in cold PBS.

    • Add PI staining solution to the cell suspension according to the manufacturer's protocol.

    • Incubate on ice and protected from light for 15-30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • PI-positive cells are considered non-viable (dead).

  • Data Analysis:

    • Quantify the percentage of PI-positive cells in each treatment group.

    • Compare the percentage of dead cells in the this compound treated groups to the vehicle control.

References

Technical Support Center: Reversing the Effects of NS-1619 in Washout Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with reversing the effects of NS-1619 in washout experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the washout phase of experiments involving this compound.

Problem Potential Cause Troubleshooting Steps
Incomplete or Partial Reversal of this compound Effects 1. Insufficient Washout Duration: The washout period may be too short for the complete diffusion of this compound out of the tissue or from its binding site. 2. High Concentration of this compound: Higher concentrations may require longer washout times for full recovery.[1] 3. Off-Target Effects: At certain concentrations, this compound can inhibit voltage-dependent Ca2+ and K+ channels, and these effects may have different washout kinetics than its primary effect on BK channels.[1] 4. Tissue Binding: this compound may exhibit non-specific binding to the tissue or experimental apparatus.1. Extend Washout Duration: Increase the washout time and/or the number of washes with fresh physiological salt solution (PSS). Monitor the reversal of the effect over time to determine an adequate washout period. 2. Optimize this compound Concentration: Use the lowest effective concentration of this compound to achieve the desired effect, as this will likely facilitate a more complete and faster washout. 3. Consider Off-Target Effects: Be aware of the potential for off-target effects, especially at higher concentrations. If incomplete reversal persists, consider if these secondary effects are contributing. 4. Apparatus Check: Ensure the experimental setup is not retaining the compound. Consider a thorough cleaning of the perfusion system.
High Variability in Washout Recovery Between Experiments 1. Inconsistent Washout Protocol: Variations in the volume of washout solution, flow rate, or duration will lead to inconsistent results. 2. Temperature Fluctuations: Temperature can affect the kinetics of drug washout. 3. Tissue Viability: The health of the tissue preparation can influence its ability to recover from drug exposure. 4. Vehicle Effects: The vehicle for this compound, typically DMSO, can have its own biological effects.[2][3][4]1. Standardize Washout Protocol: Implement a consistent and standardized washout protocol across all experiments, including the volume of PSS used for each wash and the duration of the washout period.[5] 2. Maintain Constant Temperature: Ensure the temperature of the experimental setup is stable throughout the experiment, including the washout phase.[6] 3. Monitor Tissue Health: Regularly assess the viability of the tissue preparation. Ensure a stable baseline is achieved before drug application and that the tissue is not deteriorating over the course of the experiment. 4. Include Vehicle Control: Always run a vehicle control (e.g., PSS with the same concentration of DMSO used to dissolve this compound) to account for any effects of the solvent.[3]
Slow or Delayed Onset of Reversal 1. Slow Diffusion from Tissue: The physical properties of the tissue preparation may slow the diffusion of this compound out of the extracellular space. 2. Rebinding of the Compound: If the washout is not efficient, this compound may rebind to the BK channels, slowing the reversal.1. Increase Perfusion Rate: A faster flow rate of the washout solution can help to more effectively remove the compound from the vicinity of the tissue. 2. Continuous vs. Intermittent Washout: A continuous perfusion system is generally more effective for rapid washout than intermittent solution changes.
Unexpected Persistent Effects After Washout 1. Long-term Cellular Changes: Prolonged activation of BK channels by this compound may induce downstream signaling changes that do not immediately reverse upon washout. For example, this compound has been shown to induce apoptosis in some cancer cells and affect mitochondrial function.[7] 2. Irreversible Off-Target Effects: While less common for this compound, some compounds can have irreversible off-target effects.1. Time-Course Experiments: Conduct longer-term recovery experiments to observe if the persistent effects eventually return to baseline. 2. Investigate Downstream Pathways: If persistent effects are observed, consider investigating potential downstream signaling pathways that may have been altered by prolonged BK channel activation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an opener of large-conductance Ca2+-activated K+ (BK) channels.[1] It binds to the BK channel and stabilizes its open conformation, leading to an increase in K+ efflux and hyperpolarization of the cell membrane.[2]

Q2: How is the effect of this compound typically reversed in experiments?

A2: The effects of this compound are typically reversed by washing the tissue or cells with a fresh physiological salt solution (PSS). This process, known as washout, removes the compound from the experimental system, allowing the BK channels to return to their baseline state.[8]

Q3: What is a typical concentration range for this compound in experiments, and does it affect washout?

A3: The effective concentration (EC50) of this compound for relaxing smooth muscles is typically in the range of 10-30 μM.[1] Higher concentrations may require longer washout periods for complete reversal of the effect.[1]

Q4: How long should a typical washout procedure for this compound be?

A4: The duration of the washout can vary depending on the experimental setup and the concentration of this compound used. Some studies report significant recovery after washing for several minutes.[9] It is recommended to monitor the reversal of the physiological effect to determine the optimal washout time for your specific experiment. A common practice is to wash with fresh PSS every 15 minutes during an equilibration period.[8]

Q5: Can the vehicle for this compound (e.g., DMSO) affect my washout experiment?

A5: Yes, the vehicle, which is often DMSO, can have its own biological effects.[2][3][4] It is crucial to include a vehicle control in your experiments, where the tissue is exposed to the same concentration of the vehicle as the this compound treated group. This allows you to differentiate the effects of this compound from those of the solvent.

Q6: What are the known off-target effects of this compound?

A6: At concentrations similar to those used to activate BK channels, this compound has been shown to inhibit voltage-dependent Ca2+ channels and delayed rectifier K+ channels (IK(V)).[10] It can also induce Ca2+ release from intracellular stores.[11] These off-target effects may contribute to the observed physiological response and could have different washout kinetics.

Experimental Protocols

Standard Washout Protocol for Isolated Tissue Experiments

This protocol provides a general guideline for reversing the effects of this compound in an isolated tissue bath setup.

  • Baseline Recording: After mounting the tissue in the organ bath containing physiological salt solution (PSS), allow it to equilibrate for at least 45-60 minutes, with washes of fresh PSS every 15 minutes, until a stable baseline is achieved.[8]

  • This compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add the appropriate volume of the stock solution to the organ bath to achieve the desired final concentration.

  • Record Effect: Record the physiological response to this compound until a stable effect is observed.

  • Initiate Washout: To reverse the effect, begin washing the tissue by overflowing the organ bath with fresh, pre-warmed PSS. A common practice is to replace the bath volume at least three times for each wash.

  • Monitor Recovery: Continuously record the physiological parameter of interest and perform repeated washes until the baseline is restored or the effect has stabilized.

  • Vehicle Control: In a separate experiment, repeat the above steps using only the vehicle (e.g., the same concentration of DMSO used to deliver this compound) to control for any solvent effects.

Data Presentation

Table 1: Summary of this compound Effects and Washout in Rat Detrusor Smooth Muscle [8]

Parameter Control This compound (30 μM) Washout
Spontaneous Contraction Amplitude (%)10022.5 ± 8.2Significant Recovery (p<0.05)
Muscle Force Integral (%)10048.2 ± 12.1Significant Recovery (p<0.05)
EFS-Induced Contraction Amplitude (20 Hz, %)10022.6 ± 5.867.1 ± 10.7
EFS-Induced Contraction Duration (20 Hz, %)10036.4 ± 3.282.8 ± 5.9

Data are presented as mean ± S.E.M.

Visualizations

NS1619_Signaling_Pathway NS1619 This compound BK_channel BK Channel (α-subunit) NS1619->BK_channel Activates K_efflux ↑ K+ Efflux BK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channels Voltage-gated Ca2+ Channels Hyperpolarization->Ca_channels Inhibits Ca_influx ↓ Ca2+ Influx Ca_channels->Ca_influx Smooth_muscle_relaxation Smooth Muscle Relaxation Ca_influx->Smooth_muscle_relaxation

Caption: Signaling pathway of this compound leading to smooth muscle relaxation.

Experimental_Workflow cluster_0 Experimental Phases Baseline 1. Baseline Recording Drug_Application 2. This compound Application Baseline->Drug_Application Effect_Recording 3. Record Effect Drug_Application->Effect_Recording Washout 4. Washout with PSS Effect_Recording->Washout Recovery_Monitoring 5. Monitor Recovery Washout->Recovery_Monitoring

Caption: General experimental workflow for an this compound washout experiment.

Troubleshooting_Logic Incomplete_Washout Problem: Incomplete Washout Check_Duration Is washout duration sufficient? Incomplete_Washout->Check_Duration Check_Vehicle Is there a vehicle control? Incomplete_Washout->Check_Vehicle Check_Concentration Is this compound concentration optimal? Check_Duration->Check_Concentration Yes Extend_Washout Solution: Extend Washout Check_Duration->Extend_Washout No Check_Off_Target Consider off-target effects Check_Concentration->Check_Off_Target Yes Optimize_Concentration Solution: Optimize Concentration Check_Concentration->Optimize_Concentration No Investigate_Off_Target Solution: Investigate Off-Target Effects Check_Off_Target->Investigate_Off_Target Run_Vehicle_Control Solution: Run Vehicle Control Check_Vehicle->Run_Vehicle_Control No

Caption: A logical approach to troubleshooting incomplete this compound washout.

References

Long-term stability and storage of NS-1619 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of NS-1619 stock solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

1. What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in DMSO and ethanol, with a maximum concentration of approximately 100 mM in both solvents.[1][2][3] For most in vitro cell-based assays, DMSO is the preferred solvent for creating high-concentration stock solutions.

2. What are the recommended storage conditions for solid this compound?

Solid this compound should be stored at either +4°C for short-term storage or -20°C for long-term storage.[1][2][3][4][5] When stored at -20°C, the solid compound is stable for at least four years.[4]

3. How should I store my this compound stock solutions?

For optimal stability, this compound stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][6][7] It is recommended to prepare and use the solutions on the same day if possible.[1] If storage is necessary, solutions at -20°C should be used within one month to prevent loss of potency.[1][7] For longer-term storage, some suppliers suggest that stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[6]

4. I observed precipitation in my stock solution after thawing. What should I do?

Precipitation can occur when a stock solution is frozen. Before use, it is crucial to equilibrate the solution to room temperature and ensure that any precipitate has completely redissolved.[1] Gentle vortexing or brief sonication can aid in redissolving the compound. Always visually inspect the solution for any particulate matter before adding it to your experimental system.

5. How many freeze-thaw cycles can an this compound stock solution tolerate?

To maintain the integrity of the compound, it is strongly recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. While some small molecules can withstand a limited number of freeze-thaw cycles, repeated cycles can lead to degradation and a decrease in the effective concentration of the compound.

6. My experimental results with this compound are inconsistent. What could be the cause?

Inconsistent results can arise from several factors related to the handling of this compound:

  • Stock Solution Degradation: Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound. It is advisable to use a fresh aliquot of the stock solution for each experiment.

  • Incomplete Solubilization: Ensure that the compound is fully dissolved in the solvent before use. Any undissolved material will lead to an inaccurate final concentration.

  • Precipitation in Media: When diluting a concentrated DMSO stock solution into an aqueous cell culture medium, the compound may precipitate. To avoid this, ensure the final DMSO concentration is low (typically <0.5%) and that the working solution is well-mixed.

  • Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to plastic surfaces of pipette tips and culture vessels. Using low-retention plastics can help minimize this issue.

7. How can I check the stability of my this compound stock solution?

The stability of a stock solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC). This technique can be used to measure the concentration of the parent compound over time and detect the presence of any degradation products. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Data on this compound Stock Solution Stability

The following table summarizes the recommended storage conditions for this compound stock solutions from various suppliers.

SupplierSolventStorage TemperatureRecommended Storage Duration
Hello BioDMSO-20°CUp to 1 month
MedchemExpressDMSO-20°CUp to 1 year
MedchemExpressDMSO-80°CUp to 2 years
AdooQ BioscienceDMSO-20°CUse within 1 month

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance. Perform this in a chemical fume hood.

  • Solvent Addition: In a sterile, amber glass or polypropylene vial, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary. Visually confirm that no solid particles remain.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This will minimize contamination and prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Assessing the Stability of this compound Stock Solutions

This protocol outlines a general procedure to evaluate the stability of this compound in a stock solution over time.

  • Initial Analysis (Time 0): Immediately after preparing the stock solution, take an aliquot for analysis by a suitable analytical method, such as HPLC-UV. This will serve as the baseline (100% stability) measurement.

  • Storage: Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

  • Sample Preparation: Allow the aliquot to thaw completely and reach room temperature. Ensure the contents are fully dissolved. Prepare a sample for analysis by diluting it to a suitable concentration with the appropriate mobile phase or solvent.

  • HPLC Analysis: Analyze the sample using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Compare the concentration of this compound at each time point to the initial concentration at time 0. A decrease in concentration indicates degradation. The appearance of new peaks in the chromatogram can suggest the formation of degradation products.

Visualizations

NS1619_Signaling_Pathway This compound Signaling Pathway NS1619 This compound BK_channel BK Channel (Large-Conductance Ca2+-activated K+ Channel) NS1619->BK_channel Activates Mitochondria Mitochondria NS1619->Mitochondria Acts on Apoptosis_Pathway Apoptotic Pathway NS1619->Apoptosis_Pathway Influences K_efflux K+ Efflux BK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Mito_Mem_Pot Decreased Mitochondrial Membrane Potential Mitochondria->Mito_Mem_Pot p53 p53 Apoptosis_Pathway->p53 Increases Bax Bax Apoptosis_Pathway->Bax Increases p21 p21 p53->p21 Cell_Proliferation Inhibition of Cell Proliferation p21->Cell_Proliferation Apoptosis Induction of Apoptosis Bax->Apoptosis Cell_Proliferation->Apoptosis

Caption: Mechanism of action of this compound.

Stability_Assessment_Workflow Workflow for this compound Stock Solution Stability Assessment cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_results Results Prep_Stock Prepare this compound Stock Solution Aliquot Aliquot into Single-Use Vials Prep_Stock->Aliquot Time_0 Time 0 Analysis (Baseline) Aliquot->Time_0 Store Store Aliquots at Desired Temperatures Aliquot->Store HPLC HPLC Analysis Time_0->HPLC Time_X Analyze at Time Points (t1, t2, ...) Store->Time_X Time_X->HPLC Compare Compare to Time 0 HPLC->Compare Stable Stable Compare->Stable Concentration Unchanged Degraded Degraded Compare->Degraded Concentration Decreased

References

Addressing NS-1619 experimental variability in patch clamp recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in patch clamp recordings when using the BK channel activator, NS-1619.

Troubleshooting Guide

This guide addresses specific issues that may arise during patch clamp experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing a smaller than expected or no outward current upon application of this compound?

Possible Causes:

  • Suboptimal this compound Concentration: The effective concentration of this compound can vary significantly between cell types and experimental conditions.

  • Low Intracellular Ca2+: The activating effect of this compound on BK channels is often dependent on or enhanced by intracellular calcium.[1][2]

  • This compound Degradation: Improper storage or handling of this compound can lead to its degradation.

  • Presence of BK Channel Blockers: Contamination of solutions or the use of media containing BK channel inhibitors will antagonize the effect of this compound.

  • Low BK Channel Expression: The cell type being studied may have a low expression level of BK channels.

  • Alternative Splicing of BK Channels: Certain splice variants of the BK channel alpha subunit may exhibit reduced sensitivity to this compound.[3]

Troubleshooting Steps:

  • Optimize this compound Concentration: Perform a concentration-response curve to determine the optimal EC50 for your specific cell type. Concentrations typically range from 1 µM to 100 µM.[1][4][5]

  • Control Intracellular Ca2+: Ensure your intracellular solution contains an appropriate concentration of Ca2+, or consider experiments that elevate intracellular Ca2+ to observe the full effect of this compound.

  • Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment from a frozen stock.

  • Verify Reagents: Ensure all solutions are free of BK channel inhibitors like iberiotoxin (IbTx) or charybdotoxin (ChTx), unless used for experimental control.[2][6][7]

  • Confirm BK Channel Expression: Use techniques like RT-PCR or immunocytochemistry to confirm the expression of BK channels in your cells of interest.

  • Consider Alternative Activators: If variability persists and splice variants are suspected, consider testing other BK channel activators.

Q2: I am observing unexpected inward currents or a decrease in outward currents at higher concentrations of this compound. What could be the cause?

Possible Causes:

  • Off-Target Effects: this compound is known to have off-target effects at higher concentrations, including the inhibition of voltage-dependent Ca2+ channels and other K+ channels.[2][5][8]

  • Inhibition of SERCA: this compound can inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to alterations in intracellular Ca2+ homeostasis.[9] This effect is also pH-dependent.[9]

Troubleshooting Steps:

  • Lower this compound Concentration: Reduce the concentration of this compound to a range where it is selective for BK channels.

  • Use Specific Channel Blockers: To isolate the BK channel current, use specific blockers for other channels that might be affected by this compound. For example, use nifedipine to block L-type Ca2+ channels.

  • Control for Ca2+ Store Release: To investigate the role of intracellular Ca2+ release, conduct experiments in the presence of agents that deplete or block Ca2+ stores, such as thapsigargin or ryanodine.[1][5]

  • Monitor Intracellular pH: Be mindful of the pH of your solutions, as the off-target effects of this compound on SERCA can be pH-dependent.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an opener of large-conductance Ca2+-activated K+ (BK) channels.[4] It binds to a pocket formed by the S6/RCK1 linker and the S4 transmembrane segment of the BK channel alpha subunit.[10] This binding stabilizes the open conformation of the channel, leading to an increase in K+ efflux and membrane hyperpolarization.[5][10]

Q2: What are the known off-target effects of this compound?

This compound has been reported to inhibit voltage-dependent Ca2+ channels, voltage-dependent K+ channels, and KATP channels.[5][8] It can also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to an increase in intracellular Ca2+ from internal stores.[1][5][9]

Q3: What is the recommended solvent and storage for this compound?

This compound is soluble in DMSO and ethanol. Stock solutions should be stored at -20°C.[4] It is recommended to prepare fresh working solutions from the stock for each experiment to avoid degradation.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Different Preparations

PreparationEffectEffective Concentration (EC50/IC50)Reference
Smooth Muscle (Blood Vessels)Relaxation~10 - 30 µM[4][5]
A2780 Ovarian Cancer CellsInhibition of ProliferationIC50 = 31.1 µM[4][11]
Rat Basilar ArteryRelaxationIC50 = 12.5 µM[2]
Rat Basilar Artery MyocytesInhibition of Ba2+ currentsIC50 = 7 µM[2]

Table 2: Off-Target Effects of this compound

TargetEffectConcentrationReference
Voltage-dependent Ca2+ channelsInhibition1 - 30 µM[2][5]
Voltage-dependent K+ channelsInhibition10 - 33 µM[8]
KATP channelsInhibition33 µM[8]
SERCAInhibitionNot specified[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reagent: this compound powder (MW: 362.23 g/mol )

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To prepare a 100 mM stock solution, dissolve 3.62 mg of this compound in 100 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Whole-Cell Patch Clamp Recording

This is a general protocol and may need to be adapted for specific cell types and experimental questions.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH). The concentration of free Ca2+ can be adjusted as needed.

  • Pipettes:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Obtain a gigaseal (>1 GΩ) on the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -60 mV.

    • Apply voltage steps or ramps to elicit currents.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Record the changes in membrane current.

Visualizations

NS1619_Signaling_Pathway NS1619 This compound BK_Channel BK Channel (α subunit) NS1619->BK_Channel Activates K_Efflux K+ Efflux BK_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Ca_Channels Voltage-gated Ca2+ Channels Hyperpolarization->Ca_Channels Inhibits Cellular_Response Cellular Response (e.g., Relaxation) Hyperpolarization->Cellular_Response Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Ca_Influx->Cellular_Response Troubleshooting_Workflow Start Start: this compound Experiment Problem Unexpected Results? (e.g., no effect, off-target effects) Start->Problem Check_Concentration Verify/Optimize This compound Concentration Problem->Check_Concentration No/Low Effect Check_Off_Target Consider Off-Target Effects Problem->Check_Off_Target Unexpected Currents Check_Ca Check Intracellular [Ca2+] Check_Concentration->Check_Ca Check_Solutions Prepare Fresh Solutions Check_Ca->Check_Solutions End Problem Resolved Check_Solutions->End Use_Blockers Use Specific Blockers to Isolate BK Current Check_Off_Target->Use_Blockers Use_Blockers->End

References

Technical Support Center: Minimizing NS-1619 Artifacts in Electrophysiological Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize artifacts when using the BK channel opener NS-1619 in electrophysiological experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound that can interfere with my electrophysiological recordings?

A1: While this compound is a potent activator of large-conductance Ca2+-activated potassium (BK) channels, it is known to have several off-target effects that can produce artifacts in electrophysiological measurements. These include:

  • Inhibition of other ion channels: this compound can inhibit voltage-gated Ca2+ channels (L-type) and delayed rectifier K+ channels (IK(V)).[1][2] This can lead to a reduction in inward calcium currents and a decrease in outward potassium currents, independent of BK channel activation.

  • Mitochondrial dysfunction: this compound can decrease the mitochondrial membrane potential and inhibit the mitochondrial respiratory chain.[3] This can alter cellular energy levels and indirectly affect ion channel function.

  • Alteration of intracellular calcium: At concentrations around 30 µM and higher, this compound can induce the release of Ca2+ from intracellular stores, such as the sarcoplasmic reticulum, by inhibiting SERCA pumps.[4][5] This can complicate the interpretation of its effects on Ca2+-sensitive BK channels.

Q2: I am observing a change in my recordings that is not blocked by the specific BK channel inhibitor, Iberiotoxin (IbTx). What could be the cause?

A2: If the observed effect of this compound is not blocked by a specific BK channel antagonist like Iberiotoxin, it is highly likely that you are observing an off-target effect.[1][5][6] You should consider the possibility that this compound is modulating other ion channels in your preparation or affecting intracellular calcium levels through mechanisms independent of BK channel activation.

Q3: What is the optimal concentration range for this compound to selectively activate BK channels while minimizing artifacts?

A3: The effective concentration of this compound for activating BK channels is typically in the range of 10-30 µM.[7] However, off-target effects can also be observed within this range. For example, the IC50 for inhibition of Ca2+ currents has been reported to be as low as 7 µM.[1] It is crucial to perform a careful dose-response curve in your specific experimental system to determine the lowest effective concentration that elicits the desired BK channel activation with minimal off-target effects. At concentrations of 30 µM and above, the likelihood of observing artifacts due to intracellular Ca2+ release increases significantly.[4][5]

Q4: What are the appropriate vehicle controls for this compound experiments?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[4] Therefore, it is essential to perform vehicle control experiments where you apply the same final concentration of DMSO to your preparation as is present in your this compound solution. The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced artifacts.[8] Even low concentrations of DMSO can alter the intrinsic excitability of neurons.[9][10][11]

Troubleshooting Guides

Issue 1: Unstable baseline or drift after this compound application.

Possible Cause Troubleshooting Steps
Solvent (DMSO) effects 1. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).2. Record a stable baseline with the vehicle control (DMSO) for a sufficient period to ensure the solvent itself is not causing a drift.[4]
Mitochondrial effects 1. If you suspect metabolic changes, ensure your intracellular solution contains ATP and GTP to support cellular energy.[8]2. Consider using a lower concentration of this compound.
Slow onset of off-target effects 1. Allow for a longer equilibration period after this compound application to see if the drift stabilizes.2. Monitor for changes in input resistance or holding current that may indicate modulation of other conductances.

Issue 2: The observed current is not fully blocked by Iberiotoxin.

Possible Cause Troubleshooting Steps
This compound is affecting other ion channels 1. To isolate BK channel currents, pharmacologically block other potential off-target channels. For example, use specific blockers for L-type Ca2+ channels (e.g., nifedipine) or delayed rectifier K+ channels if they are expressed in your preparation.[1][2]2. Perform a concentration-response curve for this compound in the presence of Iberiotoxin to quantify the Iberiotoxin-insensitive component.
Intracellular Ca2+ elevation by this compound 1. If possible, buffer intracellular Ca2+ to a fixed concentration using a high concentration of a Ca2+ chelator like BAPTA in your patch pipette solution.2. Be aware that at concentrations ≥ 30 µM, this compound can release Ca2+ from intracellular stores, which can activate other Ca2+-sensitive conductances.[4][5]

Issue 3: Variability in the response to this compound between cells.

Possible Cause Troubleshooting Steps
Differences in BK channel expression 1. If using a heterologous expression system, ensure consistent expression levels of the BK channel subunits.2. In native tissues, be aware of potential cellular heterogeneity in channel expression.
Cell health 1. Only use healthy cells with stable baseline parameters (resting membrane potential, input resistance) for recordings.[8]2. Ensure proper perfusion and oxygenation of the preparation.
Inconsistent drug application 1. Use a fast and reliable perfusion system to ensure rapid and complete solution exchange.[8]2. Prepare fresh drug solutions daily to avoid degradation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the on-target and off-target effects of this compound.

Table 1: On-Target Effects of this compound on BK Channels

ParameterValueCell TypeReference
Effective Concentration Range1 - 30 µMPorcine coronary artery myocytes[4]
Hyperpolarization (at 30 µM)~12 mVPorcine coronary artery myocytes[4]
Abolished by Iberiotoxin (100 nM)YesPorcine coronary artery myocytes[4]

Table 2: Off-Target Effects of this compound

EffectIC50 / EC50Cell Type / PreparationReference
Inhibition of L-type Ca2+ currents7 µMRat basilar artery myocytes[1]
Decrease in mitochondrial membrane potential3.6 µMGlioma cells[3]
Inhibition of cell proliferation31.1 µMA2780 ovarian cancer cells[5]
Increase in intracellular Ca2+ (at 30 µM)~200 nMPorcine coronary artery myocytes[5]

Experimental Protocols & Visualizations

Protocol: Isolating BK Channel Activity

This protocol outlines a general workflow for applying this compound while minimizing and controlling for its off-target effects.

  • Preparation:

    • Prepare standard extracellular and intracellular solutions for whole-cell patch-clamp recording.

    • Include ATP and GTP in the intracellular solution to support cell metabolism.

    • To clamp intracellular calcium, include a high concentration of a calcium chelator (e.g., 10 mM BAPTA) in the internal solution.

    • Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the recording solution should not exceed 0.1%.

    • Prepare a vehicle control solution containing the same final concentration of DMSO.

    • Prepare solutions containing specific blockers for potential off-target channels (e.g., nifedipine for L-type Ca2+ channels).

  • Recording:

    • Establish a stable whole-cell recording and allow the cell to stabilize for several minutes.

    • Record a stable baseline in the vehicle control solution.

    • Apply a voltage protocol to elicit the currents of interest.

  • Pharmacological Confirmation:

    • Apply this compound at the desired concentration and record the response once it reaches a steady state.

    • To confirm the involvement of BK channels, co-apply the specific BK channel blocker Iberiotoxin (e.g., 100 nM) with this compound. A reversal of the this compound effect by Iberiotoxin confirms BK channel activity.[1][5]

    • To investigate off-target effects, apply this compound in the presence of specific blockers for other channels (e.g., L-type Ca2+ channels).

  • Washout:

    • Wash out the drugs with the control external solution and monitor for reversal of the effects.

cluster_prep Preparation cluster_rec Recording Workflow cluster_analysis Data Analysis Solutions Prepare Solutions (Internal, External, Drugs) Baseline 1. Record Baseline (Vehicle Control) Solutions->Baseline Cell Prepare Cell/Tissue Cell->Baseline NS1619_app 2. Apply this compound Baseline->NS1619_app Establish stable recording IbTx_app 3. Co-apply this compound + Iberiotoxin NS1619_app->IbTx_app Observe effect Compare Compare Currents NS1619_app->Compare Washout 4. Washout IbTx_app->Washout Confirm BK specificity IbTx_app->Compare Washout->Compare Record recovery Isolate Isolate BK Component Compare->Isolate

Figure 1. Experimental workflow for isolating and confirming this compound effects on BK channels.

This compound Mechanism of Action and Off-Target Effects

The following diagram illustrates the primary mechanism of action of this compound on BK channels, as well as its significant off-target effects that can lead to experimental artifacts.

cluster_membrane Plasma Membrane cluster_cyto Cytosol cluster_sr Sarcoplasmic Reticulum cluster_mito Mitochondrion NS1619 This compound BK BK Channel NS1619->BK Activates (+) CaV L-type Ca2+ Channel NS1619->CaV Inhibits (-) KV Delayed Rectifier K+ Channel NS1619->KV Inhibits (-) SERCA SERCA Pump NS1619->SERCA Inhibits (-) Mito Mitochondrial Respiratory Chain NS1619->Mito Inhibits (-) Ca_increase ↑ [Ca2+]i BK->Ca_increase Activated by SERCA->Ca_increase Leads to

Figure 2. Signaling pathways of this compound, including on-target activation of BK channels and off-target inhibitory effects.

Troubleshooting Logic for this compound Experiments

This diagram provides a logical workflow for troubleshooting unexpected results during electrophysiological recordings with this compound.

Start Start Experiment with this compound ObserveEffect Observe Electrophysiological Effect Start->ObserveEffect ApplyIbTx Apply Iberiotoxin (IbTx) ObserveEffect->ApplyIbTx EffectBlocked Is the effect blocked by IbTx? ApplyIbTx->EffectBlocked BK_Effect Conclusion: Effect is mediated by BK channels EffectBlocked->BK_Effect Yes CheckControls Check Controls: - Vehicle (DMSO) effect? - Cell health? - Solution stability? EffectBlocked->CheckControls No OffTarget Conclusion: Off-target effect InvestigateOffTarget Investigate specific off-target effects: - CaV/KV channels - Intracellular Ca2+ - Mitochondrial effects OffTarget->InvestigateOffTarget CheckControls->OffTarget Controls OK ResolveControls Resolve control issues CheckControls->ResolveControls Issues Found ResolveControls->Start

Figure 3. A troubleshooting decision tree for interpreting this compound electrophysiology data.

References

Validation & Comparative

Validating the Efficacy of BK Channel Opener NS-1619 with the Specific Inhibitor Iberiotoxin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on the use of iberiotoxin to validate the specific effects of the BK channel opener, NS-1619. The following sections detail the mechanism of action, present supporting experimental data, and outline established protocols for robust validation.

Large-conductance Ca2+-activated K+ (BK) channels are crucial in various physiological processes, including the regulation of smooth muscle tone and neuronal excitability.[1][2] this compound is a synthetic compound that acts as an opener for these BK channels, promoting potassium efflux and leading to membrane hyperpolarization.[3][4] To ensure that the observed effects of this compound are specifically mediated by BK channels, a potent and selective inhibitor is required. Iberiotoxin, a peptide toxin isolated from the venom of the scorpion Buthus tamulus, serves as a highly specific blocker of BK channels, making it an ideal tool for validating the on-target effects of this compound.[5][6]

Comparative Data: this compound and Iberiotoxin Interaction

The following table summarizes quantitative data from various studies demonstrating the validation of this compound's effects using iberiotoxin. These experiments consistently show that the physiological changes induced by this compound are reversed or blocked by the co-application of iberiotoxin, confirming the BK channel-specific action of this compound.

ParameterThis compound EffectIberiotoxin Effect on this compound ResponseTissue/Cell TypeReference
Membrane Potential Hyperpolarization (e.g., by 11.7±1.1 mV with 30 µM this compound)Abolished the hyperpolarizationPorcine coronary artery smooth muscle cells[4]
Spontaneous Contractions Diminished amplitude, force, frequency, and durationCompletely antagonized the inhibitory effectsRat detrusor smooth muscle[5]
Neuronal Firing Suppressed action potential firingReversed the suppression of firingRat dorsal root ganglion neurons[7]
Whole-Cell Outward Current Increased outward currentAlmost completely abolished the increased currentRat basilar artery smooth muscle cells[8]
Trigeminovascular Nociceptive Transmission Decreased cell firingReversed the decrease in cell firingRat trigeminal neurons[9]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the molecular interaction of this compound and iberiotoxin with the BK channel. This compound binds to a site on the channel, promoting a conformational change that stabilizes the open state and allows potassium ions to flow out of the cell, leading to hyperpolarization. Iberiotoxin, on the other hand, physically occludes the pore of the channel, preventing potassium ion flux and thereby inhibiting its function.

cluster_membrane Cell Membrane BK_channel BK Channel (Closed) BK_channel_open BK Channel (Open) BK_channel->BK_channel_open Conformational Change BK_channel_blocked BK Channel (Blocked) BK_channel_open->BK_channel_blocked K_ion_out K+ BK_channel_open->K_ion_out K+ Efflux BK_channel_blocked->K_ion_out K+ Efflux Inhibited NS1619 This compound NS1619->BK_channel Binds and Activates Iberiotoxin Iberiotoxin Iberiotoxin->BK_channel_open Binds and Blocks Pore K_ion_in K+ Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization

Caption: Mechanism of this compound activation and iberiotoxin inhibition of the BK channel.

Experimental Workflow for Validation

A typical experimental workflow to validate the BK channel-specific effects of this compound using iberiotoxin involves a sequential application of the compounds while monitoring a physiological parameter. This ensures that the observed effects are directly attributable to BK channel modulation.

A Establish Baseline (e.g., measure membrane potential, muscle tension, or neuronal firing) B Apply this compound A->B C Observe Effect (e.g., hyperpolarization, relaxation, decreased firing) B->C D Apply Iberiotoxin (in the continued presence of this compound) C->D E Observe Reversal of Effect (e.g., depolarization, contraction, increased firing) D->E F Conclusion: This compound effect is mediated by BK channels E->F

Caption: Experimental workflow for validating this compound's effect with iberiotoxin.

Experimental Protocols

Below are detailed methodologies for key experiments used to validate the effects of this compound with iberiotoxin.

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the BK channels in individual cells.

  • Cell Preparation: Isolate single cells from the tissue of interest (e.g., smooth muscle, neurons) using enzymatic digestion.

  • Recording Configuration: Use the whole-cell patch-clamp configuration to measure membrane potential (current-clamp) or whole-cell currents (voltage-clamp).

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.1 CaCl2 (to buffer free Ca2+ to a desired concentration); pH adjusted to 7.2 with KOH.

  • Procedure:

    • Establish a stable whole-cell recording and record baseline membrane potential or currents.

    • Perfuse the cell with a solution containing this compound (typically 10-30 µM) and record the change in membrane potential or current.[4][8]

    • While continuing to perfuse with this compound, co-apply iberiotoxin (typically 100-200 nM) and observe for a reversal of the this compound-induced effect.[4][5]

  • Data Analysis: Analyze the changes in resting membrane potential, current amplitude, and current-voltage (I-V) relationships before and after the application of each compound.

Isometric Tension Recordings (for smooth muscle)

This method measures the contractility of isolated smooth muscle strips.

  • Tissue Preparation: Dissect and mount small strips of smooth muscle tissue (e.g., arterial rings, detrusor muscle strips) in an organ bath containing physiological salt solution (PSS) aerated with 95% O2 and 5% CO2 at 37°C.

  • PSS Composition (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose.

  • Procedure:

    • Equilibrate the tissue under a resting tension and record baseline spontaneous or induced contractions.

    • Add this compound (e.g., 30 µM) to the organ bath and record the resulting relaxation or inhibition of contractions.[5]

    • In the continued presence of this compound, add iberiotoxin (e.g., 200 nM) to the bath and record any reversal of the relaxation.[5]

  • Data Analysis: Measure and compare the amplitude, frequency, and integral of muscle contractions before and after the application of this compound and iberiotoxin.

By following these protocols and utilizing the comparative data provided, researchers can confidently validate the BK channel-specific effects of this compound in their experimental models.

References

A Comparative Guide to the Efficacy of NS-1619 and Other BK Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of NS-1619 with other prominent large-conductance Ca2+-activated potassium (BK) channel openers. The information is curated to assist researchers in selecting the appropriate tool compound for their studies by presenting key performance indicators, detailed experimental methodologies, and a clear visualization of the underlying mechanisms.

Executive Summary

This compound is a widely utilized benzimidazolone derivative for activating BK channels in research settings. However, its efficacy, potency, and selectivity are often subjects of comparison with other available compounds. This guide directly compares this compound with other notable BK channel openers, including NS11021, Cym04, and BMS-204352, focusing on their electrophysiological and physiological effects. The data presented herein is collated from multiple peer-reviewed studies to provide a comprehensive overview for the scientific community.

Data Presentation: Comparative Efficacy of BK Channel Openers

The following tables summarize the quantitative data on the potency and electrophysiological effects of this compound and its counterparts.

Table 1: Potency of BK Channel Openers

CompoundAssay TypePreparationParameterValueReference
This compound VasodilationRat Basilar ArteryIC5012.5 µM[1]
Proliferation InhibitionA2780 Ovarian Cancer CellsIC5031.1 µM[2]
Mitochondrial Membrane Potential-EC503.6 µM
NS11021 ElectrophysiologyCloned KCa1.1 in Xenopus Oocytes-~10x more potent than this compound[3]
Cym04 ElectrophysiologySlo1 Channels in HEK 293 Cells-More potent than this compound[4]
BMS-204352 ElectrophysiologyNeuronal Kv7.4 and Kv7.5 channelsEC502.4 µM[5]

Table 2: Electrophysiological Effects on BK Channels

CompoundConcentrationPreparationEffect on V₀.₅ (Half-Activation Voltage)Reference
This compound 30 µMSlo1 Channels in HEK 293 CellsΔV₀.₅ = -36.0 ± 2.6 mV[4]
10 µMSlo1 Channels in HEK 293 CellsΔV₀.₅ = -21.6 ± 3.9 mV[4]
Cym04 10 µMSlo1 Channels in HEK 293 CellsΔV₀.₅ = -36.0 ± 2.6 mV[4]
Mallotoxin 2.5 µMSlo1 Channels in HEK 293 CellsΔV₀.₅ = -38.1 ± 14.7 mV[4]

Mechanism of Action and Selectivity

This compound activates BK channels by shifting the voltage-activation curve to more negative potentials, thereby increasing the channel's open probability at a given membrane potential[1]. However, its utility can be limited by a lack of specificity. At higher concentrations, this compound has been shown to inhibit L-type Ca2+ channels, voltage-activated K+ channels, and Na+ channels[1].

In contrast, NS11021 is reported to be a more selective and potent BK channel activator[3]. Like this compound, it shifts the voltage-activation curve but with a significantly higher potency[3].

Cym04 also activates BK channels by shifting the voltage dependence of activation. Interestingly, both Cym04 and this compound are suggested to act via a mechanism involving the S6-RCK linker of the BK channel, a region critical for channel gating[4].

BMS-204352 is a broader spectrum potassium channel opener, activating not only BK channels but also KCNQ channels[5]. This broader activity should be considered when interpreting experimental results.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is for recording macroscopic BK channel currents from isolated cells (e.g., HEK293 cells expressing BK channels or primary smooth muscle cells).

1. Cell Preparation:

  • Culture cells expressing the BK channel of interest to 70-80% confluency.

  • For primary cells, enzymatically dissociate the tissue (e.g., using collagenase and papain) to obtain single smooth muscle cells.

  • Plate cells on glass coverslips 12-24 hours before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and appropriate free Ca²⁺ concentration buffered with CaCl₂. Adjust pH to 7.2 with KOH.

3. Recording:

  • Place a coverslip with cells in a recording chamber on an inverted microscope.

  • Perfuse with external solution at a rate of 1-2 ml/min.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -80 mV.

  • Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments for 200 ms) to elicit BK channel currents.

  • Record currents before and after the application of BK channel openers.

Vasodilation Assay: Isolated Artery Pressure Myography

This protocol is for assessing the vasodilatory effects of BK channel openers on isolated resistance arteries.

1. Vessel Preparation:

  • Euthanize the animal (e.g., rat) according to approved institutional protocols.

  • Dissect a resistance artery (e.g., cerebral, mesenteric, or coronary artery) in cold physiological salt solution (PSS).

  • Carefully remove surrounding connective tissue.

  • Mount the artery on two glass cannulas in a pressure myograph chamber.

2. Experimental Setup:

  • Perfuse and superfuse the artery with PSS bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Pressurize the artery to a physiological pressure (e.g., 60 mmHg).

  • Allow the artery to equilibrate for at least 30 minutes.

3. Measurement of Vasodilation:

  • Pre-constrict the artery with a vasoconstrictor agent (e.g., U46619, phenylephrine, or high KCl solution) to achieve a stable tone (e.g., 50-70% of maximal constriction).

  • Once a stable plateau of constriction is reached, add cumulative concentrations of the BK channel opener to the superfusing solution.

  • Record the changes in the internal diameter of the artery.

  • Calculate vasodilation as a percentage reversal of the pre-constriction.

Mandatory Visualizations

Signaling Pathway of BK Channel Activation

BK_Channel_Activation cluster_membrane Cell Membrane BK_Channel BK Channel (αβ subunits) K_Efflux K⁺ Efflux BK_Channel->K_Efflux Opens CaV Voltage-gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx CaV->Ca_Influx Depolarization Membrane Depolarization Depolarization->BK_Channel Activates Depolarization->CaV Activates Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Intracellular_Ca->BK_Channel Activates Hyperpolarization Hyperpolarization (Relaxation) K_Efflux->Hyperpolarization NS1619 This compound & Other Openers NS1619->BK_Channel Directly Activates (Allosteric Modulation) Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_vasodilation Vasodilation Assay A1 Prepare Cells Expressing BK Channels A2 Whole-Cell Patch Clamp A1->A2 A3 Record Baseline BK Currents A2->A3 A4 Apply BK Channel Opener (e.g., this compound) A3->A4 A5 Record Modulated BK Currents A4->A5 A6 Analyze Data (V-I Curve, G-V Curve) A5->A6 Compare Compare Efficacy (Potency, V₀.₅ Shift) A6->Compare B1 Isolate Resistance Artery B2 Pressure Myography B1->B2 B3 Pre-constrict Artery B2->B3 B4 Apply BK Channel Opener (Cumulative Doses) B3->B4 B5 Measure Arterial Diameter B4->B5 B6 Analyze Data (Dose-Response Curve) B5->B6 B6->Compare Start Start Start->A1 Start->B1 End End Compare->End

References

Unveiling the Splice Variant-Specific Landscape of NS-1619's Action on BK Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the splice variant-specific effects of the BK channel opener NS-1619. By presenting key experimental data, detailed protocols, and comparisons with alternative modulators, this guide aims to facilitate informed decisions in research and drug discovery.

Large-conductance Ca2+-activated K+ (BK) channels, encoded by the KCNMA1 gene, are crucial regulators of neuronal excitability and smooth muscle tone. Their functional diversity is significantly enhanced by alternative splicing of the primary transcript, giving rise to numerous splice variants with distinct electrophysiological properties. This compound is a widely used synthetic opener of BK channels; however, its efficacy is not uniform across all splice variants. This guide delves into the nuanced effects of this compound, offering a comparative analysis to aid in its precise application.

Comparative Analysis of this compound and Alternatives on BK Channel Splice Variants

The following table summarizes the electrophysiological effects of this compound and other BK channel openers on various splice variants. The data highlights the differential modulation based on the specific splice insert present in the channel's α-subunit.

Splice VariantCompoundConcentrationEffect on Half-Activation Voltage (V₀.₅)Reference
ZERO (Slo1) This compound10 µM-21.6 ± 3.9 mV[1]
This compound30 µM-36.0 ± 2.6 mV[1]
Cym0410 µM-36.0 ± 2.6 mV[1]
Mallotoxin2.5 µM-38.1 ± 14.7 mV[1]
STREX This compoundN/AData not available in the searched literature
Control (Baseline)N/AV₀.₅ at 0.33 µM Ca²⁺ = 40.6 ± 2.5 mV
Slo1_9a This compound30 µMNo significant effect[1]
Cym0410 µMNo significant effect[1]
Mallotoxin2.5 µM-29.0 ± 11.7 mV[1]

Key Observations:

  • This compound demonstrates a pronounced activating effect on the ZERO (Slo1) splice variant, causing a significant leftward shift in the half-activation voltage (V₀.₅) in a concentration-dependent manner.[1]

  • In stark contrast, the Slo1_9a variant, which contains an alternative exon in the S6-RCK1 linker region, is insensitive to this compound at concentrations that potently activate the ZERO variant.[1]

  • This splice variant-specific action is shared by another BK channel opener, Cym04, suggesting a common mechanism of action dependent on the structure of the S6-RCK1 linker.[1]

  • Conversely, the natural toxin Mallotoxin activates both the ZERO and Slo1_9a variants, indicating a different binding site or mechanism of action that is not dependent on this specific splice region.[1]

  • While baseline electrophysiological properties of the STREX variant are known, specific data on the V₀.₅ shift induced by this compound on this important variant were not found in the reviewed literature, highlighting a knowledge gap for future investigation.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

cluster_NS1619 This compound / Cym04 Pathway cluster_Slo1_9a Slo1_9a Variant cluster_Mallotoxin Mallotoxin Pathway NS1619 This compound / Cym04 S6_RCK1_Linker S6-RCK1 Linker (ZERO variant structure) NS1619->S6_RCK1_Linker Binds to/interacts with Channel_Opening Channel Opening (Hyperpolarization) S6_RCK1_Linker->Channel_Opening Promotes NS1619_inactive This compound / Cym04 Slo1_9a_Linker Altered S6-RCK1 Linker (Slo1_9a variant) NS1619_inactive->Slo1_9a_Linker Binding impaired No_Effect No Channel Opening Slo1_9a_Linker->No_Effect Mallotoxin Mallotoxin Different_Site Alternative Binding Site Mallotoxin->Different_Site Binds to Channel_Opening_Both Channel Opening (Both ZERO & Slo1_9a) Different_Site->Channel_Opening_Both Promotes

Figure 1. Logical relationship of BK channel opener effects on different splice variants.

cluster_workflow Electrophysiology Workflow HEK293 HEK293 Cells Transfection Transient Transfection (BK Splice Variant cDNA) HEK293->Transfection Incubation Incubation (24-48 hours) Transfection->Incubation Patch_Clamp Patch-Clamp Recording (Inside-Out/Whole-Cell) Incubation->Patch_Clamp Data_Acquisition Data Acquisition (Current-Voltage Relationships) Patch_Clamp->Data_Acquisition Analysis Data Analysis (V₀.₅ Calculation) Data_Acquisition->Analysis

Figure 2. General experimental workflow for studying BK channel splice variants.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the cited literature for studying the effects of compounds on BK channel splice variants expressed in heterologous systems.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous channel expression.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Transfection:

    • Cells are plated on glass coverslips in 35 mm dishes.

    • Transient transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine).

    • cDNA constructs for the desired BK channel splice variant (e.g., ZERO, STREX, Slo1_9a) are co-transfected with a marker gene (e.g., GFP) to identify successfully transfected cells.

  • Incubation: Cells are incubated for 24-48 hours post-transfection to allow for channel expression before electrophysiological recordings.

Electrophysiological Recordings (Patch-Clamp)
  • Configuration: Both whole-cell and inside-out patch-clamp configurations are used to measure macroscopic and single-channel currents, respectively. The inside-out configuration allows for precise control of the intracellular solution, including Ca²⁺ concentration.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA (or other Ca²⁺ buffer to achieve desired free Ca²⁺ concentration), pH adjusted to 7.2 with KOH.

    • External (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl₂, 2 MgCl₂, pH adjusted to 7.4 with KOH.

    • Note: Symmetrical KCl solutions are often used to set the K⁺ equilibrium potential to 0 mV, simplifying the analysis of channel conductance.

  • Data Acquisition:

    • BK channel currents are elicited by voltage steps from a holding potential (e.g., -80 mV) to a range of depolarizing potentials (e.g., -100 mV to +200 mV).

    • To determine the effect of a compound, baseline currents are recorded first, followed by perfusion of the bath with the external solution containing the desired concentration of the compound (e.g., this compound).

  • Data Analysis:

    • The conductance (G) at each voltage (V) is calculated from the peak tail current.

    • The conductance-voltage (G-V) relationship is fitted with a Boltzmann function to determine the half-activation voltage (V₀.₅) and the slope factor (k).

    • The shift in V₀.₅ (ΔV₀.₅) is calculated as the difference between the V₀.₅ in the presence and absence of the compound.

This guide provides a focused overview of the splice variant-specific effects of this compound on BK channels. The clear differential activity of this compound, particularly its inactivity on the Slo1_9a variant, underscores the importance of considering the specific splice variant composition in target tissues when utilizing this and similar compounds in research and therapeutic development. Further investigation into the effects of this compound on other key variants, such as STREX, is warranted to complete our understanding of its pharmacological profile.

References

A Comparative Guide to NS-1619 and Other Positive Controls for BK Channel Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NS-1619 with alternative positive controls for the activation of large-conductance Ca2+-activated potassium (BK) channels. Experimental data is presented to support the comparison, along with detailed protocols for key assays and visualizations of relevant pathways and workflows.

Introduction to BK Channels and the Role of Positive Controls

Large-conductance Ca2+-activated potassium (BK) channels are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release.[1] Their dysfunction is implicated in a variety of disorders, including epilepsy, hypertension, and overactive bladder.[2] Consequently, BK channels are a significant target for therapeutic drug development.

In research and drug discovery focused on BK channels, positive controls are essential for validating experimental systems and providing a benchmark for the evaluation of new chemical entities. This compound has long been a widely used tool compound for this purpose.[1] However, its utility is hampered by relatively low potency and a number of off-target effects, including the inhibition of calcium channels.[1] This has led to the development of alternative BK channel openers with improved potency and selectivity. This guide will compare this compound with two such alternatives: the GoSlo-SR family of compounds and BMS-204352.

Comparison of BK Channel Openers

The following table summarizes the key quantitative parameters for this compound and its alternatives. Data has been compiled from various studies to provide a comparative overview.

Compound FamilySpecific CompoundConcentrationΔV1/2 (mV)EC50Cell TypeKey Findings & Off-Target Effects
Benzimidazolone This compound10 µM~ -25~10-30 µM[3]Rabbit bladder smooth muscle cellsWidely used but has relatively low potency and known off-target effects on calcium channels and mitochondria.[1][4]
GoSlo-SR GoSlo-SR-5-610 µM> -100[1][5]2.4 µM[6]Rabbit bladder smooth muscle cellsPotent activator; effects are not significantly affected by the presence of γ1-4 subunits.[7]
GoSlo-SR GoSlo-SR-5-443 µM-76 ± 3[7]2.3 µM[6]HEK293 cells expressing BKα channelsEfficacy is significantly altered by different γ subunits, suggesting potential for tissue-specific targeting.[7]
GoSlo-SR GoSlo-SR-5-691 µM> -100[6]251 nM[6]Rabbit bladder smooth muscle cellsOne of the most potent and efficacious BK channel openers synthesized to date.[6]
Fluoro-oxindole BMS-204352Not specifiedNot specifiedNot specifiedNeuronal cellsPotent opener of both BK channels and KCNQ channels; developed for neuroprotection in stroke.[8]

Signaling Pathway for BK Channel Activation

BK channels are activated by the synergistic action of membrane depolarization and increased intracellular calcium concentration. Positive controls like this compound and the GoSlo-SR family compounds typically act by shifting the voltage-activation curve of the channel to more negative potentials, thereby increasing the channel's open probability at a given voltage and calcium concentration.[1]

BK_Channel_Activation General Signaling Pathway for BK Channel Activation cluster_membrane Cell Membrane BK_Channel BK Channel (α subunit) K_Efflux K+ Efflux BK_Channel->K_Efflux leads to Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Depolarization Membrane Depolarization Depolarization->BK_Channel activates Depolarization->Ca_Channel activates Intracellular_Ca ↑ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Intracellular_Ca->BK_Channel activates Positive_Control Positive Control (e.g., this compound) Positive_Control->BK_Channel potentiates activation Hyperpolarization Hyperpolarization (Negative Feedback) K_Efflux->Hyperpolarization

Caption: General signaling pathway for BK channel activation.

Experimental Protocols

Electrophysiological Recording of BK Channel Activity in HEK293 Cells

This protocol describes the whole-cell patch-clamp technique to measure BK channel currents in Human Embryonic Kidney (HEK293) cells transiently or stably expressing the BK channel α-subunit.

Materials:

  • HEK293 cells expressing the BK channel of interest

  • Cell culture medium (e.g., DMEM)

  • Transfection reagent (e.g., Lipofectamine)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries

  • Microforge

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and appropriate CaCl2 to achieve desired free [Ca2+] (pH 7.2 with KOH)

  • Test compounds (this compound, GoSlo-SR compounds, etc.) dissolved in appropriate vehicle (e.g., DMSO)

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing the BK channel to 70-90% confluency. For transient transfection, follow the manufacturer's protocol.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -80 mV to +100 mV in 20 mV increments) to elicit BK channel currents.

    • Record baseline currents.

    • Perfuse the cell with the external solution containing the test compound at the desired concentration.

    • Repeat the voltage-step protocol to record currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak outward current at each voltage step.

    • Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.

    • Fit the G-V curve with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

    • Calculate the shift in V1/2 (ΔV1/2) induced by the compound.

    • For dose-response analysis, apply a range of compound concentrations and calculate the EC50.

Electrophysiology_Workflow Electrophysiology Experimental Workflow Start Start Cell_Culture Culture HEK293 cells expressing BK channels Start->Cell_Culture Patch_Pipette Prepare patch pipettes Start->Patch_Pipette Giga_Seal Form giga-ohm seal Cell_Culture->Giga_Seal Patch_Pipette->Giga_Seal Whole_Cell Establish whole-cell configuration Giga_Seal->Whole_Cell Baseline_Recording Record baseline currents (voltage-step protocol) Whole_Cell->Baseline_Recording Apply_Compound Apply test compound Baseline_Recording->Apply_Compound Compound_Recording Record currents in presence of compound Apply_Compound->Compound_Recording Data_Analysis Analyze data (I-V, G-V, ΔV1/2, EC50) Compound_Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for electrophysiological recording of BK channels.

Fluorescence-Based Membrane Potential Assay

This high-throughput assay measures changes in membrane potential in response to BK channel activation using a fluorescent dye.

Materials:

  • HEK293 cells expressing the BK channel of interest

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit, DiBAC4(3))

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • High potassium solution (assay buffer with equimolar replacement of NaCl with KCl)

  • Test compounds

  • Fluorescence plate reader (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed HEK293 cells expressing the BK channel into 96- or 384-well plates and grow to confluence.

  • Dye Loading:

    • Remove the culture medium.

    • Add the membrane potential dye solution to each well.

    • Incubate according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).

  • Assay:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the test compound to the wells and incubate for a defined period.

    • Add the high potassium solution to depolarize the cells and stimulate BK channel opening.

    • Record the change in fluorescence over time.

  • Data Analysis:

    • The activation of BK channels will lead to hyperpolarization (or repolarization after potassium challenge), resulting in a change in fluorescence.

    • Quantify the change in fluorescence in response to the test compound.

    • Normalize the data to controls (vehicle and a known BK channel blocker like iberiotoxin).

    • Generate dose-response curves to determine the EC50 of the activators.

Fluorescence_Assay_Workflow Fluorescence-Based Assay Workflow Start Start Plate_Cells Plate HEK293-BK cells in multi-well plate Start->Plate_Cells Load_Dye Load cells with membrane potential dye Plate_Cells->Load_Dye Baseline_Fluorescence Read baseline fluorescence Load_Dye->Baseline_Fluorescence Add_Compound Add test compound Baseline_Fluorescence->Add_Compound Add_High_K Add high potassium solution Add_Compound->Add_High_K Read_Fluorescence_Change Record fluorescence change Add_High_K->Read_Fluorescence_Change Analyze_Data Analyze data (EC50) Read_Fluorescence_Change->Analyze_Data End End Analyze_Data->End

Caption: Workflow for fluorescence-based membrane potential assay.

Conclusion

While this compound remains a useful tool for studying BK channels, its limitations in potency and specificity warrant the consideration of alternative positive controls. The GoSlo-SR family of compounds, particularly GoSlo-SR-5-69, offers significantly higher potency and provides a range of options with varying sensitivities to BK channel auxiliary subunits. BMS-204352 presents a valuable alternative for studies focused on neuronal BK channels, although its dual activity on KCNQ channels should be considered. The choice of the most appropriate positive control will depend on the specific experimental context, including the cell type, the BK channel splice variant being studied, and the desired potency and selectivity. The protocols provided in this guide offer a starting point for the quantitative evaluation of these and other BK channel modulators.

References

A Researcher's Guide to Control Experiments for Studying the Effects of NS-1619

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of NS-1619 with alternative pharmacological agents and outlines essential control experiments for researchers, scientists, and drug development professionals. The information herein is designed to ensure the rigorous and accurate interpretation of experimental data related to the large-conductance Ca2+-activated potassium (BK) channel activator, this compound.

Understanding this compound: Mechanism of Action and Key Considerations

Comparison of BK Channel Modulators

For researchers studying the effects of this compound, a direct comparison with alternative BK channel activators and the use of specific inhibitors as negative controls are paramount. The following tables provide a summary of quantitative data for this compound, two more potent and specific activators (NS11021 and BMS-204352), and two widely used BK channel blockers (Iberiotoxin and Paxilline).

Table 1: Comparison of BK Channel Activators
CompoundPrimary TargetEC50 for BK Channel ActivationKnown Off-TargetsKey Features
This compound BK Channel~10-32 µM[1][5]L-type Ca2+ channels, SERCA, Mitochondrial membrane potential (EC50 = 3.6 µM)[2][3][4]Widely used, but with known off-target effects.
NS11021 BK Channel~0.4-2.1 µM[6][7][8][9]Minimal off-target effects reported on various K+ and Ca2+ channels.More potent and specific than this compound.
BMS-204352 BK Channel~392 nM[10]KCNQ channels (EC50 = 2.4 µM)[11]Potent BK channel activator with some activity on KCNQ channels.
Table 2: Comparison of BK Channel Blockers (Negative Controls)
CompoundPrimary TargetIC50 for BK Channel BlockadeKnown Off-TargetsKey Features
Iberiotoxin BK Channel~100 nM (can be influenced by β subunits)[12][13]Highly selective for BK channels.Peptide toxin, a highly specific blocker for most BK channel subtypes.
Paxilline BK Channel~5-10 nM (state-dependent)[14][15][16][17][18]SERCA (IC50 = 5-50 µM)[17]Potent and specific BK channel blocker, though it can affect SERCA at higher concentrations.

Experimental Protocols and Mandatory Visualizations

To ensure the validity of research findings, the following detailed experimental protocols and logical diagrams are provided.

Signaling Pathway of this compound and Control Compounds

The following diagram illustrates the primary signaling pathway affected by this compound and the points of intervention for control compounds.

This compound Signaling Pathway and Controls cluster_activators Activators cluster_blockers Blockers (Negative Controls) NS1619 This compound BK_Channel BK Channel (KCa1.1) NS1619->BK_Channel Activates NS11021 NS11021 NS11021->BK_Channel Activates BMS204352 BMS-204352 BMS204352->BK_Channel Activates K_efflux K+ Efflux BK_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Iberiotoxin Iberiotoxin Iberiotoxin->BK_Channel Blocks Paxilline Paxilline Paxilline->BK_Channel Blocks

This compound signaling pathway and control points.

Key Experimental Workflows

Electrophysiology: Whole-Cell Patch-Clamp

This protocol is designed to measure BK channel currents in response to this compound and control compounds.

Experimental Workflow Diagram:

Patch-Clamp Electrophysiology Workflow Cell_Culture Culture HEK293 cells expressing BK channels Patch_Pipette Prepare patch pipette with internal solution Cell_Culture->Patch_Pipette Giga_Seal Form a gigaohm seal with a cell Patch_Pipette->Giga_Seal Whole_Cell Rupture the membrane to achieve whole-cell configuration Giga_Seal->Whole_Cell Baseline Record baseline BK currents Whole_Cell->Baseline Drug_Application Apply this compound or alternative/control Baseline->Drug_Application Record_Response Record changes in BK currents Drug_Application->Record_Response Washout Washout compound and record recovery Record_Response->Washout Calcium Imaging Workflow Cell_Plating Plate cells on glass coverslips Dye_Loading Load cells with Fura-2 AM Cell_Plating->Dye_Loading Wash Wash to remove extracellular dye Dye_Loading->Wash Baseline Record baseline 340/380 nm fluorescence ratio Wash->Baseline Stimulation Apply this compound or control compound Baseline->Stimulation Record_Response Record changes in 340/380 nm ratio Stimulation->Record_Response Calibration Calibrate signal with ionomycin and EGTA Record_Response->Calibration Western Blotting for Apoptosis Markers Workflow Cell_Treatment Treat A2780 cells with this compound Lysis Lyse cells and collect protein Cell_Treatment->Lysis Quantification Quantify protein concentration Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibodies (e.g., anti-p53, anti-Bax) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using ECL and image Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis

References

A Comparative Guide to the In Vitro and In Vivo Effects of NS-1619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NS-1619 is a well-characterized opener of the large-conductance Ca2+-activated potassium (BK) channels. Its ability to modulate cellular excitability and ion flux has led to its investigation in a wide range of physiological and pathological processes. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.

In Vitro Effects of this compound

The in vitro effects of this compound have been extensively studied across various cell types, primarily focusing on its mechanism of action as a BK channel activator and its downstream cellular consequences.

Electrophysiological Effects

This compound directly activates BK channels, leading to membrane hyperpolarization. This has been consistently demonstrated using patch-clamp techniques.

Table 1: In Vitro Electrophysiological Effects of this compound

Cell TypeConcentrationEffectReference
Rat Portal Vein Smooth Muscle Cells10-33 µMInduced a noisy, outward current and inhibited L-type Ca2+ channels.[1]
Rat Basilar Artery Smooth Muscle Cells10-30 µMIncreased whole-cell outward K+ currents and caused cellular hyperpolarization.[2][2]
Human Detrusor Smooth Muscle Cells10 µMIncreased single-channel open probability (Po) by approximately 9.8-fold.[3]
HEK293 cells expressing hSlo3+hLRRC5250 µMInhibited K+ currents by 50.29%.[4][4]
Cellular Proliferation and Apoptosis

This compound has been shown to inhibit proliferation and induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.

Table 2: In Vitro Effects of this compound on Cell Viability

Cell LineAssayConcentrationEffectReference
A2780 Ovarian Cancer CellsMTT Assay10-100 µMInhibited cell proliferation in a dose- and time-dependent manner (IC50 = 31.1 µM for 48h).[5]
A2780 Ovarian Cancer CellsFlow Cytometry, Western Blot10-100 µMInduced apoptosis and increased expression of p53, p21, and Bax.[5]

In Vivo Effects of this compound

In vivo studies have explored the therapeutic potential of this compound in various animal models of disease, leveraging its ability to modulate smooth muscle tone and protect against cellular damage.

Cardiovascular and Pulmonary Effects

This compound has demonstrated protective effects in models of pulmonary hypertension and vascular remodeling.

Table 3: In Vivo Effects of this compound in Animal Models

Animal ModelDiseaseDosageRouteKey FindingsReference
RatMonocrotaline-induced Pulmonary Hypertension12 µM and 100 µM (inhalation)InhalationSignificantly reduced right ventricular pressure without affecting systemic arterial pressure.[6]
RatAgonistic Autoantibody-induced Mesenteric Artery Remodeling20 µg/kg/dayOsmotic mini-pump infusionReversed mesenteric artery remodeling, including reduced wall thickness and collagen deposition.[7][8]
MouseDuchenne Muscular Dystrophy (mdx)0.5 mg/kg/dayIntraperitoneal injectionImproved mitochondrial function and ultrastructure in skeletal muscle.[9]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound primarily acts by binding to and stabilizing the open conformation of the BK channel. This leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. In some contexts, this can trigger downstream signaling cascades, such as the p53-dependent apoptotic pathway in cancer cells.

NS1619_Mechanism NS1619 This compound BK_Channel BK Channel (α-subunit) NS1619->BK_Channel Activates K_efflux K+ Efflux BK_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization p53_pathway p53-dependent Pathway Hyperpolarization->p53_pathway Triggers (in cancer cells) p53 p53 activation p53_pathway->p53 p21 p21 expression p53->p21 Bax Bax expression p53->Bax Apoptosis Apoptosis p21->Apoptosis Bax->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vitro Cell Viability

A typical workflow for assessing the in vitro effect of this compound on cell viability involves cell culture, treatment, and subsequent analysis using assays like MTT or apoptosis detection.

in_vitro_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 add_NS1619 Add this compound (various concentrations) incubate1->add_NS1619 incubate2 Incubate (24-72h) add_NS1619->incubate2 MTT_assay MTT Assay incubate2->MTT_assay Apoptosis_assay Apoptosis Assay (Flow Cytometry) incubate2->Apoptosis_assay

Caption: In Vitro Cell Viability Workflow.

Experimental Workflow: In Vivo Animal Model

In vivo studies typically involve inducing a disease state in an animal model, followed by treatment with this compound and subsequent physiological and histological analysis.

in_vivo_workflow cluster_model Model Induction cluster_treatment Treatment cluster_analysis Analysis induce_disease Induce Disease Model (e.g., Monocrotaline for PH) administer_NS1619 Administer this compound (e.g., inhalation, infusion) induce_disease->administer_NS1619 physiological Physiological Measurement (e.g., Blood Pressure) administer_NS1619->physiological histological Histological Analysis (e.g., Tissue Staining) administer_NS1619->histological

Caption: In Vivo Animal Model Workflow.

Experimental Protocols

In Vitro: Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 10, 30, 50, 100 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11][12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

In Vitro: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound as described for the proliferation assay.

  • Cell Collection: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15-20 minutes at room temperature in the dark.[4][13][14][15]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[4][5][13][14][15]

In Vivo: Monocrotaline-Induced Pulmonary Hypertension in Rats
  • Induction: Induce pulmonary hypertension in rats by a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg).[6]

  • Treatment: After a set period (e.g., 24 days), administer this compound via inhalation of a nebulized solution (e.g., 12 µM or 100 µM).[6]

  • Hemodynamic Monitoring: Measure right ventricular systolic pressure (RVSP) and systemic arterial pressure using appropriate catheterization techniques.[6]

  • Blood Gas Analysis: Analyze arterial blood gases to assess oxygenation.[6]

  • Histological Analysis: After euthanasia, collect lung and heart tissues for histological examination of vascular remodeling and right ventricular hypertrophy.

In Vivo: Mesenteric Artery Remodeling in Rats
  • Model Induction: Induce vascular remodeling by active immunization with peptides corresponding to the second extracellular loop of the angiotensin II type 1 receptor to generate agonistic autoantibodies (AT1-AAs).[7][8]

  • Treatment: At a specified time point post-immunization (e.g., 4 weeks), begin continuous infusion of this compound (e.g., 20 µg/kg/day) using osmotic mini-pumps for a duration of several weeks (e.g., 6 weeks).[7][8]

  • Blood Pressure Monitoring: Monitor systemic blood pressure throughout the experiment.[7]

  • Histological Analysis: At the end of the treatment period, euthanize the animals and collect mesenteric arteries. Perform hematoxylin-eosin and Masson's trichrome staining to assess media wall thickness, lumen diameter, and collagen deposition.[7][8]

References

Unveiling the Mechanisms of BK Channel Activators: A Comparative Guide to NS-1619 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to advancing our understanding of cellular physiology and pathology. This guide provides a comprehensive cross-validation of the well-known large-conductance Ca2+-activated potassium (BK) channel opener, NS-1619, and compares its performance with notable alternatives. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this document serves as a critical resource for informed decision-making in experimental design.

This compound is a widely utilized pharmacological agent for activating BK channels, leading to membrane hyperpolarization and subsequent modulation of various cellular processes.[1] Its effects have been documented across a range of cell types, from smooth muscle to cancer cells.[1][2] However, the landscape of BK channel modulators is expanding, with several alternatives offering potentially improved potency, selectivity, or differing off-target effect profiles. This guide delves into a comparative analysis of this compound with other known BK channel openers, including NS004, NS11021, BMS-204352, and the novel compound BK-20.

Comparative Performance of BK Channel Openers

The efficacy and potency of this compound and its alternatives vary across different cell lines and experimental conditions. The following tables summarize key quantitative data to facilitate a direct comparison.

CompoundCell LineAssay TypeParameterValueReference
This compound A2780 (Ovarian Cancer)Proliferation AssayIC5031.1 µM (48h)[1]
Smooth MuscleRelaxation AssayEC5010 - 30 µM[1]
LN229 (Glioma)Mitochondrial Membrane PotentialEC503.6 ± 0.4 µM[3][4]
Heterologous ExpressionPatch ClamppAC503.7[5]
NS004 LN229 (Glioma)Mitochondrial Membrane PotentialEC505.4 ± 0.8 µM[3][4]
Bovine Tracheal Smooth MusclePatch Clamp-Effective at 3-30 µM[6][7]
NS11021 Rat Corpus Cavernosum Smooth MusclePatch Clamp-Effective at 10 nM - 1 µM[8]
IGR39 (Melanoma)Patch Clamp-26-fold current increase at +100 mV (10 µM)[9]
Panc-1 (Pancreatic Cancer)Patch Clamp-15-fold current increase at +100 mV (10 µM)[9]
BK-20 Heterologous ExpressionPatch ClamppAC504.64[5]
BMS-204352 ---Potent opener of KCa and KCNQ channels[10][11]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G Simplified Signaling Pathway of BK Channel Activation cluster_membrane Cell Membrane BK_Channel BK Channel (αβ subunits) Hyperpolarization Membrane Hyperpolarization BK_Channel->Hyperpolarization K+ Efflux NS_1619 This compound & Alternatives NS_1619->BK_Channel Activates Ca_influx Increased Intracellular Ca2+ Ca_influx->BK_Channel Activates Cellular_Effects Downstream Cellular Effects (e.g., Relaxation, Apoptosis) Hyperpolarization->Cellular_Effects

Caption: General signaling cascade initiated by BK channel openers.

G Experimental Workflow for Cross-Validation cluster_assays 3. Functional Assays Cell_Culture 1. Cell Line Culture (e.g., A2780, Smooth Muscle) Compound_Treatment 2. Treatment with This compound or Alternative Cell_Culture->Compound_Treatment Patch_Clamp Electrophysiology (Patch Clamp) Compound_Treatment->Patch_Clamp MTT_Assay Cell Viability (MTT Assay) Compound_Treatment->MTT_Assay Western_Blot Protein Expression (Western Blot) Compound_Treatment->Western_Blot Data_Analysis 4. Data Analysis & Comparison Patch_Clamp->Data_Analysis MTT_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical workflow for comparing the effects of BK channel modulators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of this compound and its alternatives.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the BK channels in the cell membrane.

Materials:

  • Patch clamp rig with amplifier and data acquisition system

  • Borosilicate glass pipettes (3-5 MΩ resistance)

  • Extracellular solution (in mM): 140 NaCl, 4.0 KCl, 2.0 CaCl₂, 1.0 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular pipette solution (in mM): 100 K-aspartate, 40 KCl, 8 NaCl, 2 CaCl₂, 10 EGTA, 10 HEPES (pH 7.3 with KOH)[9]

  • Cell line of interest cultured on glass coverslips

  • This compound and/or alternative compounds

Procedure:

  • Place a coverslip with cultured cells into the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Fabricate a patch pipette and fill it with the intracellular solution.

  • Approach a single, healthy-looking cell with the pipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential (e.g., -50 mV).[9]

  • Apply a series of voltage steps (e.g., from -80 mV to +120 mV in 20 mV increments for 500 ms) to elicit ion currents.[9]

  • Record baseline currents.

  • Perfuse the chamber with the extracellular solution containing the test compound (e.g., 10 µM this compound) and repeat the voltage-step protocol.

  • Wash out the compound with the control extracellular solution and record the recovery of the current.

  • Analyze the current-voltage (I-V) relationship and the fold-increase in current at specific voltages to determine the compound's effect.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of the compounds on cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well microplates

  • Cell line of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[13]

  • Treat the cells with various concentrations of this compound or the alternative compounds and include a vehicle-only control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).[14]

  • Add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL).[13]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]

  • Incubate the plate overnight in the incubator or for a shorter period on an orbital shaker until the crystals are fully dissolved.[12][13]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Western Blot for BK Channel Expression

This technique is used to detect and quantify the expression levels of the BK channel protein subunits (e.g., α and β subunits) in different cell lines.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the BK channel subunit of interest (e.g., anti-BK α-subunit)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from the cultured cells.

  • Determine the protein concentration of each lysate using a standard protein assay.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[15]

  • Wash the membrane three times for 5 minutes each with TBST.[15]

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[15]

  • Wash the membrane again three times for 5 minutes each with TBST.[15]

  • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analyze the band intensities to compare the protein expression levels between different samples, often normalizing to a loading control like β-actin.[16]

References

NS-1619 vs. NS11021: A Comparative Guide to their Efficacy in Reversing Hydrogen Peroxide-Induced Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent large-conductance Ca2+-activated potassium (BK) channel openers, NS-1619 and NS11021, in their capacity to counteract the detrimental effects of hydrogen peroxide (H₂O₂)-induced oxidative stress. The information presented herein is collated from peer-reviewed experimental data to support research and development in fields where modulation of BK channels is a therapeutic strategy.

Executive Summary

Hydrogen peroxide, a key reactive oxygen species (ROS), is known to induce cellular damage and has been implicated in the pathophysiology of various diseases. Both this compound and NS11021 have demonstrated the ability to reverse the adverse effects of H₂O₂ on the electrophysiological properties of skeletal muscle cells. Experimental evidence indicates that both compounds effectively restore action potential parameters affected by oxidative stress, primarily through the activation of BK channels. This guide will delve into the quantitative comparison of their efficacy, their mechanisms of action, and the experimental protocols utilized to derive these findings.

Mechanism of Action: Reversal of Oxidative Stress

Hydrogen peroxide-induced oxidative stress is known to impair cellular function, in part by altering the properties of ion channels. In skeletal muscle, H₂O₂ has been shown to have deleterious effects on the repolarization phase of the action potential. This compound and NS11021 are both potent activators of BK channels. The opening of these channels facilitates the efflux of potassium ions (K⁺) from the cell, leading to hyperpolarization or repolarization of the cell membrane. By activating BK channels, this compound and NS11021 can counteract the H₂O₂-induced disruption of membrane potential, thereby restoring normal cellular excitability.[1]

G H2O2 Hydrogen Peroxide (H₂O₂) (Oxidative Stress) Cell Skeletal Muscle Cell H2O2->Cell induces AP Action Potential Repolarization Cell->AP generates Damage Deleterious Effects (e.g., prolonged repolarization) AP->Damage is impaired by H₂O₂ Reversal Reversal of Deleterious Effects BK BK Channels BK->AP restores Compounds This compound / NS11021 Compounds->BK activate Compounds->Reversal leads to

Figure 1: Signaling pathway of H₂O₂ and BK channel openers.

Quantitative Performance Comparison

The following tables summarize the quantitative data from a key study by Coskun et al. (2020), which directly compared the effects of this compound and NS11021 on the action potential parameters of frog gastrocnemius muscle fibers in the presence of hydrogen peroxide.[1]

Table 1: Effect of this compound on Action Potential Parameters in the Presence of H₂O₂

ParameterControlH₂O₂ (1 mM)H₂O₂ (1 mM) + this compound (30 µM)
Amplitude (mV) 115.3 ± 2.1114.8 ± 2.395.7 ± 2.5
Rise Time (ms) 0.58 ± 0.030.59 ± 0.040.78 ± 0.05
Repolarization (50%) (ms) 0.89 ± 0.051.25 ± 0.070.91 ± 0.06
Repolarization (90%) (ms) 1.85 ± 0.092.55 ± 0.111.89 ± 0.10

* Indicates a statistically significant difference from the control group (p < 0.05).

Table 2: Effect of NS11021 on Action Potential Parameters in the Presence of H₂O₂

ParameterControlH₂O₂ (1 mM)H₂O₂ (1 mM) + NS11021 (5 µM)
Amplitude (mV) 115.3 ± 2.1114.8 ± 2.3102.4 ± 2.6
Rise Time (ms) 0.58 ± 0.030.59 ± 0.040.69 ± 0.04
Repolarization (50%) (ms) 0.89 ± 0.051.25 ± 0.070.93 ± 0.05
Repolarization (90%) (ms) 1.85 ± 0.092.55 ± 0.111.92 ± 0.09

* Indicates a statistically significant difference from the control group (p < 0.05).

Analysis: Both this compound and NS11021 effectively reversed the H₂O₂-induced prolongation of the action potential repolarization phase, bringing the 50% and 90% repolarization times back to near-control levels.[1] It is noteworthy that both compounds, as expected for BK channel openers, caused a significant decrease in the action potential amplitude and an increase in the rise time.[1]

Experimental Protocols

The data presented in this guide were obtained using the following key experimental methodology.

Intracellular Microelectrode Recording in Frog Skeletal Muscle

This protocol is a summary of the methodology described by Coskun et al. (2020).[1]

G A Frog Gastrocnemius Muscle Preparation B Mounting in Experimental Chamber A->B C Perfusion with Ringer's Solution B->C D Intracellular Microelectrode Impaling of a Single Fiber C->D E Recording of Resting Membrane Potential D->E F Stimulation and Recording of Action Potential E->F G Application of H₂O₂ F->G H Recording of Action Potential with H₂O₂ G->H I Application of This compound or NS11021 H->I J Recording of Action Potential with H₂O₂ and Compound I->J K Data Analysis J->K

Figure 2: Experimental workflow for intracellular recording.

Detailed Steps:

  • Tissue Preparation: The gastrocnemius muscle is dissected from a frog (Rana ridibunda).

  • Mounting: The isolated muscle is placed in a temperature-controlled experimental chamber.

  • Perfusion: The muscle is continuously perfused with a standard Ringer's solution containing (in mM): 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 0.85 NaH₂PO₄, and 2.15 Na₂HPO₄, with the pH adjusted to 7.2.

  • Electrode Preparation: Glass microelectrodes are pulled to a fine tip (resistance of 10-20 MΩ) and filled with 3 M KCl.

  • Intracellular Recording: A microelectrode is carefully inserted into a single muscle fiber to record the intracellular potential.

  • Stimulation: Action potentials are elicited by passing a square-wave stimulus through a bipolar platinum electrode placed on the muscle surface.

  • Data Acquisition: The resting membrane potential and action potentials are amplified and digitized for analysis.

  • Experimental Groups:

    • Control: Recordings are made in the standard Ringer's solution.

    • Hydrogen Peroxide: The muscle is perfused with Ringer's solution containing 1 mM H₂O₂.

    • This compound/NS11021: Following H₂O₂ application, the muscle is perfused with a solution containing both H₂O₂ and either this compound (30 µM) or NS11021 (5 µM).

  • Data Analysis: The amplitude, rise time, and repolarization times (at 50% and 90% of the amplitude) of the action potentials are measured and compared across the different experimental conditions.

Conclusion

Both this compound and NS11021 demonstrate a clear and potent ability to reverse the detrimental effects of hydrogen peroxide on the action potential repolarization in skeletal muscle fibers.[1] This effect is attributed to their function as BK channel openers, which provides a compensatory mechanism to counteract the oxidative stress-induced membrane potential alterations. While both compounds are effective, the choice between them for a specific research or therapeutic application may depend on other factors such as their specificity for the BK channel, potential off-target effects, and pharmacokinetic properties. Further research is warranted to explore the full therapeutic potential of these compounds in conditions associated with oxidative stress and BK channel dysfunction.

References

Safety Operating Guide

Proper Disposal of NS-1619: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of NS-1619, a large-conductance Ca2+-activated potassium (BKCa, KCa1.1) channel activator. Adherence to these procedures is critical due to the toxicological properties of this compound.

Essential Safety and Chemical Information

This compound is classified as a substance suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure. Therefore, it must be handled as a hazardous chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

The following tables summarize the key quantitative data for this compound:

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one
Molecular Formula C₁₅H₈F₆N₂O₂
Molecular Weight 362.23 g/mol
CAS Number 153587-01-0
Solubility Soluble in DMSO and ethanol
Appearance Solid

Table 2: Safety and Hazard Information for this compound

Hazard StatementGHS ClassificationPrecautionary Statement
Suspected of damaging fertility or the unborn childReproductive Toxicity (Category 2)P201: Obtain special instructions before use.
May cause damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity - Repeated Exposure (Category 2)P260: Do not breathe dust/fume/gas/mist/vapors/spray.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P314: Get medical advice/attention if you feel unwell.
P501: Dispose of contents/container to an approved waste disposal plant.[1]

Step-by-Step Disposal Procedure

Given the hazardous nature of this compound, particularly its reproductive toxicity, it is imperative that it is disposed of as hazardous chemical waste.[1][2] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste. [2][3][4]

1. Waste Segregation and Collection:

  • Solid this compound: Collect any unused or waste solid this compound in a dedicated, clearly labeled hazardous waste container.

  • Solutions of this compound: Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty vials, must also be disposed of as hazardous waste.[2] These items should be collected in a designated, sealed bag or container.

2. Container Management:

  • All hazardous waste containers must be in good condition and compatible with the chemical waste.

  • Keep waste containers securely closed except when adding waste.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Reproductive Toxin," "Toxic").

3. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure that the storage area has secondary containment to prevent the spread of material in case of a leak.

4. Disposal Request:

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.

  • Do not attempt to transport hazardous waste off-site yourself.

Experimental Protocols

Currently, there are no established and verified laboratory protocols for the chemical inactivation or neutralization of this compound prior to disposal. The chemical stability of the benzimidazolone and trifluoromethylphenyl structures makes simple degradation challenging in a standard laboratory setting. Therefore, the recommended and safest procedure is collection and disposal via a licensed hazardous waste management company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

NS1619_Disposal_Workflow start Generation of this compound Waste (Solid, Solution, or Contaminated Material) is_hazardous Is the waste hazardous? start->is_hazardous collect_waste Collect in a designated, labeled hazardous waste container. is_hazardous->collect_waste Yes (All this compound waste is hazardous) no_drain Do NOT dispose of down the drain or in regular trash. is_hazardous->no_drain segregate_waste Segregate from incompatible waste streams. collect_waste->segregate_waste store_waste Store in a secure, ventilated area with secondary containment. segregate_waste->store_waste request_pickup Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste contractor. store_waste->request_pickup end Proper Disposal Complete request_pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling NS-1619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of NS-1619. The information herein is intended to supplement, not replace, institutional safety protocols and a thorough review of any available Safety Data Sheet (SDS).

This compound is a potent activator of large-conductance Ca2+-activated potassium (BKCa) channels and is utilized in various research applications, including studies on vasodilation, mitochondrial function, and cancer cell apoptosis.[1][2] Due to its biological activity, proper handling and safety precautions are imperative.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, based on its chemical nature as a benzimidazolone derivative and its biological activity, a cautious approach is warranted. The following PPE is mandatory when handling this compound in solid or solution form:

Personal Protective Equipment (PPE) Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile gloves. Change gloves immediately if contaminated.
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If handling large quantities or creating aerosols, a NIOSH-approved respirator may be necessary.

Operational Plan: Handling and Storage

2.1. Engineering Controls:

  • Handle this compound in a chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower should be readily accessible.

2.2. Storage:

  • Store this compound powder at +4°C for short-term storage.[3]

  • For long-term storage of stock solutions, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

2.3. Preparation of Stock Solutions:

  • This compound is soluble in DMSO and ethanol up to 100 mM.[3]

  • To prepare a stock solution, carefully weigh the desired amount of this compound powder in a chemical fume hood.

  • Add the appropriate solvent (e.g., DMSO) to the desired concentration. Ensure the powder is fully dissolved before use.

Emergency Procedures

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Disposal Plan

  • Unused Solid this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solutions Containing this compound: Collect in a designated hazardous waste container. Do not pour down the drain.

  • Contaminated Materials: Dispose of contaminated gloves, pipette tips, and other materials as hazardous waste.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

4.1. In Vitro Vasodilation Assay:

  • Objective: To assess the vasodilatory effects of this compound on isolated arteries.[4]

  • Methodology:

    • Isolate resistance arteries (e.g., from rat cremaster muscle) and mount them on a pressure myograph.[5]

    • Pre-constrict the arteries with a vasoconstrictor (e.g., U46619).[4]

    • Administer increasing concentrations of this compound (e.g., 0.1 µM to 300 µM) and measure the changes in vessel diameter.[5]

    • Data is typically expressed as a percentage of the pre-constriction tone.

4.2. Electrophysiology (Whole-Cell Patch Clamp):

  • Objective: To measure the effect of this compound on BK channel currents.[1]

  • Methodology:

    • Culture cells expressing BK channels (e.g., HEK293 cells or isolated smooth muscle cells).

    • Establish a whole-cell patch-clamp configuration.

    • Apply voltage steps to elicit BK channel currents.

    • Perfuse the cells with a solution containing this compound (typically 1-30 µM) and record the changes in current amplitude and kinetics.[1]

4.3. Mitochondrial Membrane Potential Assay:

  • Objective: To determine the effect of this compound on mitochondrial membrane potential (ΔΨm).[6]

  • Methodology:

    • Treat cells (e.g., A2780 ovarian cancer cells) with this compound at various concentrations.[7]

    • Incubate the cells with a fluorescent dye that accumulates in mitochondria based on membrane potential (e.g., TMRE or JC-1).[8][9]

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence indicates mitochondrial depolarization.[8][9]

Signaling Pathways and Mechanisms of Action

This compound primarily acts as an activator of BKCa channels. This activation leads to a cascade of downstream cellular events.

NS1619_Signaling NS1619 This compound BK_channel BKCa Channel NS1619->BK_channel Activates Mitochondria Mitochondria NS1619->Mitochondria Acts on p53 p53 Expression NS1619->p53 Increases Bax Bax Expression NS1619->Bax Increases Hyperpolarization Membrane Hyperpolarization BK_channel->Hyperpolarization Leads to Ca_influx Decreased Ca2+ Influx (via voltage-gated Ca2+ channels) Hyperpolarization->Ca_influx Causes Vasodilation Vasodilation Ca_influx->Vasodilation Induces Mito_Depolarization Mitochondrial Membrane Depolarization Mitochondria->Mito_Depolarization Induces Apoptosis Apoptosis Mito_Depolarization->Apoptosis Contributes to p53->Apoptosis Promotes Bax->Apoptosis Promotes

Caption: Signaling pathways activated by this compound.

The diagram above illustrates the primary mechanism of action of this compound. By activating BKCa channels, it causes membrane hyperpolarization, which in vascular smooth muscle cells leads to vasodilation.[1] Additionally, this compound has been shown to directly affect mitochondria, leading to membrane depolarization and the induction of apoptosis in certain cancer cell lines.[6][7] This apoptotic effect is also associated with an increase in the expression of pro-apoptotic proteins such as p53 and Bax.[7]

Experimental_Workflow_NS1619 cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (e.g., 10-100 mM in DMSO) Treatment Treat Cells with this compound (Working concentrations typically 1-100 µM) Stock_Solution->Treatment Cell_Culture Culture Target Cells (e.g., A2780, HEK293, Smooth Muscle Cells) Cell_Culture->Treatment Patch_Clamp Electrophysiology (Patch Clamp) Treatment->Patch_Clamp Vasodilation_Assay Functional Assay (Vasodilation) Treatment->Vasodilation_Assay Mito_Assay Cell-Based Assay (Mitochondrial Potential) Treatment->Mito_Assay Apoptosis_Assay Apoptosis Assay (e.g., Western Blot for p53/Bax) Treatment->Apoptosis_Assay Analysis Analyze and Interpret Data Patch_Clamp->Analysis Vasodilation_Assay->Analysis Mito_Assay->Analysis Apoptosis_Assay->Analysis

Caption: General experimental workflow for in vitro studies with this compound.

This workflow outlines the typical steps for conducting in vitro experiments with this compound, from preparation and treatment to various downstream assays and data analysis. Researchers should adapt the specific concentrations and incubation times based on their cell type and experimental goals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NS-1619
Reactant of Route 2
Reactant of Route 2
NS-1619

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.